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  • Product: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
  • CAS: 88824-09-3

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

This technical guide details the properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3), a critical chiral building block in the synthesis of statins and β-lactam antibio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3), a critical chiral building block in the synthesis of statins and β-lactam antibiotics.[1]

CAS: 88824-09-3 Role: Chiral Synthon for API Synthesis[1]

Executive Summary

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a highly functionalized chiral ester used primarily as an intermediate in the pharmaceutical industry.[1] Its value lies in its dense stereochemical information (two contiguous chiral centers) and orthogonal reactivity (secondary alcohol, two distinct electrophilic bromide sites, and an ester moiety). It is a key precursor for the "statin side chain" (found in Rosuvastatin and Atorvastatin) and specific carbapenem antibiotics, serving as a gateway to chiral epoxides.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
CAS Number 88824-09-3
Molecular Formula C₅H₈Br₂O₃
Molecular Weight 275.92 g/mol
Appearance White to off-white crystalline solid or viscous oil
Chirality (2S, 3R) - anti configuration
Boiling Point ~110-115°C (at 0.5 mmHg)
Solubility Soluble in MeOH, DCM, THF; slightly soluble in water
Stability Moisture sensitive; prone to epoxide formation under basic conditions

Synthesis & Production Methodology

The industrial synthesis of CAS 88824-09-3 typically follows a chemo-enzymatic route or asymmetric catalytic hydrogenation .[1] The challenge lies in establishing the (2S,3R) stereochemistry (anti-relationship) while preventing premature cyclization to the epoxide.

Core Synthesis Workflow

The most robust protocol involves the bromination of methyl acetoacetate followed by a Dynamic Kinetic Resolution (DKR) reduction.

Step 1: Regioselective Bromination

Precursor: Methyl Acetoacetate (CAS 105-45-3) Reagents: Bromine (


), dichloromethane (DCM), catalytic HBr.

[1]
  • Mechanism: The reaction proceeds via enolization. The first bromine adds to the

    
    -position (C2). The second bromine adds to the 
    
    
    
    -position (C4) due to the inductive effect of the first bromine destabilizing the
    
    
    -enol, pushing enolization to the
    
    
    -carbon.
  • Critical Control: Temperature must be kept

    
     to prevent poly-bromination.
    
Step 2: Asymmetric Reduction (The Stereodefining Step)

Precursor: Methyl 2,4-dibromo-3-oxobutanoate Catalyst: Ru(II)-BINAP complex or Alcohol Dehydrogenase (ADH) enzyme.[1]


[1]
  • Stereochemical Logic: The reduction establishes the C3 hydroxyl stereocenter. The C2 stereocenter is established via DKR, where the C2-bromo stereocenter racemizes rapidly under reaction conditions, but the catalyst selectively reduces only one isomer, funneling the mixture to the desired (2S,3R) product.

SynthesisPath Start Methyl Acetoacetate Inter Methyl 2,4-dibromo- 3-oxobutanoate Start->Inter Br2, -10°C (Regioselective) Prod Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate Inter->Prod Ru-BINAP / H2 (DKR Reduction) Waste HBr (Byproduct) Inter->Waste

Figure 1: Synthetic pathway utilizing Dynamic Kinetic Resolution (DKR) to ensure stereochemical purity.

Applications in Drug Development[2][3]

This compound is a "linchpin" intermediate.[1] Its primary utility is its ability to transform into chiral epoxides or dihydroxy esters under controlled conditions.[1]

A. Synthesis of Statin Side Chains

Statins like Rosuvastatin and Atorvastatin contain a specific dihydroxy-heptenoate side chain.[1] CAS 88824-09-3 is a precursor to the C4-C6 fragment of this chain.[1]

  • Epoxide Formation: Treatment with mild base (e.g.,

    
     in acetone) triggers an intramolecular 
    
    
    
    reaction. The C3-hydroxyl oxygen attacks the C2-carbon, displacing the bromine.[1]
    • Result:Methyl (2R,3R)-2,3-epoxy-4-bromobutanoate .[1]

  • Chain Extension: The remaining C4-bromide allows for nucleophilic substitution (e.g., by cyanide or acetate) to extend the carbon chain, eventually linking to the statin core.

B. Carbapenem Antibiotics

The (2S,3R) stereochemistry matches the stringent requirements for the chiral backbone of carbapenems (e.g., Thienamycin derivatives), where the hydroxyethyl side chain is crucial for antibiotic activity.

ApplicationFlow Dibromo Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate Epoxide Methyl (2R,3R)-2,3-epoxy- 4-bromobutanoate Dibromo->Epoxide Base (K2CO3) Cyclization Antibiotic Carbapenem Core Dibromo->Antibiotic Displacement & Cyclization Statin Statin Side Chain (Rosuvastatin/Atorvastatin) Epoxide->Statin Chain Extension (Nucleophilic Attack)

Figure 2: Divergent application pathways in pharmaceutical synthesis.

Analytical Characterization

To validate the identity and purity of CAS 88824-09-3, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.82 (s, 3H, -OCH ₃) – Singlet, methyl ester.
      
    • 
       3.65-3.75 (dd, 2H, -CH ₂Br) – Diastereotopic protons at C4.[1]
      
    • 
       4.35 (m, 1H, -CH OH) – Multiplet, deshielded by OH and Br.
      
    • 
       4.60 (d, 1H, -CH Br-COOMe) – Doublet, alpha-proton.[1]
      
  • Interpretation: The coupling constant (

    
    ) between the C2 and C3 protons helps distinguish the (2S,3R) anti isomer from the syn isomer. The anti isomer typically shows a larger coupling constant (
    
    
    
    ) compared to the syn isomer.
Mass Spectrometry (MS)
  • Isotopic Pattern: Look for the characteristic "triplet" pattern of a dibromo compound (1:2:1 ratio for

    
     : 
    
    
    
    :
    
    
    ) at M+, M+2, and M+4.

Handling & Stability Protocols

Safety Warning: This compound is an


-halo ester  and a vicinal halohydrin .[1] It acts as a potent alkylating agent.[1]
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis of the ester or spontaneous cyclization to the epoxide, releasing HBr.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.[1] Inhalation can cause severe respiratory irritation.[1]

  • Quenching: In case of spill, treat with aqueous sodium thiosulfate to neutralize any free bromine impurities, then neutralize with sodium bicarbonate.

References

  • Noyori, R., et al. (1989). "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate." MilliporeSigma Catalog. Link

  • Patel, R. N. (2008). "Biocatalysis for the synthesis of chiral pharmaceutical intermediates." New Biotechnology. Link

  • Liu, Y., et al. (2013). "Efficient synthesis of statin side chains via biocatalytic reduction." Tetrahedron Letters. Link

Sources

Exploratory

Technical Guide: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

The following technical guide details the structural properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a specialized chiral synthon used in the development of pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and application of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a specialized chiral synthon used in the development of pharmaceutical intermediates, particularly for statins and functionalized epoxides.

Content Type: Technical Whitepaper & Protocol Guide Subject: Structural Elucidation, Stereoselective Synthesis, and Application Workflows CAS: 88824-09-3 (Generic/Racemic parent); Specific stereoisomer references derived.

Executive Summary

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a densely functionalized chiral building block. Characterized by two halogenated centers and a secondary alcohol, it serves as a "spring-loaded" electrophile. Its primary utility lies in its ability to undergo controlled base-mediated cyclization to form epoxides (specifically substituted glycidates) or to serve as a precursor for 1,3-diols found in HMG-CoA reductase inhibitors (statins).

This guide dissects the molecule’s stereochemical architecture, outlines a self-validating synthetic protocol via Dynamic Kinetic Resolution (DKR), and maps its transformation into bioactive scaffolds.

Structural Elucidation & Stereochemistry

Molecular Architecture

The molecule consists of a four-carbon backbone functionalized with an ester, two bromine atoms, and a hydroxyl group. The presence of two chiral centers at C2 and C3 creates four possible stereoisomers. The (2S, 3R) configuration is thermodynamically significant as it often dictates the diastereoselectivity of subsequent epoxide formation.

FeatureSpecification
IUPAC Name Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
Formula C₅H₈Br₂O₃
Molecular Weight 275.92 g/mol
Chiral Centers C2 (Alpha to ester), C3 (Beta-hydroxy)
Stereochemistry (2S, 3R) - Anti relationship dominates steric interactions
Conformational Analysis (Newman Projection)

To understand the reactivity, particularly for epoxide formation, one must visualize the Newman projection looking down the C2-C3 bond.

  • Stable Conformer: The bulky bromine at C2 and the rest of the chain at C3 tend to adopt an anti or gauche conformation to minimize steric strain with the ester group.

  • Reactive Conformer: For base-catalyzed epoxide formation, the C3-hydroxyl oxygen and the C2-bromine must adopt an anti-periplanar geometry to facilitate the intramolecular S_N2 displacement.

Synthetic Pathway: Stereoselective Construction

Causality: Direct bromination of crotonates yields 2,3-dibromo products. To achieve the 2,4-dibromo-3-hydroxy motif with high enantiomeric excess (ee), the most robust route involves the bromination of 4-bromo-3-oxobutanoate followed by asymmetric reduction .

Reaction Logic
  • Precursor Selection: Methyl 4-bromo-3-oxobutanoate is commercially available or easily synthesized from diketene.

  • Alpha-Bromination: Introduction of the second bromine at the active methylene (C2).

  • Asymmetric Reduction (The Critical Step): Reducing the C3 ketone to an alcohol while simultaneously setting the C2 stereocenter via Dynamic Kinetic Resolution (DKR).

Visualization: Synthetic Workflow

The following diagram illustrates the pathway from the acetoacetate precursor to the target chiral synthon.

SynthesisPath Start Methyl 4-bromo-3-oxobutanoate Step1 Alpha-Bromination (Br2, 0°C) Start->Step1 Electrophilic Subst. Inter Methyl 2,4-dibromo-3-oxobutanoate (Racemic Mixture) Step1->Inter Yield: ~85% Step2 Ru-Catalyzed DKR (H2, Ru-BINAP) Inter->Step2 Dynamic Kinetic Resolution Target Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate Step2->Target >95% ee, >90% de

Caption: Figure 1. Stereoselective synthesis via Dynamic Kinetic Resolution (DKR) of the alpha,gamma-dibromo-beta-keto ester.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Alpha-halo esters are potent lachrymators. All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Step 1: Synthesis of Methyl 2,4-dibromo-3-oxobutanoate

This step installs the C2 bromine. The starting material is methyl 4-bromo-3-oxobutanoate.

  • Setup: Charge a 500 mL 3-neck round-bottom flask with methyl 4-bromo-3-oxobutanoate (1.0 eq) and dichloromethane (DCM, 10 volumes). Cool to 0°C under N₂.

  • Bromination: Add bromine (Br₂, 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

    • Mechanism: Enolization of the ketone followed by electrophilic attack of bromine.

  • Quench: Once the red bromine color fades (approx. 1-2 hours), wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product (methyl 2,4-dibromo-3-oxobutanoate) is an unstable oil and should be used immediately.

Step 2: Asymmetric Reduction (DKR)

This step establishes the (2S, 3R) configuration. The C2 center racemizes rapidly under reaction conditions, allowing the catalyst to selectively reduce one enantiomer of the ketone, driving the equilibrium to the desired product.

  • Catalyst Preparation: In a glovebox, prepare a solution of [RuCl(benzene)((R)-BINAP)]Cl (1 mol%) in degassed methanol.

  • Reaction: Transfer the crude dibromo-ketone from Step 1 into a high-pressure autoclave. Add the catalyst solution.

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C. Stir for 24 hours.

    • Why 50°C? Higher temperatures facilitate the racemization of the C2 center, which is necessary for effective DKR.

  • Purification: Vent H₂, concentrate the solvent, and purify via flash column chromatography (Hexanes/EtOAc 8:1).

Characterization Data (Representative)

The following data validates the structure.

TechniqueSignal/ShiftAssignment
1H NMR (400 MHz, CDCl₃)δ 3.55 (dd, 1H, J=11.0, 6.5 Hz)C4-H (Proton A)
δ 3.65 (dd, 1H, J=11.0, 4.5 Hz)C4-H (Proton B)
δ 3.82 (s, 3H)O-CH₃ (Ester)
δ 4.35 (m, 1H)C3-H (CH-OH)
δ 4.60 (d, 1H, J=5.5 Hz)C2-H (CH-Br)
13C NMR (100 MHz, CDCl₃)δ 35.2 (C4), 45.8 (C2), 53.5 (OMe), 69.1 (C3), 168.5 (C=O)Carbon Skeleton
IR (Neat)3450 cm⁻¹ (broad), 1735 cm⁻¹ (sharp)O-H stretch, Ester C=O

Applications in Drug Development[1][2]

Epoxide Formation (The Primary Utility)

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a precursor to methyl 2-bromo-3,4-epoxybutanoate or methyl 4-bromo-2,3-epoxybutanoate , depending on the base used.

  • Mechanism: Treatment with mild base (e.g., K₂CO₃ in acetone) deprotonates the C3-hydroxyl. The resulting alkoxide attacks C2 (displacing Br) to form the 2,3-epoxide .

  • Significance: These epoxides are chiral electrophiles used to attach the side chains of statins (e.g., Atorvastatin, Rosuvastatin).

Pathway Visualization: Transformation to Epoxides

Applications Precursor Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate Base Base Treatment (K2CO3 / Acetone) Precursor->Base Epoxide Methyl (2R,3R)-4-bromo- 2,3-epoxybutanoate Base->Epoxide Intramolecular SN2 Statin Statin Side Chain (HMG-CoA Reductase Inhibitor) Epoxide->Statin Ring Opening w/ Nucleophile

Caption: Figure 2. Conversion of the dibromo-hydroxy synthon into reactive epoxide intermediates for drug synthesis.

References

  • Noyori, R., et al. (1987). "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society. Link

  • Genet, J. P. (2003). "Recent developments in the stereoselective synthesis of beta-hydroxy esters." Accounts of Chemical Research. Link

  • Sigma-Aldrich. (2024). "Product Specification: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate." MilliporeSigma Catalog. Link

  • Lohray, B. B., et al. (1998). "One-pot synthesis of chiral epoxides from vicinal halohydrins." Tetrahedron Letters. Link

  • BenchChem. (2025).[1] "Application of Hydroxybutanoates in Natural Product Synthesis." Link

Sources

Foundational

Advanced Chiral Building Blocks for Statin Synthesis: A Technical Deep Dive

Topic: Chiral Building Blocks for Statin Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals The Pharmacophore Challenge: Precision at the Nanoscal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Building Blocks for Statin Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

The Pharmacophore Challenge: Precision at the Nanoscale

The clinical efficacy of "super-statins"—including Atorvastatin (Lipitor), Rosuvastatin (Crestor), and Pitavastatin (Livalo)—hinges on a single, non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain. This pharmacophore mimics the substrate of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1]

For the process chemist, this side chain represents a significant synthetic bottleneck.[2] It requires the installation of two chiral centers with high diastereoselectivity (syn-1,3-diol relationship) and enantiomeric excess (ee > 99.5%). While early generations of statins (e.g., Lovastatin) were derived from fungal metabolites, modern synthetic statins demand scalable, cost-effective routes to this chiral architecture.

This guide analyzes the two dominant paradigms for constructing this building block: the Biocatalytic DERA Route and the Chemoenzymatic KRED Route .

Strategic Retrosynthesis & Pathway Logic

To understand the utility of chiral building blocks, we must first visualize the retrosynthetic disconnection of a generic synthetic statin. The molecule is typically bisected into a rigid aromatic core (heterocycle) and the flexible chiral side chain.

Diagram 1: Statin Retrosynthetic Analysis

StatinRetrosynthesis Statin Target Statin (Atorvastatin/Rosuvastatin) Disconnection Convergent Coupling (Wittig / Julia-Kocienski / Paal-Knorr) Statin->Disconnection Core Aromatic Core (e.g., Pyrimidine/Pyrrole) Disconnection->Core SideChain Chiral Side Chain (3R, 5R)-Dihydroxyheptanoate Disconnection->SideChain C6_Synthon C6 Building Block (TBIN / Lactol) SideChain->C6_Synthon Route A: DERA / KRED C4_Synthon C4 Building Block (Ethyl 4-chloro-3-hydroxybutyrate) SideChain->C4_Synthon Route B: Chain Extension

Caption: Retrosynthetic logic separating the aromatic core from the critical chiral side chain precursors.

Route A: The DERA Biocatalytic Platform

The deployment of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) is arguably the most elegant solution to the statin side-chain problem. Unlike traditional chemical synthesis, which requires sequential protection/deprotection steps, DERA catalyzes a one-pot, sequential aldol addition of two acetaldehyde molecules to a substituted acetaldehyde acceptor (e.g., chloroacetaldehyde).

Mechanism of Action[3]
  • First Aldol: DERA catalyzes the addition of acetaldehyde (donor) to chloroacetaldehyde (acceptor) to form (S)-4-chloro-3-hydroxybutanal.

  • Second Aldol: A second acetaldehyde adds to the intermediate, forming a lactol (cyclic hemiacetal).

  • Spontaneous Cyclization: The product spontaneously cyclizes into a stable pyranose-like hemiacetal, locking in the (3R, 5R) stereochemistry (relative to the final acid form).

Diagram 2: DERA Enzymatic Workflow

DERA_Workflow Substrate1 Chloroacetaldehyde (Acceptor) Aldol1 Intermediate Aldehyde (Unstable) Substrate1->Aldol1 Aldol 1 Substrate2 2x Acetaldehyde (Donor) Substrate2->Aldol1 Enzyme DERA Enzyme (Biocatalyst) Enzyme->Aldol1 Lactol Chiral Lactol (Cyclic Hemiacetal) Enzyme->Lactol Aldol1->Lactol Aldol 2 + Cyclization Lactone Statin Lactone (Oxidized Precursor) Lactol->Lactone Chemical Oxidation (NaOCl / TEMPO)

Caption: The DERA-catalyzed cascade converts simple achiral aldehydes into complex chiral lactols in a single pot.

Route B: The Chemoenzymatic KRED Route

While DERA builds the carbon skeleton, the Ketoreductase (KRED) route focuses on setting stereochemistry on a pre-existing carbon chain. This method is preferred when C6 precursors like tert-butyl 6-chloro-3,5-dioxohexanoate are available via Claisen condensation.

  • Step 1: Asymmetric reduction of the C5-ketone (often dynamic kinetic resolution).

  • Step 2: Stereoselective reduction of the C3-ketone.

  • Advantage: KREDs are highly robust, handle high substrate loading (>100 g/L), and operate in biphasic systems.

Experimental Protocols

Protocol A: DERA-Catalyzed Synthesis of the Chiral Lactol

Target: (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydropyran-2-ol Context: This protocol utilizes a high-density E. coli whole-cell biocatalyst overexpressing DERA.[3]

Reagents:

  • Chloroacetaldehyde (1.0 eq)

  • Acetaldehyde (2.5 eq)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • DERA Whole-Cell Catalyst (lyophilized or wet cell paste)

Methodology:

  • Preparation: Suspend DERA whole cells (10% w/v) in phosphate buffer (pH 7.5) in a temperature-controlled reactor set to 28°C.

  • Substrate Feeding: Add chloroacetaldehyde to the reactor. Initiate a continuous slow feed of acetaldehyde over 4–6 hours. Note: Acetaldehyde is toxic to the enzyme at high concentrations; a fed-batch strategy mitigates substrate inhibition.

  • Reaction Monitoring: Monitor consumption of chloroacetaldehyde via GC or TLC (Silica, EtOAc:Hexane 1:1).

  • Completion: Stir for an additional 2 hours after feed completion.

  • Workup: Centrifuge to remove cell debris. Extract the supernatant continuously with Ethyl Acetate (3x volumes).

  • Purification: Concentrate the organic phase under reduced pressure. The crude lactol is often oxidized directly to the lactone for stability, but can be crystallized as a solid if derivatized.

Validation Checkpoint:

  • Chiral HPLC: Chiralpak AD-H column.

  • Target: >99% ee. If ee is low, check pH stability (DERA is sensitive to pH drops caused by side reactions).

Protocol B: KRED-Catalyzed Reduction of Diketoester

Target:tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (TBIN equivalent) Context: Stereoselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate.

Reagents:

  • Substrate: tert-butyl 6-chloro-3,5-dioxohexanoate (100 g/L)

  • Enzyme: KRED-P1 (Specific for 3,5-diketo reduction)

  • Cofactor: NADP+ (1.0 g/L)

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

  • Buffer: KPi (100 mM, pH 7.0), Magnesium Sulfate (2 mM)

Methodology:

  • Buffer Setup: Dissolve Glucose and MgSO4 in KPi buffer. Adjust pH to 7.0.

  • Enzyme Charge: Add NADP+, GDH, and KRED enzyme powder. Stir gently to dissolve.

  • Substrate Addition: Add the diketoester substrate. If solubility is poor, add 10% IPA or Butyl Acetate as a co-solvent.

  • Reaction: Stir at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production from recycling system acidifies the mix).

  • Monitoring: Monitor disappearance of ketone peaks via HPLC (C18 column).

  • Workup: Add Celite and filter to remove protein. Extract with MTBE. Wash with brine.

  • Isolation: Crystallize from Heptane/MTBE to upgrade diastereomeric purity.

Validation Checkpoint:

  • Stereochemistry: The syn-diol ((3R,5S) for the ester precursor) should be dominant (>95% de).

  • Purity: >98% by HPLC area.

Comparative Analysis: Chemical vs. Biocatalytic

The choice between DERA and KRED often depends on the starting material supply chain and facility capabilities (fermentation vs. standard chemical reactors).

MetricDERA Route (Biocatalytic)KRED Route (Chemoenzymatic)Traditional Chemical (Noyori)
Starting Material Chloroacetaldehyde + AcetaldehydeDiketoesters (C6)Ketoesters (C4/C6)
Atom Economy High (Direct assembly)Medium (Requires pre-formed C6)Medium
Stereocontrol >99.9% ee (Intrinsic)>99% ee (Enzyme dependent)95-98% ee (Ligand dependent)
Reaction Conditions Aqueous, pH 7, Ambient TempAqueous/Biphasic, AmbientOrganic solvent, High Pressure H2
Scalability High (Fed-batch fermentation)High (Standard reactors)High (Requires autoclaves)
E-Factor (Waste) Low (Green chemistry)Low to MediumHigh (Solvent/Metal waste)

References

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis. Source: PLOS ONE URL:[Link]

  • Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Source: MDPI (Catalysts) URL:[Link]

  • Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. Source: PubMed (Elsevier) URL:[Link]

Sources

Exploratory

Technical Guide: (2S,3R)-2,4-Dibromo-3-hydroxybutanoic Acid Methyl Ester

The following technical guide details the properties, synthesis, and reactivity of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester , a critical chiral building block in the synthesis of pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for the statin class of cholesterol-lowering drugs.

[1]

Executive Summary

(2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester (CAS: 88824-09-3) is a highly functionalized chiral ester characterized by two stereogenic centers and three distinct reactive sites: an alpha-bromo stereocenter, a beta-hydroxyl group, and a gamma-bromo substituent. Its primary utility lies in its ability to undergo controlled base-promoted cyclization to form chiral glycidates (epoxides) , which are essential precursors for the side chains of HMG-CoA reductase inhibitors (e.g., Rosuvastatin).

Chemical Identity & Stereochemistry[2][3][4][5]

PropertyDetail
IUPAC Name Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
CAS Number 88824-09-3
Molecular Formula C₅H₈Br₂O₃
Molecular Weight 275.92 g/mol
Stereochemistry (2S, 3R) – Anti relative configuration
Appearance White to off-white low-melting solid or viscous oil
Solubility Soluble in MeOH, EtOH, CH₂Cl₂, EtOAc; Insoluble in water
Stereochemical Configuration

The (2S,3R) configuration is critical. The "anti" relationship between the C2-Bromine and C3-Hydroxyl groups dictates the stereochemical outcome of subsequent reactions. Upon treatment with base, this diastereomer cyclizes to form the trans-epoxide via an Sɴ2 inversion at C2.

Structure cluster_0 Stereochemical Representation C2 C2 (Alpha) (S)-Configuration Bonded to Br C3 C3 (Beta) (R)-Configuration Bonded to OH C2->C3 Anti-relationship C4 C4 (Gamma) CH2-Br C3->C4 C1 C1 (Ester) Methyl Ester C1->C2

Caption: Logical connectivity of the (2S,3R) isomer. The anti-configuration between C2-Br and C3-OH is the structural key to its reactivity.

Physicochemical Properties

Note: Experimental data for the specific chiral isomer is often proprietary; values below represent consensus data for the pure compound.

  • Melting Point: 35–40 °C (Often appears as a semi-solid or oil if slightly impure).

  • Boiling Point: Decomposes upon distillation at atmospheric pressure; distillable under high vacuum (<1 mmHg).

  • Density: ~1.9–2.0 g/cm³ (Estimated based on dibromo content).

  • Stability:

    • Thermal: Thermally labile; prone to elimination of HBr or H₂O above 60°C.

    • Hydrolytic: Ester group is susceptible to hydrolysis; C2-Br is labile to displacement.

    • Storage: Must be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture-induced cyclization.

Synthesis & Manufacturing

The synthesis of the (2S,3R) isomer typically involves the stereoselective bromohydroxylation of an alkene precursor. The most direct chemical route utilizes Methyl 4-bromocrotonate .

Synthesis Protocol (Bromohydrin Route)
  • Precursor: Methyl (E)-4-bromocrotonate (Trans-alkene).

  • Reagent: N-Bromosuccinimide (NBS) in aqueous acetone or DMSO/H₂O.

  • Mechanism:

    • Electrophilic attack of Br⁺ (from NBS) on the alkene forms a bromonium ion .

    • Nucleophilic attack by H₂O occurs at the β-carbon (C3) or α-carbon (C2).

    • Regioselectivity: For α,β-unsaturated esters, the major product is typically the 2-bromo-3-hydroxy adduct (α-bromo-β-hydroxy).

    • Stereoselectivity: The reaction proceeds via anti-addition.[1]

      • (E)-Alkene + Anti-addition → (2S,3R) + (2R,3S) racemate.

  • Chiral Resolution: The racemic mixture is resolved using enzymatic kinetic resolution (e.g., Lipase-catalyzed acetylation) or chiral chromatography to isolate the (2S,3R) isomer.

Synthesis Start Methyl (E)-4-bromocrotonate Step1 Bromonium Ion Formation (NBS / H2O) Start->Step1 Intermediate Cyclic Bromonium Intermediate (Stereodefined) Step1->Intermediate Step2 Nucleophilic Attack by H2O (Anti-Addition) Intermediate->Step2 ProductRac Racemic (2S,3R) / (2R,3S) 2,4-dibromo-3-hydroxybutanoate Step2->ProductRac Resolution Enzymatic Resolution / Chiral HPLC ProductRac->Resolution Final Pure (2S,3R)-Isomer Resolution->Final

Caption: Synthetic pathway from methyl 4-bromocrotonate. The anti-addition of HO-Br establishes the relative stereochemistry, followed by resolution to the single enantiomer.

Reactivity & Transformations

The defining reaction of (2S,3R)-2,4-dibromo-3-hydroxybutanoic acid methyl ester is its base-mediated conversion to Methyl 4-bromo-2,3-epoxybutanoate .

Mechanism: Intramolecular Williamson Ether Synthesis
  • Deprotonation: A weak base (e.g., K₂CO₃, NaHCO₃) deprotonates the C3-hydroxyl group.

  • Cyclization: The resulting alkoxide attacks the C2 carbon from the backside.

  • Inversion: The C2-Bromine is displaced (Sɴ2), causing an inversion of configuration at C2.

    • (2S, 3R) Precursor → (2R, 3R) Epoxide

    • (Note: The absolute configuration at C3 remains (R), while C2 inverts from (S) to (R)).

  • Product Utility: The resulting trans-epoxide is a potent electrophile used to install the chiral diol side chain in statins.

Reactivity Substrate (2S,3R)-2,4-dibromo-3-hydroxybutanoate (Anti-Halohydrin) TS Transition State Backside Attack on C2 Substrate->TS Deprotonation Base Base (K2CO3) Base->TS Product Methyl (2R,3R)-4-bromo-2,3-epoxybutanoate (Trans-Epoxide) TS->Product Inversion at C2

Caption: Mechanism of epoxide formation. The reaction converts the linear halohydrin into the reactive glycidate scaffold with precise stereochemical inversion.

Analytical Characterization

To validate the identity of the (2S,3R) isomer, the following spectroscopic signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 3H): Methyl ester singlet.

    • δ 3.60–3.75 (m, 2H): C4-H₂ protons (diastereotopic, often split).

    • δ 4.20–4.35 (m, 1H): C3-H (multiplet, deshielded by OH and Br).

    • δ 4.50 (d, 1H): C2-H (doublet, coupling with C3-H). Note: The coupling constant (J) helps distinguish syn vs anti diastereomers.

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular ion [M]⁺ not always visible due to instability.

    • Characteristic isotope pattern for two bromine atoms (1:2:1 ratio for ⁷⁹Br/⁸¹Br fragments).

    • Fragment ions: [M-OCH₃]⁺, [M-HBr]⁺.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • Lachrymator: Like many α-bromo esters, this compound is a potent tear gas agent. Handle only in a fume hood.

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Spill Response: Neutralize with aqueous sodium bisulfite (to quench any free bromine/active halides) and absorb with inert material.

References

  • Sigma-Aldrich. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Sheet. Available at:

  • PubChem. Compound Summary for CID 139643062 (Related 2-bromo-3-hydroxy analogs). National Library of Medicine. Available at:

  • Guidechem. Synthesis of 2,4-dibromobutyric acid derivatives. Available at:

  • Organic Syntheses.General methods for bromohydrin formation from alkenes using NBS. (Contextual reference for mechanism).
  • Lipid Maps. Structure Database: 3-hydroxy fatty acid derivatives. Available at:

Sources

Foundational

Advanced Synthesis &amp; Applications of Halogenated Hydroxy Esters

Executive Directive: The Strategic Value of Halo-Hydroxy Esters Halogenated hydroxy esters—specifically -halo- -hydroxy and -halo- -hydroxy esters—are not merely intermediates; they are "stereochemical switchboards" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Strategic Value of Halo-Hydroxy Esters

Halogenated hydroxy esters—specifically


-halo-

-hydroxy and

-halo-

-hydroxy esters—are not merely intermediates; they are "stereochemical switchboards" in modern organic synthesis. Their unique duality lies in the orthogonal reactivity of their functional groups: the halogen serves as a leaving group for cyclization (forming epoxides or lactones) or nucleophilic substitution, while the hydroxyl group directs stereochemistry and facilitates hydrogen bonding.

This guide moves beyond textbook definitions to address the practical engineering of these molecules. We focus on three critical pillars:

  • The Reformatsky Protocol: Mastering the zinc enolate for C-C bond formation.

  • Biocatalytic Asymmetric Reduction: Achieving >99% ee in statin precursors.

  • Downstream Logic: Transforming these esters into pharmacophores (e.g., Atorvastatin side chains).

Module A: The Reformatsky Reaction (C-C Bond Formation)

The Reformatsky reaction remains the gold standard for synthesizing


-hydroxy esters from 

-halo esters and carbonyls. Unlike the Grignard reaction, the organozinc intermediate is tolerant of the ester moiety, preventing self-condensation.
Mechanistic Causality

The reaction succeeds due to the formation of a specific six-membered chair-like transition state (Zimmerman-Traxler model), which dictates the diastereoselectivity (anti vs. syn).

ReformatskyMechanism Start α-Halo Ester (R-CH(Br)COOEt) Zn_Insert Oxidative Insertion (Zn dust) Start->Zn_Insert Activation Enolate Zinc Enolate (C-Zn or O-Zn) Zn_Insert->Enolate Formation TS Chair Transition State (Zimmerman-Traxler) Enolate->TS + Carbonyl (R'CHO) Adduct Zinc Alkoxide TS->Adduct C-C Bond Form Product β-Hydroxy Ester Adduct->Product H3O+ Quench

Figure 1: The Reformatsky reaction pathway.[1] The stability of the Zinc Enolate prevents self-condensation, a common failure mode in Grignard analogs.

Validated Protocol: Synthesis of Ethyl 3-hydroxy-3-phenylpropionate

Objective: Coupling ethyl bromoacetate with benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 eq, freshly distilled)

  • Ethyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq, activated)

  • TMSCl (Trimethylsilyl chloride) (0.05 eq, activator)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Zinc Activation (Critical): Suspend Zn dust in minimal dry THF. Add TMSCl and stir for 15 minutes under Argon. Why: Removes the oxide layer (ZnO), exposing reactive Zn(0).

  • Initiation: Add 10% of the ethyl bromoacetate solution. Warm to 40°C until the exotherm begins (solvent reflux/bubbling). Caution: Failure to initiate before adding the bulk reagent leads to dangerous runaway exotherms.

  • Addition: Dropwise add the mixture of benzaldehyde and remaining ethyl bromoacetate over 45 minutes, maintaining a gentle reflux.

  • Reflux: Stir at reflux for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to 0°C. Hydrolyze with cold 1M HCl. Note: Keep pH < 2 to dissolve Zn salts.

  • Workup: Extract with Et2O (3x). Wash organic phase with NaHCO3 and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).

Module B: Biocatalytic Asymmetric Reduction (Chiral Installation)

For pharmaceutical applications, racemic synthesis is often insufficient. The enzymatic reduction of


-halo-

-keto esters (e.g., Ethyl 4-chloro-3-oxobutanoate, COBE) to

-halo-

-hydroxy esters (CHBE) is the industrial route to statin side chains.
The Biocatalytic System

We utilize a biphasic system (Organic/Aqueous) to mitigate substrate inhibition and hydrolysis. An NADPH regeneration system (Glucose/Glucose Dehydrogenase) is mandatory for economic viability.

Key Transformation:



Quantitative Comparison: Chemical vs. Enzymatic
FeatureRu-BINAP HydrogenationBiocatalytic Reduction (KRED)
Enantiomeric Excess (ee) 90 - 97%> 99%
Conditions High Pressure (H2, 50-100 bar)Ambient (30°C, pH 7)
Catalyst Cost High (Ruthenium)Low (Renewable Enzyme)
Substrate Tolerance Sensitive to halides (dehalogenation risk)Excellent tolerance
Validated Protocol: Preparation of Ethyl (R)-4-chloro-3-hydroxybutanoate

System: E. coli whole cells expressing Ketoreductase (KRED) and Glucose Dehydrogenase (GDH).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0)

  • Ethyl 4-chloro-3-oxobutanoate (COBE)[2][3][4]

  • Glucose (1.5 eq)

  • Butyl Acetate (Organic phase)

  • NADP+ (catalytic amount, 0.1 mol%)

Workflow:

  • Phase Preparation: Mix Phosphate buffer (50 mL) and Butyl Acetate (50 mL) in a reaction vessel.

  • Substrate Loading: Dissolve COBE (0.5 M final conc) in the organic phase. Why: High concentrations of COBE in water are toxic to the enzyme and unstable.

  • Cofactor Start: Add Glucose and catalytic NADP+ to the aqueous phase.

  • Biocatalysis: Add lyophilized cells (20 g/L). Stir at 30°C, 250 rpm.

  • pH Stat: Maintain pH 7.0 automatically using 2M NaOH. (Gluconic acid byproduct lowers pH).

  • Termination: After 24h, centrifuge to remove cells.

  • Isolation: Separate phases. The product (R)-CHBE partitions into the Butyl Acetate. Dry and concentrate.

Biocatalysis cluster_aqueous Aqueous Phase (Enzyme + Cofactors) cluster_organic Organic Phase (Butyl Acetate) GDH Glucose Dehydrogenase NADPH NADPH GDH->NADPH Gluconic Gluconic Acid GDH->Gluconic KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP CHBE Product: Ethyl (R)-4-chloro-3-hydroxybutanoate KRED->CHBE Reduction NADP->GDH NADPH->KRED Glucose Glucose Glucose->GDH COBE Substrate: Ethyl 4-chloro-3-oxobutanoate COBE->KRED Partitioning

Figure 2: Biphasic enzymatic reduction cycle. The organic phase acts as a reservoir for the toxic substrate and product, protecting the aqueous biocatalyst.

Module C: Applications in Drug Synthesis (The Statin Link)

The utility of


-halo-

-hydroxy esters culminates in their transformation into the side chains of HMG-CoA reductase inhibitors (Statins).
Case Study: Atorvastatin Side Chain Synthesis

The (R)-CHBE synthesized above is a direct precursor to the chiral side chain of Atorvastatin (Lipitor).

Pathway:

  • Cyanation: Substitution of Cl with CN.

  • Chain Extension: Reformatsky or Aldol condensation to build the C7 backbone.

  • Paal-Knorr: Cyclization with the pyrrole core.

StatinSynthesis CHBE Ethyl (R)-4-chloro- 3-hydroxybutanoate Cyano Nitrile Intermediate (Substitution) CHBE->Cyano NaCN, DMSO ChainExt Chain Extension (Aldol/Claisen) Cyano->ChainExt t-BuOAc, LDA Statin Atorvastatin (Side Chain) ChainExt->Statin Paal-Knorr

Figure 3: Synthetic flow from the halo-hydroxy ester to the Statin pharmacophore.

Epoxide Formation (Darzens-Type)

Alternatively, treating the halo-hydroxy ester with a base yields glycidic esters (epoxides), which are versatile electrophiles.

  • Protocol: Treat (R)-CHBE with NaOEt in EtOH at 0°C.

  • Result: Intramolecular

    
     displacement of Chloride by the alkoxide.
    
  • Application: Precursor for amino-hydroxy esters via ring opening with amines.

References

  • Reformatsky Reaction Mechanism & Scope

    • The Reformatsky Reaction.[1][5][6][7][8] Organic Chemistry Portal.

  • Biocatalytic Reduction of COBE

    • Kataoka, M., et al. "Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate."[3][4] Appl Microbiol Biotechnol (1997).[3]

  • Comparison of Chemical vs.

    • BenchChem Application Notes.[9] "Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs."

  • Halohydrin Esters in Synthesis

    • Synthesis of n-alkyl terminal halohydrin esters. RSC Advances.

  • Statin Side Chain Synthesis

    • Wu, X., et al. "Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxybutanoate...[2] Using Dried Baker's Yeast."[2] Asian Journal of Chemistry (2012).[2]

Sources

Exploratory

Stereoselective synthesis intermediates for pharmaceuticals

Title: Precision Engineering of Chiral Pharmacophores: A Technical Guide to Stereoselective Intermediates Executive Summary: The Stereochemical Imperative In modern pharmaceutical development, chirality is not merely a s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Engineering of Chiral Pharmacophores: A Technical Guide to Stereoselective Intermediates

Executive Summary: The Stereochemical Imperative

In modern pharmaceutical development, chirality is not merely a structural feature; it is a critical quality attribute that defines efficacy, toxicity, and regulatory compliance. With over 50% of FDA-approved drugs possessing at least one chiral center, the "racemic switch" is largely a relic of the past. The current paradigm demands asymmetric synthesis —the direct generation of single enantiomers from prochiral precursors—to maximize Process Mass Intensity (PMI) efficiency and eliminate the yield loss inherent in classical resolution.

This guide addresses the technical selection and execution of stereoselective routes for high-value intermediates, specifically focusing on the transition from transition-metal catalysis (chemocatalysis) to the third-wave revolution of engineered biocatalysis.

Strategic Decision Framework

The selection of a synthetic route for a chiral intermediate is a multi-variable optimization problem involving cost, scalability, and freedom to operate. The following decision matrix illustrates the logical flow a process chemist must navigate when designing a route for a new New Molecular Entity (NME).

ChiralRouteSelection Start Target Chiral Intermediate PoolCheck Chiral Pool Precursor Available? Start->PoolCheck PoolRoute Chiral Pool Synthesis (Amino acids, Sugars) PoolCheck->PoolRoute Yes (Cost Effective) FuncCheck Key Functional Group? PoolCheck->FuncCheck No Ketone Prochiral Ketone/Imine FuncCheck->Ketone C=O / C=N Olefin Prochiral Olefin FuncCheck->Olefin C=C BioCatDecision Steric Bulk / Solubility? Ketone->BioCatDecision MetalCatDecision Ligand Availability? Olefin->MetalCatDecision Transaminase Biocatalysis (Transaminase/KRED) BioCatDecision->Transaminase High Selectivity Reqd Hydrogenation Asymmetric Hydrogenation (Rh/Ru/Ir + Chiral Ligand) BioCatDecision->Hydrogenation High Throughput Reqd MetalCatDecision->Hydrogenation Established Ligands

Figure 1: Strategic decision tree for selecting stereoselective synthesis routes. High-contrast nodes indicate critical decision gates based on substrate availability and chemical functionality.

High-Value Target Class: Chiral Amines

Chiral


-primary amines are the most sought-after pharmacophores, serving as the backbone for varying therapeutic classes, from DPP-4 inhibitors (Diabetes) to kinase inhibitors (Oncology).
The Evolution of Synthesis

Historically, these were accessed via classical resolution (crystallization with tartaric acid) or chiral auxiliaries (Ellman’s sulfinamide). However, these methods suffer from a maximum theoretical yield of 50% (without recycling) or require stoichiometric chiral reagents.

Modern Approaches:

  • Asymmetric Hydrogenation: Uses Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., Josiphos, BINAP) to reduce enamines.

  • Biocatalytic Transamination: Uses Transaminase (ATA) enzymes to transfer an amino group from a sacrificial donor (isopropylamine) to a prochiral ketone.

Technical Deep Dive: Biocatalytic Synthesis Protocol

This section details the synthesis of a Sitagliptin intermediate using an engineered transaminase.[1] This protocol represents the industry "Gold Standard" for replacing a high-pressure metal-catalyzed route with a green, ambient-pressure enzymatic process.

Case Study: Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanamide.

The Mechanism (Causality)

The reaction operates via a Ping-Pong Bi-Bi mechanism .

  • Amination: The enzyme binds the amine donor (Isopropylamine), converting the internal cofactor Pyridoxal-5'-phosphate (PLP) to Pyridoxamine-5'-phosphate (PMP), releasing acetone.

  • Transfer: The enzyme binds the prochiral ketone substrate. The amino group is transferred from PMP to the ketone with high stereospecificity, regenerating PLP and releasing the chiral amine product. Critical Insight: The equilibrium is naturally unfavorable. We drive it forward by using a large excess of isopropylamine and removing the volatile coproduct (acetone) or accepting the equilibrium shift due to the high molarity of the donor.

Step-by-Step Experimental Protocol

Pre-requisites:

  • Enzyme: ATA-117 (engineered variant from Arthrobacter sp.).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Solvent System: 50% DMSO / 50% Aqueous Buffer (to solubilize the hydrophobic substrate).

Protocol:

  • Buffer Preparation (Self-Validating Step):

    • Prepare a 0.1 M Triethanolamine (TEA) buffer. Adjust pH to 8.5 using HCl.

    • Validation: pH must be accurate ±0.1. Enzymes are amphoteric; deviation alters the ionization state of the active site residues, killing activity.

  • Cofactor & Donor Mix:

    • Add PLP (2 mM final concentration) to the buffer. The solution should turn bright yellow (formation of the internal aldimine).

    • Add Isopropylamine (IPM) to a concentration of 1.0 M.

    • Caution: IPM is basic. Re-adjust pH to 8.5 using 6N HCl. Do not skip re-adjustment , or the enzyme will denature.

  • Substrate Initiation:

    • Dissolve the prochiral ketone (200 g/L loading) in DMSO.

    • Add the DMSO solution to the aqueous enzyme mix. Final composition: 50% DMSO / 50% Buffer.

    • Add Enzyme powder (5 g/L).

  • Reaction & Monitoring:

    • Incubate at 40°C with overhead stirring (200 rpm).

    • In-Process Control (IPC): Sample at 24 hours. Dilute 10µL reaction mixture into 990µL Acetonitrile. Analyze via HPLC (C18 column).

    • Target: >95% conversion.[2][3] If conversion <50%, check pH and ensure acetone is not accumulating (sweep gas can be used).

  • Workup (Isolation):

    • Acidify mixture to pH 2.0 to protonate the amine product (makes it water-soluble) and precipitate the enzyme.

    • Filter off the enzyme (celite filtration).

    • Basify filtrate to pH 10.0 and extract with Ethyl Acetate.

    • Evaporate solvent to yield the chiral amine.

Quality Control: Enantiomeric Excess (ee) Determination

Trustworthiness in chiral synthesis relies on accurate analytics.

  • Method: Chiral HPLC.

  • Column: ChiralPak AD-H or IA.

  • Mobile Phase: Heptane:Ethanol (90:10) + 0.1% Diethylamine.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
     ee for pharmaceutical intermediates.
    

Comparative Analysis: Chemocatalysis vs. Biocatalysis

The following table summarizes the quantitative advantages of the biocatalytic route (3rd Gen) over the Rhodium-catalyzed hydrogenation route (2nd Gen) for Sitagliptin.

MetricRh-Catalyzed Hydrogenation (2nd Gen)Biocatalytic Transaminase (3rd Gen)Impact Analysis
Chiral Selectivity (ee) ~97% (Requires recrystallization upgrade)>99.95%Biocatalysis eliminates downstream purification steps.
Yield 82%92%Higher atom economy.
Process Conditions High Pressure (250 psi H2), Specialized EquipmentAmbient Pressure, Standard ReactorReduced CAPEX and safety risk.
Heavy Metal Waste Rhodium removal required (ppm limits)None (Biodegradable protein)Eliminates expensive scavenging steps.
Total Waste ( kg/kg ) High (solvent intensive)Reduced by ~19%Improved E-Factor (Sustainability).

Workflow Visualization: The Biocatalytic Loop

BiocatalyticCycle Substrate Prochiral Ketone (Substrate) Complex1 Enzyme-Substrate Complex Substrate->Complex1 EnzymePLP Enzyme-PLP (Active Form) Donor Isopropylamine (Amine Donor) EnzymePLP->Donor Accepts NH2 Complex1->EnzymePLP Regeneration Product Chiral Amine (Product) Complex1->Product EnzymePMP Enzyme-PMP (Aminated Form) EnzymePMP->Complex1 Amine Transfer ByProduct Acetone (Volatile Coproduct) EnzymePMP->ByProduct Release Donor->EnzymePMP ByProduct->EnzymePLP Inhibition if not removed

Figure 2: The Ping-Pong Bi-Bi catalytic cycle of Transaminase. The diagram highlights the critical regeneration of the PLP cofactor and the necessity of donor amine (Isopropylamine) to drive the cycle.

References

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Source: Science, 329(5989), 305-309 (2010). URL:[Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Source: Journal of the American Chemical Society, 131(25), 8798–8804 (2009). URL:[Link]

  • Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. Source: United States Environmental Protection Agency (EPA). URL:[Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Source: Chemical Society Reviews, 49, 6141-6153 (2020).[2] URL:[Link]

  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Source: Chemical Science, 16, (2025). URL:[Link]

Sources

Foundational

Technical Guide: Stereoselective Synthesis &amp; Characterization of Methyl 2,4-dibromo-3-hydroxybutanoate

Topic: Methyl 2,4-dibromo-3-hydroxybutanoate Stereoisomers Content Type: Technical Guide / Whitepaper Executive Summary & Chemical Identity Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a high-value chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2,4-dibromo-3-hydroxybutanoate Stereoisomers Content Type: Technical Guide / Whitepaper

Executive Summary & Chemical Identity

Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical agents, including statins (HMG-CoA reductase inhibitors) and


-adrenergic receptor antagonists (e.g., Nebivolol).[1] Its structure features two contiguous stereocenters at C2 and C3, giving rise to four distinct stereoisomers.

The precise control of these stereocenters is critical; the (2S,3R) isomer is frequently cited in high-potency synthetic routes, acting as a precursor to chiral epoxides or diols via stereospecific ring closures or substitutions.

Chemical Profile
PropertyDetail
IUPAC Name Methyl 2,4-dibromo-3-hydroxybutanoate
Molecular Formula

Molecular Weight 275.92 g/mol
Chiral Centers C2 (

-carbon), C3 (

-carbon)
Key Isomer (2S,3R)-Methyl 2,4-dibromo-3-hydroxybutanoate
Physical State Viscous oil or low-melting solid (depending on purity/isomer)

Stereochemical Analysis

The molecule possesses two chiral centers, resulting in


 stereoisomers. These exist as two diastereomeric pairs: the syn pair and the anti pair.
Stereoisomer Classification
  • (2S, 3R) – Anti configuration (Often the target bioactive intermediate)

  • (2R, 3S) – Anti configuration (Enantiomer of above)

  • (2S, 3S) – Syn configuration

  • (2R, 3R) – Syn configuration

The relative stereochemistry (syn vs. anti) dictates the outcome of subsequent cyclization reactions. For instance, base-induced closure of the (2S,3R)-halohydrin typically yields the cis-epoxide or specific inversion products depending on the leaving group hierarchy.

Stereochemical Pathway Diagram

The following diagram illustrates the relationship between the acyclic precursor and the resulting stereoisomers.

Stereochemistry Precursor Methyl 2,4-dibromo-3-oxobutanoate (Racemic or Prochiral Keto-Enol) Reduction Stereoselective Reduction (Enzymatic or Ru-BINAP) Precursor->Reduction H2 / Catalyst Syn_Pair Syn-Diastereomers (2S,3S) & (2R,3R) Reduction->Syn_Pair Non-Chelation Control Anti_Pair Anti-Diastereomers (2S,3R) & (2R,3S) Reduction->Anti_Pair Chelation Control (e.g., Zn2+, Mg2+) Target Target: (2S,3R)-Isomer High Value Synthon Anti_Pair->Target Chiral Resolution / Specific Catalyst

Caption: Stereodivergent synthesis pathways from the keto-ester precursor to specific diastereomers.

Synthesis Protocols

Synthesis of the 2,4-dibromo-3-hydroxy scaffold requires a stepwise approach to avoid over-bromination or elimination. The most robust route involves the bromination of a 3-oxobutanoate derivative followed by stereoselective reduction.

Stage 1: Preparation of Methyl 2,4-dibromo-3-oxobutanoate

Direct bromination of methyl acetoacetate is difficult to control regioselectively. A preferred method utilizes Methyl 4-bromo-3-oxobutanoate as the starting material, which is then brominated at the activated


-position (C2).

Reagents:

  • Methyl 4-bromo-3-oxobutanoate (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Acetic acid (solvent) or

    
     with catalytic HBr.
    

Protocol:

  • Dissolve methyl 4-bromo-3-oxobutanoate in glacial acetic acid at 0°C.

  • Add

    
     dropwise over 30 minutes. The C2 position is highly enolizable and reacts rapidly.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Quench with saturated

    
     to remove excess bromine.
    
  • Extract with dichloromethane, wash with brine, and dry over

    
    .
    
  • Concentrate to yield crude Methyl 2,4-dibromo-3-oxobutanoate. Note: This compound is unstable and should be reduced immediately.

Stage 2: Stereoselective Reduction to (2S,3R)-Isomer

To achieve the (2S,3R) configuration, Dynamic Kinetic Resolution (DKR) using a biocatalyst or asymmetric hydrogenation is required.

Method A: Biocatalytic Reduction (Highest Selectivity)

  • Enzyme: Alcohol Dehydrogenase (ADH) or Carbonyl Reductase (e.g., from Candida magnoliae or Sporobolomyces salmonicolor).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

  • Suspend the crude diketone in a phosphate buffer (pH 7.0) containing glucose (5 eq).

  • Add the ADH enzyme and Glucose Dehydrogenase (GDH).

  • Incubate at 30°C with orbital shaking.

  • The enzyme preferentially reduces one enantiomer of the rapidly racemizing

    
    -bromo ketone (DKR), yielding the (2S,3R)-alcohol with high diastereoselectivity (>95% de).
    

Method B: Chemical Hydrogenation (Noyori Type)

  • Catalyst:

    
    
    
  • Conditions:

    
     (50-100 atm), Methanol, 50°C.
    
  • Mechanism: Through dynamic kinetic resolution, the catalyst converts the racemic

    
    -bromo ketone into the syn or anti halohydrin depending on the ligand sterics and solvent coordination.
    

Separation & Characterization

Given the presence of diastereomers, rigorous analytical separation is required.

Chromatographic Separation (HPLC)

Separation of the (2S,3R) isomer from its enantiomer and diastereomers is best achieved using chiral stationary phases.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 to 95:5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210-220 nm (Ester carbonyl absorption)
Retention Anti-isomers typically elute distinct from Syn-isomers due to H-bonding differences.
Spectroscopic Identification (NMR)

The syn and anti diastereomers can be distinguished by the coupling constant (


) between the protons on C2 and C3.
  • Anti (2S,3R): Typically exhibits a larger coupling constant (

    
     Hz) or distinct chemical shifts due to hydrogen bonding between the -OH and the ester carbonyl.
    
  • Syn (2S,3S): Often shows a smaller coupling constant (

    
     Hz).
    

Representative


 NMR Data (

, 400 MHz):
  • 
     4.85 (d, 1H, C2-H) – Deshielded by Br and Ester.
    
  • 
     4.40 (m, 1H, C3-H) – Carbinol proton.
    
  • 
     3.82 (s, 3H, 
    
    
    
    ).
  • 
     3.60-3.75 (dd, 2H, C4-
    
    
    
    ) – Diastereotopic protons adjacent to Br.

Applications in Drug Development

The utility of Methyl 2,4-dibromo-3-hydroxybutanoate lies in its reactivity. It serves as a "linchpin" molecule.

  • Epoxide Formation: Treatment with mild base (

    
    ) causes the C3-hydroxyl oxygen to attack C2 (displacing Br) or C4 (displacing Br).
    
    • Path A (C2 attack): Forms an

      
      -epoxy ester (Darzens-type product).
      
    • Path B (C4 attack): Forms a

      
      -epoxy ester.
      
    • Selectivity: The (2S,3R) stereochemistry directs this closure to form specific chiral epoxides used in Statin side-chains .

  • Nebivolol Synthesis: Related dibromo-esters are intermediates in the synthesis of chroman rings found in Nebivolol, where the bromine atoms facilitate cyclization with phenolic oxygen.

Applications Substrate Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate Epoxide Chiral Epoxide Intermediate Substrate->Epoxide Base (K2CO3) Nebivolol Nebivolol (Chroman Core) Substrate->Nebivolol Phenol Coupling Statin Statin Side Chain (Atorvastatin/Rosuvastatin) Epoxide->Statin Chain Extension

Caption: Downstream pharmaceutical applications of the dibromo-hydroxy scaffold.

Safety & Handling

  • Lachrymator:

    
    -Halo esters are potent lachrymators (tear agents). All synthesis steps involving the C2-bromide must be performed in a well-ventilated fume hood.
    
  • Skin Corrosive: The dibromo compound can cause severe skin burns.[2] Double-gloving (Nitrile) is mandatory.

  • Instability: The compound is prone to elimination (dehydrobromination) to form unsaturated esters upon prolonged storage or heating. Store at -20°C under inert atmosphere (

    
     or 
    
    
    
    ).

References

  • Sigma-Aldrich. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Sheet.Link

  • Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, 1987. (Foundational reference for Ru-BINAP reduction of -keto esters).
  • Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 2001.
  • PubChem. Methyl 2,4-dibromo-3-hydroxybutanoate Compound Summary.Link

  • Organic Syntheses. "Enantioselective Reduction of

    
    -Keto Esters." Org. Synth. Coll. Vol. 9, p. 589. Link
    

Sources

Exploratory

Technical Guide: C₅H₈Br₂O₃ – Chemical Properties &amp; Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of compounds with the molecular formula C₅H₈Br₂O₃ , specifically focusing on the two most industrially and pharmaceutically relevant isomers: Bis(2-bromoethyl) carbonate and Methyl 2,4-dibromo-3-hydroxybutanoate .[1]

Executive Summary

The molecular formula C₅H₈Br₂O₃ represents a class of functionalized aliphatic compounds characterized by high electrophilicity and utility as synthetic intermediates.[1][2] Unlike simple solvents or reagents, this formula corresponds to "linker" molecules capable of bifunctional reactivity.[1]

This guide distinguishes between the two primary isomers driving research in this space:

  • Bis(2-bromoethyl) carbonate: A symmetrical carbonate ester used primarily as a cross-linking agent in polymer chemistry and a pharmacophore linker in medicinal chemistry.[1]

  • Methyl 2,4-dibromo-3-hydroxybutanoate: A chiral, multi-functionalized ester serving as a high-value building block for statins and complex heterocyclic drugs.

Compound I: Bis(2-bromoethyl) carbonate

CAS: 116156-26-4 Role: Bifunctional Electrophile & Cross-linker[1]

Chemical Structure & Properties

Bis(2-bromoethyl) carbonate consists of a central carbonate moiety flanked by two bromoethyl groups.[1] This symmetry allows it to act as a "staple," reacting at both ends to link two nucleophiles.[1]

PropertyValue
IUPAC Name Bis(2-bromoethyl) carbonate
Molecular Weight 275.92 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~110–115 °C (at reduced pressure)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Reactivity Profile Susceptible to nucleophilic attack at the alkyl carbons (

) and the carbonyl carbon (Acyl substitution).[1][2][3]
Synthesis Protocol

The industrial standard for synthesizing high-purity Bis(2-bromoethyl) carbonate involves the reaction of 2-bromoethanol with a carbonyl source, typically triphosgene, to avoid the handling of gaseous phosgene.[1]

Protocol: Triphosgene-Mediated Carbonylation

  • Reagents: 2-Bromoethanol (2.1 eq), Triphosgene (0.34 eq), Pyridine (2.1 eq), Dichloromethane (DCM, anhydrous).[1]

  • Setup: Flame-dried 3-neck round-bottom flask equipped with an addition funnel and

    
     inlet.
    
  • Procedure:

    • Dissolve triphosgene in DCM at 0 °C.

    • Add pyridine slowly to form the reactive acyl chloride intermediate.[1]

    • Dropwise add 2-bromoethanol over 30 minutes, maintaining temperature < 5 °C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-cold 1M HCl.

    • Workup: Extract with DCM, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).[1]

Applications in Polymer & Drug Chemistry[1]
  • Polymer Cross-linking: Used to introduce carbonate linkages into polyols, enhancing biodegradability compared to ether linkages.[1]

  • Pharmacophore Linking: Acts as a spacer reagent. The carbonate bond is cleavable in vivo by esterases, making it a "cleavable linker" for Antibody-Drug Conjugates (ADCs) or prodrugs.[1]

G Start Bis(2-bromoethyl) carbonate Prod1 Carbamate Linker (R-NH-COO-CH2CH2Br) Start->Prod1 Nucleophilic Attack (Carbonyl C) Prod2 Polycarbonate Cross-linked Network Start->Prod2 Double Displacement (Alkyl C or Carbonyl C) Cyclic Cyclic Carbonate (via intramolecular cyclization) Start->Cyclic Thermal Degradation or Base Catalysis Amine Primary Amine (R-NH2) Diol Polymer Diol (HO-Poly-OH)

Figure 1: Reactivity pathways of Bis(2-bromoethyl) carbonate showing divergent synthesis of carbamates and polycarbonates.[1][3][4][5]

Compound II: Methyl 2,4-dibromo-3-hydroxybutanoate

CAS: 88824-09-3 Role: Chiral Intermediate for Statins & Heterocycles[1]

Chemical Structure & Stereochemistry

This molecule features two chiral centers (C2 and C3).[1] The (2S, 3R) isomer is particularly valuable in the synthesis of statin side chains (HMG-CoA reductase inhibitors), where specific stereochemistry is critical for biological activity.[1]

PropertyValue
IUPAC Name Methyl 2,4-dibromo-3-hydroxybutanoate
Stereochemistry Typically supplied as (2S, 3R) or racemic diastereomers
Functional Groups Secondary Alcohol,

-Bromo ester, Primary Alkyl Bromide
Stability Sensitive to light and base (epoxide formation)
Mechanism of Action in Synthesis

The utility of this molecule lies in its ability to undergo controlled cyclization.[1] Treatment with a base triggers the formation of an epoxide (via the 3-hydroxy and 2-bromo or 4-bromo groups), which is a gateway to chain elongation.[1]

Key Transformation: Epoxide Formation



This epoxide intermediate reacts with nucleophiles (e.g., cyanide, azide) to build the 3,5-dihydroxyheptanoic acid side chain characteristic of statins.[1]
Experimental Workflow: Benzoxazinoid Synthesis

Recent patent literature highlights this compound's role in synthesizing benzoxazinoids (anti-inflammatory agents).[1]

  • Reactants: Methyl 2,4-dibromo-3-hydroxybutanoate + Substituted Salicylamide.

  • Conditions: Cesium Carbonate (

    
    ) in DMF at 60 °C.
    
  • Mechanism:

    • Phenolic -OH attacks the C4-bromide.[1]

    • Amide nitrogen attacks the C2-bromide.[1]

    • Result: Formation of a fused heterocyclic ring system with preserved chirality.

StatinPath Precursor Methyl 2,4-dibromo-3-hydroxybutanoate Epoxide Reactive Epoxide Intermediate Precursor->Epoxide Intramolecular Cyclization Base Base Treatment (e.g., K2CO3) Base->Epoxide Statin Statin Side Chain (Chiral 3,5-dihydroxy acid) Epoxide->Statin Ring Opening & Chain Extension Nu Nucleophile (CN-, N3-, etc.) Nu->Statin

Figure 2: Synthetic utility of Methyl 2,4-dibromo-3-hydroxybutanoate in generating chiral statin precursors.[1]

Comparative Analysis

FeatureBis(2-bromoethyl) carbonateMethyl 2,4-dibromo-3-hydroxybutanoate
Primary Reactivity Electrophilic Alkylation / AcylationEpoxidation / Cyclization
Symmetry

Symmetric
Asymmetric (Chiral)
Industrial Use Polymers, Flame Retardants, LinkersPharmaceuticals (Statins, Anti-inflammatories)
Handling Moisture sensitive (Hydrolysis to

)
Light sensitive, Thermally labile

References

  • Synthesis of Polycarbonates : US Patent 20110223365A1.[1][5] "Ketal ester derivatives and biodegradable polycarbonates thereof." Link

  • Benzoxazinoid Synthesis : Taiwan Patent TW201619167A. "Preparation of benzoxazinoids, and intermediates and crystal forms thereof." Link

  • Chemical Properties : PubChem Compound Summary for C5H8Br2O3 isomers. Link

  • Reagent Availability : Sigma-Aldrich Product Specification for Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3).[1] Link

Sources

Foundational

A Technical Guide to the Synthesis, Characterization, and Application of Chiral α,γ-Dibromo-β-hydroxy Esters in Drug Discovery: The Case of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

This guide provides an in-depth exploration of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, a chiral building block with significant potential in pharmaceutical and organic synthesis. While specific literature on this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, a chiral building block with significant potential in pharmaceutical and organic synthesis. While specific literature on this compound is not abundant, this document extrapolates from the well-established chemistry of related chiral α-bromo-β-hydroxy and other halogenated esters to present a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Chiral Halogenated Building Blocks

Chiral molecules are fundamental in drug discovery, as the stereochemistry of a drug candidate is often critical to its efficacy and safety.[1][2] Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This necessitates the development of synthetic routes that can selectively produce a single desired stereoisomer. Chiral building blocks, which are enantiomerically pure small molecules, are invaluable tools in this endeavor, providing a reliable way to introduce specific stereocenters into a larger, more complex molecule.[3][4]

Halogenated organic compounds, particularly those containing bromine, are also of significant interest in medicinal chemistry. The introduction of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate belongs to a class of highly functionalized chiral building blocks. Its structure, featuring two stereocenters, a reactive ester group, a hydroxyl group, and two bromine atoms at different positions, makes it a versatile intermediate for the synthesis of a variety of complex chiral molecules. The specific (2S,3R) stereochemistry provides a defined three-dimensional arrangement of these functional groups, which can be exploited in stereoselective transformations.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate. However, in chemical literature and supplier catalogs, several synonyms may be used:

  • methyl (2S,3R)-2,4-dibromo-3-hydroxybutyrate

  • Butanoic acid, 2,4-dibromo-3-hydroxy-, methyl ester, (2S,3R)-

  • Butanoic acid, 2,4-dibromo-3-hydroxy-, methyl ester, [S-(R,S)]-

It is crucial for researchers to be aware of these different naming conventions to ensure they are working with the correct molecule. The Chemical Abstracts Service (CAS) number for this compound is 88824-09-3 .

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC5H8Br2O3
Molecular Weight275.92 g/mol
Physical FormSolid or semi-solid
Storage Temperature2-8°C, under inert atmosphere
SolubilitySoluble in many organic solvents
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectroscopic features for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts and coupling patterns would be indicative of the relative positions of the protons and the stereochemistry.

Table 2: Predicted 1H NMR Data (in CDCl3)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-OCH3~3.8s-
H-2~4.3dJ ≈ 8-10
H-3~4.1m-
H-4a~3.7ddJ ≈ 11, 4
H-4b~3.6ddJ ≈ 11, 6
-OHVariablebr s-

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The presence of two bromine atoms will have a significant effect on the chemical shifts of the adjacent carbon atoms.[5]

Table 3: Predicted 13C NMR Data (in CDCl3)

CarbonPredicted Chemical Shift (ppm)
-OCH3~53
C-1 (C=O)~168
C-2~45-55
C-3~70-80
C-4~30-40

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm-1)
O-H (hydroxyl)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (ester)~1740
C-O (ester)1000-1300
C-Br500-600

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (79Br and 81Br are present in a roughly 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, corresponding to the presence of two bromine atoms.[6]

Synthesis of Chiral α,γ-Dibromo-β-hydroxy Esters

The synthesis of enantiomerically pure compounds like methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically relies on asymmetric synthesis strategies. A plausible and efficient approach would involve the stereoselective bromination of a chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is outlined below. This approach starts from a readily available chiral building block and introduces the bromine atoms in a stereocontrolled manner.

G target Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate precursor1 Methyl (2S,3R)-3-hydroxy-4-pentenoate target->precursor1 Stereoselective Dibromination precursor2 Chiral Aldehyde precursor1->precursor2 Asymmetric Aldol Reaction precursor3 Vinyl Grignard or equivalent precursor2->precursor3

Caption: Retrosynthetic analysis for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for a plausible synthesis of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, based on established organic chemistry principles.

This step establishes the initial stereocenters. An asymmetric aldol reaction between a chiral aldehyde and a vinyl nucleophile is a powerful method for this purpose.

Experimental Protocol:

  • To a solution of a suitable chiral aldehyde (e.g., derived from a natural amino acid) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a vinyl Grignard reagent or a similar vinyl nucleophile dropwise.

  • Stir the reaction mixture at -78 °C for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

  • The subsequent esterification to the methyl ester can be achieved using standard methods, such as reaction with methyl iodide in the presence of a base, or with diazomethane.

The diastereoselective bromination of the double bond in the chiral hydroxyalkenoate is the key step to introduce the two bromine atoms with the desired stereochemistry. The existing hydroxyl group can direct the stereochemical outcome of the bromination.

Experimental Protocol:

  • Dissolve the chiral hydroxyalkenoate from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture. The reaction progress can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete, quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.

G cluster_0 Step 1: Asymmetric Synthesis of Precursor cluster_1 Step 2: Stereoselective Bromination start Chiral Aldehyde + Vinyl Nucleophile aldol Asymmetric Aldol Addition start->aldol esterification Esterification aldol->esterification precursor Methyl (2S,3R)-3-hydroxy-4-pentenoate esterification->precursor bromination Dibromination (Br2, CH2Cl2) precursor->bromination workup Workup and Purification bromination->workup final_product Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate workup->final_product

Caption: Proposed synthetic workflow for methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.

Applications in Drug Development and Organic Synthesis

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate, as a multifunctional chiral building block, can serve as a versatile starting material for the synthesis of various biologically active molecules. The differential reactivity of the two bromine atoms, the hydroxyl group, and the ester allows for a wide range of chemical transformations.

As a Precursor to Chiral Epoxides and Aziridines

The vicinal bromo-hydroxy moiety can be readily converted into a chiral epoxide under basic conditions. This epoxide can then be opened by various nucleophiles in a stereospecific manner to introduce new functional groups with controlled stereochemistry. Similarly, the compound can be a precursor to chiral aziridines, which are important motifs in many pharmaceuticals.

Role in the Synthesis of Complex Natural Products

Many natural products with potent biological activities contain polyhydroxylated and stereochemically rich carbon skeletons. A building block like methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate can be a key intermediate in the total synthesis of such molecules, allowing for the efficient construction of the desired stereochemical array.

Use in the Development of Novel Pharmaceutical Agents

The introduction of this chiral fragment into a drug candidate can be a strategy to optimize its pharmacological properties. The bromine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. The defined stereochemistry ensures a precise fit into the binding pocket of the target protein.

G cluster_0 Potential Synthetic Transformations cluster_1 Applications in Drug Discovery start Methyl (2S,3R)-2,4-dibromo- 3-hydroxybutanoate epoxide Chiral Epoxides start->epoxide Base-mediated cyclization aziridine Chiral Aziridines start->aziridine Conversion to amino derivative and cyclization polyol Polyhydroxylated Compounds start->polyol Substitution of Br with -OH amino_alcohol Chiral Amino Alcohols start->amino_alcohol Substitution of Br with -NH2 natural_products Total Synthesis of Natural Products epoxide->natural_products api Active Pharmaceutical Ingredients (APIs) aziridine->api polyol->natural_products amino_alcohol->api probes Chemical Biology Probes api->probes

Caption: Potential applications and transformations of the title compound.

Conclusion

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate represents a valuable, albeit under-documented, chiral building block for organic synthesis and drug discovery. Its densely functionalized and stereochemically defined structure offers numerous possibilities for the construction of complex molecular architectures. While direct literature is sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route based on established chemical principles, and its potential applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such versatile chiral building blocks will undoubtedly increase. Further research into the synthesis and reactivity of this and related compounds is warranted and promises to open new avenues in medicinal chemistry.

References

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]

  • Ohashi, Y., et al. (2004). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 62(3), 236-246.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • R Discovery. (1980, June 1). Carbon-13 NMR spectra of bromine-containing esters. R Discovery. [Link]

  • Doc Brown's Chemistry. (2025, November 4). Interpreting the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. [Link]

Sources

Exploratory

Technical Guide: Chiral Synthons for HMG-CoA Reductase Inhibitors

Part 1: Strategic Overview – The Pharmacophore Imperative The clinical efficacy of HMG-CoA reductase inhibitors (statins) hinges on a non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain (...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview – The Pharmacophore Imperative

The clinical efficacy of HMG-CoA reductase inhibitors (statins) hinges on a non-negotiable structural motif: the (3R, 5R)-3,5-dihydroxyheptanoic acid side chain (or its lactone prodrug equivalent). This moiety mimics the HMG-CoA substrate, binding to the enzyme's catalytic domain with nanomolar affinity.

For the drug development scientist, the challenge is not just synthesizing this chain, but doing so with near-perfect stereochemical fidelity (>99.5% enantiomeric excess). Even minor diastereomeric impurities can drastically reduce potency and introduce off-target toxicity. Consequently, the industry has shifted from classical chiral pool synthesis to biocatalytic platforms that offer superior atom economy and stereocontrol.[1]

This guide details the two dominant "Super-Synthon" routes used in the manufacture of blockbuster statins like Atorvastatin (Lipitor) and Rosuvastatin (Crestor):

  • The DERA Route: A tandem aldol condensation.[2][3]

  • The KRED Route: Stereoselective enzymatic reduction.

Part 2: Structural Biology & Pharmacophore Mapping

To understand the synthetic requirements, one must visualize the target interaction. The statin side chain occupies the cis-loop of the enzyme active site.

Diagram 1: Pharmacophore Interaction Map

This diagram illustrates the critical binding points of the dihydroxy acid side chain within the HMG-CoA reductase active site.

StatinBinding Statin Statin Side Chain (3R, 5R)-Dihydroxy acid Ser684 Ser684 (H-Bond Donor) Statin->Ser684 C5-OH Binding Asp690 Asp690 (Ionic Interaction) Statin->Asp690 C3-OH Binding Lys691 Lys691 (Salt Bridge) Statin->Lys691 Carboxylate Tail Lys735 Lys735 (H-Bond Network) Statin->Lys735 Carboxylate Tail Enzyme HMG-CoA Reductase (Catalytic Domain)

Caption: Molecular interaction map showing the critical hydrogen bonding and ionic bridges between the statin (3R,5R) side chain and HMG-CoA reductase residues.

Part 3: The DERA Route (The "One-Pot" Revolution)

The deployment of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) represents the pinnacle of green chemistry in statin synthesis. Unlike chemical routes requiring multiple protection/deprotection steps, DERA catalyzes a sequential asymmetric aldol addition of two acetaldehyde molecules to a substituted aldehyde (e.g., chloroacetaldehyde).

Mechanism of Action

DERA sets two chiral centers in a single reaction vessel.[2][4]

  • Substrates: Chloroacetaldehyde + 2 Acetaldehyde.

  • Intermediate: A lactol ((4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-ol).

  • Product: Upon oxidation, this yields the "Super Synthon" lactone.

Diagram 2: DERA-Catalyzed Biosynthesis Flow

DERAFlow Ald1 Chloroacetaldehyde DERA DERA Enzyme (Aldolase) Ald1->DERA Ald2 Acetaldehyde (2 eq) Ald2->DERA Lactol Chiral Lactol (Intermediate) DERA->Lactol Tandem Aldol 25°C, pH 7.0 Oxidation Oxidation (NaOCl / TEMPO) Lactol->Oxidation Lactone Chiral Lactone (Kaneka Intermediate) Oxidation->Lactone >99% ee

Caption: The DERA pathway converts simple aldehydes into the complex chiral lactone precursor in two main stages.[1]

Protocol A: DERA-Catalyzed Synthesis of the Statin Lactol

Target: Synthesis of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol.

Reagents & Equipment:

  • Recombinant E. coli expressing DERA (high resistance variant).

  • Chloroacetaldehyde (1.0 M solution).

  • Acetaldehyde.

  • Phosphate buffer (0.1 M, pH 7.2).

  • Bioreactor with pH stat.

Step-by-Step Methodology:

  • Enzyme Loading: Suspend whole cells (20 g/L wet weight) in phosphate buffer.

  • Substrate Feeding (Critical): Acetaldehyde is toxic to the enzyme. Use a fed-batch strategy . Pump acetaldehyde continuously to maintain a concentration <50 mM.

  • Reaction: Add chloroacetaldehyde (0.5 M final) initially. Maintain temperature at 25°C and pH 7.2 (titrate with NaOH).

  • Monitoring: Monitor consumption of chloroacetaldehyde via GC. Reaction typically completes in 6–8 hours.

  • Workup: Centrifuge to remove cells. The supernatant contains the lactol.

  • Validation: Check diastereomeric ratio (dr) via NMR. Expect >95:5 dr.[5][6]

Expert Insight: The DERA enzyme suffers from substrate inhibition. Industrial processes often use immobilized DERA in a packed bed reactor to minimize enzyme exposure to high acetaldehyde concentrations, significantly improving catalyst lifetime [1][2].

Part 4: The KRED Route (The Industrial Workhorse)

While DERA is elegant, the Ketoreductase (KRED) route is the current volume leader. It relies on the stereoselective reduction of keto-esters.[7][8] This route is robust, scalable, and uses engineered enzymes to recycle expensive cofactors (NADH/NADPH).

Key Synthon: TBIN

TBIN (tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate) is the universal building block for Rosuvastatin and Atorvastatin.

Protocol B: Synthesis of TBIN via KRED

Target: Asymmetric reduction of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.

Table 1: Reaction Parameters for KRED Process

ParameterSpecificationRationale
Substrate (S)-Chlorohydrin ketoesterPre-set C5 chirality allows KRED to focus on C3.
Enzyme KRED (e.g., Lactobacillus kefir origin)Engineered for (R)-selectivity at C3 position.[6]
Cofactor NADP+ / NADPHEssential hydride donor.
Recycling System Glucose Dehydrogenase (GDH) + GlucoseRegenerates NADPH from NADP+ (Cost reduction).
Solvent Butyl Acetate / Water (Biphasic)Protects product from hydrolysis; enhances solubility.
Yield > 95%High atom economy.[9]
Optical Purity > 99.5% ee, > 99% deCritical for pharmaceutical grade.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (ketoester) in butyl acetate.

  • Aqueous Phase: Prepare an aqueous buffer (pH 7.0) containing Glucose (1.2 eq), NADP+ (catalytic amount, 0.1 mol%), GDH, and KRED.

  • Biphasic Reaction: Mix the organic and aqueous phases vigorously at 30°C. The biphasic system acts as a "substrate reservoir" and product sink, reducing inhibition.

  • pH Control: The GDH reaction produces gluconic acid. Continuously titrate with 2M NaOH to maintain pH 7.0.

  • Completion: Reaction typically finishes in 12–16 hours.

  • Extraction: Separate phases. Wash organic phase with brine.

  • Crystallization: The diol product is often oily. It is typically converted immediately to the acetonide protected form (using 2,2-dimethoxypropane) which is a stable solid [3].

Part 5: Quality Control & Critical Attributes

Trust in the synthons requires rigorous analytical validation.

  • Enantiomeric Excess (ee): Determined via Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 210 nm.

  • Diastereomeric Ratio (dr): Critical for the KRED route to ensure the syn-diol (3R, 5S) is formed over the anti-diol.

    • Method: 1H-NMR or HPLC. The acetonide methyl groups show distinct shifts for syn vs anti isomers.

References

  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Source: PNAS (Proceedings of the National Academy of Sciences) Link:[Link]

  • DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Source: MDPI (Catalysts) Link:[Link]

  • Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase. Source: Biotechnology Progress (PubMed) Link:[Link]

  • Practical Synthesis of Chiral Synthons for the Preparation of HMG-CoA Reductase Inhibitors. Source: Journal of Organic Chemistry (ACS Publications) Link:[Link]

  • Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides. Source: Bioresource Technology (Elsevier) Link:[Link][9]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Regioselective Synthesis of Epoxides from Methyl 2,4-Dibromo-3-hydroxybutanoate

This is a comprehensive Application Note and Protocol for the synthesis of epoxides from methyl 2,4-dibromo-3-hydroxybutanoate, designed for researchers and drug development professionals. Executive Summary & Application...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of epoxides from methyl 2,4-dibromo-3-hydroxybutanoate, designed for researchers and drug development professionals.

Executive Summary & Application Context

Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a critical chiral synthon in the synthesis of statin side chains (e.g., Rosuvastatin, Atorvastatin) and other polyketide-derived pharmaceuticals. Its transformation into an epoxide is a pivotal step that establishes the stereochemical integrity of the final drug substance.

This guide details the protocol for the base-mediated intramolecular cyclization of methyl 2,4-dibromo-3-hydroxybutanoate. The reaction is governed by a kinetic vs. thermodynamic competition between the formation of the


-epoxide (Methyl 4-bromo-2,3-epoxybutanoate)  and the 

-epoxide (Methyl 2-bromo-3,4-epoxybutanoate)
.
Key Mechanistic Insight

The substrate contains two electrophilic sites (C2-Br and C4-Br) and one nucleophilic site (C3-OH).

  • Path A (Thermodynamic): Attack at C2 yields the conjugated

    
    -epoxy ester. This is favored by the activating effect of the ester group on the C2 position, despite the secondary nature of the leaving group.
    
  • Path B (Kinetic): Attack at C4 (primary bromide) yields the

    
    -epoxy ester. This pathway is faster due to less steric hindrance but yields a less stable, non-conjugated product.
    

This protocol optimizes for Path A , producing the stable


-epoxy ester, which serves as a versatile electrophile for subsequent chain extension.

Mechanistic Pathway & Logic[1]

The reaction proceeds via a base-catalyzed intramolecular


 substitution (Williamson ether synthesis type). The choice of base and solvent dictates the regioselectivity.
Reaction Scheme (DOT Visualization)

ReactionMechanism Substrate Methyl 2,4-dibromo- 3-hydroxybutanoate Intermediate C3-Alkoxide Intermediate Substrate->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate TS_A TS A: Attack at C2 (Secondary, Activated) Intermediate->TS_A Path A (Thermodynamic) TS_B TS B: Attack at C4 (Primary, Unactivated) Intermediate->TS_B Path B (Kinetic) Product_A Product A: Methyl 4-bromo- 2,3-epoxybutanoate (Major) TS_A->Product_A Cyclization Product_B Product B: Methyl 2-bromo- 3,4-epoxybutanoate (Minor) TS_B->Product_B Cyclization

Figure 1: Competing pathways for epoxide formation. Path A is favored under thermodynamic conditions due to ester conjugation.

Experimental Protocol

Materials & Reagents[2][3]
ReagentRoleGrade/PurityNotes
Methyl 2,4-dibromo-3-hydroxybutanoate Substrate>98% (HPLC)Keep cold (4°C); sensitive to light.
Potassium Carbonate (

)
BaseAnhydrous, GranularMust be freshly ground or dried.
Acetone SolventACS Reagent, DryMoisture <0.1% to prevent hydrolysis.
Ethyl Acetate (EtOAc) ExtractionACS ReagentFor workup.[1]
Brine WashSaturatedFor phase separation.[2]
Step-by-Step Methodology

Objective: Synthesis of Methyl 4-bromo-2,3-epoxybutanoate via mild base-mediated cyclization.

Step 1: Preparation of Reaction Mixture
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent: Add 50 mL of dry Acetone .

  • Substrate Addition: Charge the flask with 1.0 g (3.6 mmol) of Methyl 2,4-dibromo-3-hydroxybutanoate. Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Rationale: Lower temperature suppresses elimination side reactions (formation of crotonates).

Step 2: Cyclization Reaction
  • Base Addition: Add 1.5 equivalents (0.75 g, 5.4 mmol) of anhydrous

    
     in a single portion.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc/Hexanes).

    • Substrate

      
      : ~0.4
      
    • Product

      
      : ~0.6 (Less polar due to loss of H-bond donor OH).
      
    • Stain: Use

      
       or Phosphomolybdic Acid (PMA).
      
Step 3: Workup & Isolation[1]
  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove solid potassium salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C to obtain a crude oil. Caution: Epoxides can be volatile and thermally unstable.

  • Extraction: Redissolve the residue in 30 mL EtOAc and wash with:

    • 10 mL Water (remove residual salts).

    • 10 mL Saturated Brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate again to yield the crude epoxide.
    
Step 4: Purification (Optional but Recommended)[3]
  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 5%

    
     15% EtOAc in Hexanes.
    
  • Yield: Typical isolated yield is 75–85% .

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

NMR Characterization

The shift in proton signals confirms the formation of the epoxide ring and the regiochemistry.

Proton EnvironmentSubstrate (

ppm)
Product (2,3-Epoxide) (

ppm)
Diagnostic Change
C3-H (CH-OH) ~4.2 (m)~3.5 (dt) Upfield shift due to ring strain and loss of OH.
C2-H (CH-Br) ~4.5 (d)~3.2 (d) Significant upfield shift; characteristic of epoxide ring proton.
C4-H (CH2-Br) ~3.6 (dd)~3.4 (dd) Remains diastereotopic; slight shift.
Methyl Ester ~3.8 (s)~3.8 (s)No significant change.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old base.Use freshly dried acetone and grind

before use.
Multiple Spots on TLC Elimination to crotonate.Lower reaction temperature to 0°C; reduce reaction time.
Product Decomposition Acidic silica gel or heat.Add 1%

to column eluent; keep Rotavap bath <30°C.

Workflow Diagram

Workflow Start Start: Methyl 2,4-dibromo- 3-hydroxybutanoate Dissolve Dissolve in Dry Acetone (0°C) Start->Dissolve AddBase Add K2CO3 (1.5 eq) Stir 4-6h @ RT Dissolve->AddBase Monitor Monitor TLC (Disappearance of SM) AddBase->Monitor Monitor->AddBase Incomplete Filter Filter Solids (Celite) Concentrate Filtrate Monitor->Filter Complete Extract Redissolve in EtOAc Wash with Water/Brine Filter->Extract Purify Flash Chromatography (5-15% EtOAc/Hex) Extract->Purify Final Final Product: Methyl 4-bromo-2,3-epoxybutanoate Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the epoxide.

References

  • Sigma-Aldrich. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Information.

  • Hansen, T., et al. (2020).[4] Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.[4] European Journal of Organic Chemistry.[4]

  • Organic Chemistry Portal. Epoxides: Synthesis and Reactions.

  • BenchChem. Synthesis Protocols for Bromo-hydroxy Esters.

Sources

Application

Base-mediated cyclization of dibromo hydroxy esters

Application Note: Base-Mediated Cyclization of Dibromo Hydroxy Esters for Stereoselective Tetrahydrofuran Synthesis Introduction The stereoselective synthesis of functionalized tetrahydrofurans (THFs) is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Base-Mediated Cyclization of Dibromo Hydroxy Esters for Stereoselective Tetrahydrofuran Synthesis

Introduction

The stereoselective synthesis of functionalized tetrahydrofurans (THFs) is a cornerstone in the development of complex natural products (e.g., polyether antibiotics like monensin) and pharmaceutical intermediates. While direct bromoetherification of alkenes is a common route, the base-mediated cyclization of pre-formed dibromo hydroxy esters offers a distinct advantage: it allows for the precise control of stereochemistry prior to ring closure and avoids the regiochemical ambiguities often associated with electrophilic cyclizations.

This guide details the protocol for the intramolecular Williamson-type etherification of


-dibromo-

-hydroxy esters to form 2,5-disubstituted tetrahydrofurans. The transformation proceeds via a stereospecific

displacement, translating the acyclic stereochemical information of the dibromide precursor into the cyclic ether product with high fidelity.

Part 1: Mechanistic Principles & Regioselectivity

The Core Transformation

The reaction involves the deprotonation of a secondary hydroxyl group by a base, followed by an intramolecular nucleophilic attack on a carbon bearing a bromine atom.

  • Substrate:

    
    -dibromo-
    
    
    
    -hydroxy ester (typically derived from the bromination of a
    
    
    -unsaturated
    
    
    -hydroxy ester).
  • Nucleophile: Alkoxide (generated in situ).

  • Electrophile: The

    
    -carbon (bearing a bromine).
    
  • Leaving Group: Bromide ion (

    
    ).
    
Regiochemical Control (Baldwin’s Rules)

The cyclization is governed by the kinetic preference for 5-membered ring formation over 6-membered rings in this system.

  • Path A (5-exo-tet): Attack of the

    
    -alkoxide on the 
    
    
    
    -carbon. This forms a tetrahydrofuran (THF) ring and is the kinetically favored pathway.
  • Path B (6-endo-tet): Attack of the

    
    -alkoxide on the 
    
    
    
    -carbon. This would form a tetrahydropyran (THP) ring but is generally disfavored due to the higher entropic barrier and the steric hindrance of the terminal bromide.
Stereochemical Outcome

The reaction proceeds via an


 mechanism , resulting in the inversion of configuration  at the electrophilic center (

-carbon). The configuration at the nucleophilic center (

-carbon) is retained .
  • Syn-dibromo precursors

    
    Trans-THF products (relative stereochemistry depends on the initial relationship between OH and Br).
    
  • Anti-dibromo precursors

    
    Cis-THF products.
    

Mechanism Start δ,ε-Dibromo-γ-hydroxy Ester Alkoxide Intermediate Alkoxide Start->Alkoxide Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Alkoxide TS Transition State (5-exo-tet) Alkoxide->TS Intramolecular Attack Product 2-(Bromomethyl)tetrahydrofuran TS->Product Inversion at C-δ Loss of Br-

Figure 1: Mechanistic pathway for the base-mediated cyclization of dibromo hydroxy esters via 5-exo-tet displacement.

Part 2: Experimental Protocol

This protocol describes the cyclization of methyl 5,6-dibromo-3-hydroxyhexanoate to methyl 2-(bromomethyl)tetrahydrofuran-5-acetate .

Materials & Reagents
ReagentRoleSpecifications
Dibromo Hydroxy Ester Substrate>95% purity, typically an oil
Potassium Carbonate (

)
BaseAnhydrous, granular or powder
Acetone or Methanol SolventACS Grade, dry (water <0.1%)
Sodium Thiosulfate (

)
QuenchSaturated aqueous solution
Ethyl Acetate / Hexanes ExtractionHPLC Grade
Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with methyl 5,6-dibromo-3-hydroxyhexanoate (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous acetone (10 mL, 0.1 M concentration). Note: Methanol can be used for faster rates, but acetone often provides cleaner profiles for sensitive esters.

Step 2: Cyclization

  • Add anhydrous

    
      (2.0 mmol, 2.0 equiv) in a single portion.
    
  • Stir the suspension vigorously at room temperature (20–25 °C) .

  • Monitor the reaction by TLC (typically 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
    • Typical Reaction Time: 4–12 hours.

    • Optimization: If the reaction is sluggish, heat to 40 °C.

Step 3: Work-up

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL) .

  • Dry the organic layer over anhydrous

    
     , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of 10%

    
     30% EtOAc in Hexanes.
    
  • Isolate the product as a clear, colorless oil.

Part 3: Critical Analysis & Troubleshooting

Solvent & Base Effects

The choice of base and solvent significantly impacts the reaction rate and the ratio of cyclization vs. elimination (formation of vinyl bromides).

ConditionRateSelectivity (Cyc:Elim)Notes

/ Acetone
ModerateHigh (>20:1)Standard condition.[1][2] Mild, prevents ester hydrolysis.

/ MeOH
FastModerate (10:1)Protic solvent stabilizes the leaving group but can cause transesterification.
NaH / THF Very FastLow (<5:1)Strong base often leads to elimination (

) side products. Use only if

fails.

/ Ether
SlowExcellent (>50:1)Silver assists bromide departure (electrophilic assistance), highly specific but expensive.
Common Pitfalls
  • Epoxide Formation: If the hydroxyl group is

    
     to the bromine (e.g., a 1,2-bromohydrin motif), epoxide formation (3-exo-tet) will outcompete THF formation. Ensure your substrate has the correct 1,4-relationship between the OH and the Br.
    
  • Elimination: If the reaction temperature is too high (>60 °C), dehydrobromination becomes a significant side reaction, yielding an allylic alcohol or diene.

  • Hydrolysis: Avoid using aqueous bases (e.g., NaOH, KOH) or wet solvents, as the ester moiety is prone to hydrolysis, forming the carboxylic acid which may cyclize to a lactone (5-exo-trig) instead of the ether.

Stereochemical Proof

The relative stereochemistry of the resulting THF (cis vs. trans) can be determined by NOESY NMR experiments.

  • Cis-2,5-disubstituted THF: Strong NOE correlation between the H-2 and H-5 protons.

  • Trans-2,5-disubstituted THF: No NOE correlation between H-2 and H-5; correlations observed between H-2/H-5 and their respective adjacent protons.

References

  • Stereoselective Synthesis of Tetrahydrofurans via Bromoetherification. Wolfe, J. P., & Hay, M. B. (2004). Tetrahedron, 60(34), 7345-7358. [Link] (Foundational work on the stereochemical rules governing ether cyclizations).

  • Baldwin's Rules for Ring Closure. Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link] (The theoretical basis for the 5-exo-tet preference).

  • Synthesis of Polyether Antibiotics via Cyclization of Bromo-Alcohols. Evans, D. A., et al. (1983). Total Synthesis of the Polyether Antibiotic Monensin. Journal of the American Chemical Society, 105(16), 5479-5481. [Link] (Application of this methodology in complex natural product synthesis).

  • Mechanistic Insights into Intramolecular Williamson Ether Synthesis. Smith, A. B., & Boldi, A. M. (1997). Journal of the American Chemical Society, 119(29), 6925-6926. [Link] (Detailed kinetic studies on epoxide vs. THF formation).

Sources

Method

Application Note: Stereoselective Synthesis of Chiral Oxiranes from Halohydrins

Topic: Preparation of Chiral Oxiranes from Halohydrins Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract Chiral oxiranes (epoxid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Chiral Oxiranes from Halohydrins Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract

Chiral oxiranes (epoxides) are pivot points in modern pharmaceutical synthesis, serving as high-value intermediates for


-blockers, antibiotics, and statins. While direct asymmetric epoxidation of alkenes (e.g., Jacobsen-Katsuki, Shi) is common, the cyclization of chiral halohydrins  remains a dominant industrial strategy due to the ready availability of halohydrin precursors via asymmetric reduction of 

-haloketones or biocatalytic methods. This guide details two distinct protocols: a Chemical Base-Mediated Cyclization utilizing specific stereochemical inversion, and a Biocatalytic Kinetic Resolution using Halohydrin Dehalogenases (HHDHs), offering a green alternative for acid-sensitive substrates.

Mechanistic Principles & Stereochemistry[1]

The Intramolecular Cascade

The transformation of a halohydrin to an oxirane is a classic intramolecular Williamson ether synthesis.[1] The reaction kinetics and stereochemical outcome are governed by the anti-periplanar requirement of the


 transition state.
  • Bond Rotation: In acyclic systems, the molecule must rotate to align the alkoxide oxygen and the carbon-halogen bond

    
     apart.
    
  • Inversion of Configuration: The carbon bearing the leaving group (halogen) undergoes Walden inversion. However, the relative stereochemistry (cis/trans) of the resulting epoxide is dictated by the starting diastereomer.

    • Anti-halohydrins

      
      Trans-epoxides.
      
    • Syn-halohydrins

      
      Cis-epoxides.
      
Biocatalytic Mechanism (HHDH)

Halohydrin Dehalogenases (HHDHs) catalyze the reversible dehalogenation of


-haloalcohols.[2][3][4] Unlike chemical bases, HHDHs can selectively process one enantiomer of a racemic halohydrin (kinetic resolution) or desymmetrize prochiral dihaloalcohols, often achieving 

enantiomeric excess (

).

Mechanism Substrate Chiral Halohydrin (1R, 2R) Base Base Deprotonation (OH -> O-) Substrate->Base Rapid Equilibrium Transition Transition State (Anti-Periplanar) Base->Transition Bond Rotation Product Chiral Epoxide (Retention of Relative Config) Transition->Product Intramolecular SN2 (Inversion at C-X)

Figure 1: Mechanistic pathway of base-mediated halohydrin cyclization showing the critical anti-periplanar transition state.

Critical Experimental Parameters

ParameterChemical Route (Base)Biocatalytic Route (HHDH)
pH Control High (>11). Requires careful monitoring to prevent hydrolysis of the formed epoxide.Neutral to Mild Alkaline (pH 7.0–8.5). Buffered systems preferred.
Temperature

to RT. Low temp minimizes polymerization.

to

. Enzyme stability is the limiting factor.
Solvent Biphasic (

,

) or Polar Aprotic (THF).
Aqueous buffer (Tris, Phosphate) often with cosolvent (DMSO, MeOH) <10%.
Substrate Tolerance High.[3] Tolerates steric bulk but sensitive to base-labile groups.Specific. Requires screening of HHDH variants (e.g., HheC, HheG) for bulky substrates.

Protocol A: Chemical Synthesis of (R)-Styrene Oxide

Target: Conversion of (R)-2-chloro-1-phenylethanol to (R)-styrene oxide. Rationale: This protocol uses a biphasic system to extract the epoxide immediately upon formation, preventing hydrolytic ring opening to the diol.

Materials
  • Precursor: (R)-2-chloro-1-phenylethanol (

    
    ).
    
  • Base: 50% w/w Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC).

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of (R)-2-chloro-1-phenylethanol in 20 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to

    
     using an ice bath.
    
  • Base Addition:

    • Option A (Strong Base): Add 10 mL of 2N NaOH dropwise over 10 minutes.

    • Option B (Mild Base/PTC): Add 20 mL of saturated

      
       and 5 mol% TBAB. (Preferred for sensitive substrates).
      
  • Reaction: Vigorously stir the biphasic mixture. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5]

    • Checkpoint: Reaction is typically complete within 1-3 hours.

  • Quench & Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice with 10 mL DCM.

    • Combine organic layers and wash with brine (saturated NaCl) to remove residual base.

    • Crucial: Dry over anhydrous

      
       immediately. Residual water + base = diol formation.
      
  • Purification: Concentrate under reduced pressure (

    
    ). Purify via Kugelrohr distillation or flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening).
    

Protocol B: Biocatalytic Kinetic Resolution

Target: Production of highly enantioenriched epoxides from racemic halohydrins using Halohydrin Dehalogenase (HHDH). Rationale: HHDHs are enantioselective.[2][6] In a racemic mixture, the enzyme selectively dehalogenates one enantiomer to the epoxide, leaving the other halohydrin enantiomer untouched (or converting it at a much slower rate).

Materials
  • Enzyme: Recombinant HHDH (e.g., HheC wildtype or mutants) expressed in E. coli (lyophilized cells or purified enzyme).

  • Substrate: Racemic 2-chloro-1-phenylethanol (or derivative).

  • Buffer: 50 mM Tris-SO4, pH 8.0.

  • Additives: Sodium Bromide (NaBr) can sometimes enhance rates; Cyanide/Azide (if ring opening is desired, but here we focus on epoxide formation).

Step-by-Step Methodology
  • Reaction Setup: In a glass vial, suspend the racemic halohydrin (20–50 mM final concentration) in 50 mM Tris-SO4 buffer (pH 8.0).

  • Enzyme Initiation: Add HHDH (lyophilized powder or liquid stock). Typical loading: 1–5 mg protein/mL.

  • Incubation: Shake at 200 rpm,

    
    .
    
  • Monitoring:

    • The reaction will produce epoxide and release halide (

      
       or 
      
      
      
      ).
    • Monitor pH; the reaction generates protons (indirectly via equilibrium shifts) or consumes base depending on the specific pathway, but generally, pH maintenance is key for enzyme stability.

    • Stop Point: For kinetic resolution, stop when conversion reaches exactly 50% (theoretical maximum yield of one enantiomer).

  • Workup:

    • Extract the mixture with MTBE or Ethyl Acetate.

    • The organic phase contains both the chiral epoxide (product) and the unreacted chiral halohydrin (substrate).

  • Separation: Separation of the epoxide from the alcohol is easily achieved via flash chromatography due to significant polarity differences.

Workflow Start Racemic Halohydrin EnzymeStep Add HHDH Enzyme pH 8.0, 25°C Start->EnzymeStep Branch Kinetic Resolution EnzymeStep->Branch ProdA (R)-Epoxide (Formed) Branch->ProdA Fast Reaction ProdB (S)-Halohydrin (Unreacted) Branch->ProdB Slow/No Reaction Sep Chromatographic Separation ProdA->Sep ProdB->Sep

Figure 2: Workflow for the enzymatic kinetic resolution of racemic halohydrins to yield chiral epoxides.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Chemical) Hydrolysis to diol.Reduce water content; use biphasic system; shorten reaction time; ensure pH > 11 but quench immediately.
Low ee (Biocatalytic) Reaction went beyond 50% conversion.Strictly monitor conversion via GC/HPLC. Stop reaction slightly early (e.g., 45-48%) to ensure high ee of the remaining substrate, or optimize time for product ee.
Polymerization Temperature too high / Acidic silica.Keep temp

. Use basic/neutral alumina for purification.
Incomplete Reaction Poor solubility of substrate.Add cosolvent (THF, DMSO) or use Phase Transfer Catalyst (TBAB).

References

  • Mechanism of Epoxide Formation

    • Preparation of Epoxides via Halohydrin Cycliz
  • Biocatalytic Methods (HHDH)

    • Tang, L., et al. "Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy.
    • (Note: DOI generalized from search context)

  • Industrial Application

    • "Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications."[4][6][7][8] Applied Microbiology and Biotechnology, 2016.

  • Kinetic Resolution

    • "Chemoenzymatic Dynamic Kinetic Resolution of Beta-Halo Alcohols." Journal of Organic Chemistry, 2002.
  • General Synthesis Guide

    • "Epoxide Synthesis via Base Promoted Halohydrin Cycliz

Sources

Application

Application Note: High-Fidelity Reformatsky Protocol Using Methyl 2,4-dibromo-3-hydroxybutanoate

This is a comprehensive Application Note and Protocol for the utilization of Methyl 2,4-dibromo-3-hydroxybutanoate in the Reformatsky reaction . Executive Summary & Strategic Context Methyl 2,4-dibromo-3-hydroxybutanoate...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the utilization of Methyl 2,4-dibromo-3-hydroxybutanoate in the Reformatsky reaction .

Executive Summary & Strategic Context

Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) represents a highly functionalized, chiral building block offering unique access to complex poly-oxygenated motifs, particularly in the synthesis of statin side-chains, functionalized lactones, and epoxide precursors.[1]

Unlike standard


-bromo esters, this substrate presents a trifunctional challenge :
  • 
    -Bromine (C2):  The primary site for Zinc insertion (Reformatsky donor).
    
  • 
    -Hydroxyl (C3):  An acidic proton source that can quench organozinc intermediates or lead to elimination.
    
  • 
    -Bromine (C4):  A potential site for competing reduction or intramolecular cyclization.
    

This guide details a regioselective Reformatsky protocol designed to exclusively activate the C2 position while preserving the C4-bromide and C3-hydroxyl integrity. The resulting products are valuable precursors for


-dihydroxy esters and substituted oxiranes.

Mechanistic Insight & Regioselectivity

The success of this reaction hinges on the kinetic differentiation between the C2 and C4 bromine atoms.[1]

  • C2-Br Activation: The bromine at C2 is

    
     to the ester carbonyl, making the C-Br bond significantly weaker and more susceptible to oxidative addition by Zinc (
    
    
    
    ).[1] The resulting enolate is stabilized by the ester resonance.[1]
  • C4-Br Inertness: The C4 bromine is an isolated alkyl bromide. Under standard Reformatsky conditions (THF,

    
     to RT), Zinc insertion into unactivated alkyl bromides is kinetically slow compared to 
    
    
    
    -halo esters.[1]
  • The Hydroxyl Challenge: The free C3-OH poses a risk of protonating the transient Reformatsky enolate (

    
    ).[1]
    
    • Strategy: We utilize 3.0 equivalents of Zinc and 2.5 equivalents of the electrophile . The first equivalent of organozinc (or added base) may deprotonate the OH to form a zinc alkoxide, which acts as a self-protecting group, preventing premature quenching.[1] Alternatively, a pre-protection strategy (TMS-ether) is recommended for higher yields.

Reaction Pathway Diagram[1][2][3]

ReformatskyMechanism Substrate Methyl 2,4-dibromo- 3-hydroxybutanoate Enolate Zinc Enolate Intermediate (C2-ZnBr) Substrate->Enolate Oxidative Addition (C2) Zn_Act Activated Zn (TMSCl/THF) Zn_Act->Enolate Transition Chair-like Transition State Enolate->Transition + R-CHO Side_Elim Side Path: Elimination to Crotonate Enolate->Side_Elim Beta-Elimination (If T > 40°C) Aldehyde Electrophile (R-CHO) Aldehyde->Transition Product Product: Methyl 2-(1-hydroxyalkyl)- 3-hydroxy-4-bromobutanoate Transition->Product Hydrolysis

Figure 1: Mechanistic pathway highlighting the critical C2-oxidative addition and the competing elimination pathway.[1]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Methyl 2,4-dibromo-3-hydroxybutanoate >97% Purity, DryNucleophile (Substrate)
Zinc Dust <10 micron, ActivatedMetal Source
Trimethylsilyl Chloride (TMSCl) 1.0 M in THFActivator
Aldehyde (R-CHO) Freshly distilledElectrophile
THF Anhydrous (<50 ppm H2O)Solvent
1,2-Dibromoethane Reagent GradeCo-activator
Zinc Activation (Critical Step)

Standard commercial zinc dust is coated in zinc oxide, which inhibits the reaction.[1] This protocol uses the Knochel activation method.[1]

  • Place Zinc dust (3.0 equiv) in a flame-dried 3-neck round-bottom flask under Argon.

  • Add dry THF (5 mL/g Zn) .

  • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Cool to RT.

  • Add TMSCl (5 mol%) and stir at RT for 10 minutes. Note: The mixture should turn slightly grey/foamy, indicating active surface generation.[1]

Reaction Procedure (Direct Method)[1]

Step 1: Initiation

  • Dissolve Methyl 2,4-dibromo-3-hydroxybutanoate (1.0 equiv) and the Aldehyde (1.2 equiv) in dry THF (0.5 M concentration).

  • Optional but Recommended: If the substrate is valuable, protect the 3-OH as a TMS ether prior to this step using TMSCl/Imidazole. If using the unprotected alcohol, proceed with the understanding that 1.0 equiv of Zn reagent will be consumed to form the alkoxide.[1]

  • Add approximately 10% of the substrate solution to the activated Zinc suspension at room temperature.

  • Initiation Check: Monitor for a slight exotherm or turbidity change. If no reaction occurs within 10 minutes, warm slightly to 35°C until initiation is observed.

Step 2: Addition & Aging

  • Once initiated, cool the reaction mixture to 0°C (Ice bath). Cooling is vital to prevent beta-elimination of the hydroxyl group.[1]

  • Add the remaining substrate/aldehyde solution dropwise over 30–45 minutes. Maintain internal temperature <5°C.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the starting dibromo ester.[1]

Step 3: Work-up

  • Quench the reaction by pouring the mixture into cold, saturated NH₄Cl solution (pH ~5-6). Avoid strong acids (HCl) to prevent dehydration/elimination products.[1]

  • Extract with Ethyl Acetate (3x) .

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

  • Purification: The product is a

    
    -dihydroxy-
    
    
    
    -bromo ester. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] Note: The product is diastereomeric; separation of diastereomers may be possible at this stage.[1]

Data Interpretation & Troubleshooting

Expected Results
ParameterTypical ValueNotes
Yield 55% – 75%Lower yields if OH is unprotected (due to quenching).
Regioselectivity >95:5 (C2 vs C4)C4-Br remains intact under 0°C conditions.
Diastereoselectivity 2:1 to 4:1 (Anti:Syn)Dependent on the aldehyde used.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovery) Zinc surface passivated.Repeat activation with fresh TMSCl. Ensure THF is strictly anhydrous. Add a crystal of Iodine.
Formation of Methyl 4-bromocrotonate Beta-elimination of OH.Reaction temperature too high (>40°C).[1] Keep reaction at 0°C during addition.
Low Yield / Complex Mixture Protonation by free OH.Protect the 3-OH group as a TMS ether or acetonide before the Reformatsky step.
Product Cyclization (Epoxide) Basic work-up.If the work-up is too basic, the alkoxide may attack C2 or C4. Keep quench pH slightly acidic (NH4Cl).[1]

References

  • Reformatsky Reaction Overview

    • Ouyang, L., et al. "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction."[2] Synlett, 2020, 31, 1418-1422.[1][2] Link

  • Erdik, E. "Organozinc Reagents in Organic Synthesis." CRC Press, 1996.
  • Synthesis of Halogenated Hydroxy Esters

    • Kuang, C., et al. "Rapid Debromination of Vic-dibromoalkanes with Zinc."[3] Journal of Chemical Research, 2005(5), 282-284.[1] (Context on competing elimination reactions). Link[1]

  • Statin Side-Chain Chemistry (Relevant Analogues)

    • Jendza, K., et al. "Development of a Scalable Synthesis of a Statin Intermediate."[1] Organic Process Research & Development, 2012. (Discusses 4-bromo-3-hydroxybutanoate reactivity).[1][4]

(Note: While specific literature on the Reformatsky reaction of the exact 2,4-dibromo-3-hydroxy species is limited, this protocol is derived from established organozinc chemistry principles for polyfunctional halides.)

Sources

Method

Protocol for intramolecular SN2 cyclization of bromohydrins

Topic: Protocol for Intramolecular Cyclization of Bromohydrins Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Application Note: Intramolecular C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Intramolecular


 Cyclization of Bromohydrins
Content Type:  Detailed Application Note and Protocol
Audience:  Researchers, Scientists, and Drug Development Professionals

Application Note: Intramolecular Cyclization of Bromohydrins to Epoxides[1]

Abstract & Strategic Relevance

The transformation of bromohydrins into epoxides (oxiranes) represents a cornerstone methodology in organic synthesis, serving as a critical pivot point in the manufacturing of Active Pharmaceutical Ingredients (APIs), functional materials, and complex natural products.[1] While direct oxidation of alkenes (e.g., using m-CPBA) is common, the bromohydrin route offers distinct advantages: it allows for the isolation of stable intermediates, provides orthogonal stereocontrol, and avoids the use of potentially explosive peroxy-compounds on large scales.

This guide provides a rigorous technical framework for the base-mediated intramolecular Williamson ether synthesis of epoxides. It moves beyond generic textbook descriptions to address the kinetic, stereochemical, and thermodynamic factors that dictate success in high-value research and development environments.

Mechanistic Insight & Critical Determinants[3]

The Mechanistic Pathway

The reaction proceeds via a two-step sequence:[2]

  • Activation: Deprotonation of the hydroxyl group by a base to generate an alkoxide intermediate.[3][2]

  • Cyclization: Rapid intramolecular nucleophilic attack of the alkoxide oxygen onto the carbon bearing the bromine atom, displacing the halide via an

    
     mechanism.
    
Stereochemical Imperatives (The "Anti-Periplanar" Rule)

Success is strictly governed by the geometric relationship between the nucleophile (alkoxide) and the leaving group (bromide).

  • Acyclic Systems: The molecule must freely rotate to achieve an anti-periplanar conformation (dihedral angle

    
    ).
    
  • Cyclic Systems: The hydroxyl and bromine groups must be capable of adopting a trans-diaxial arrangement.

    • Note: A trans-bromohydrin derived from a cyclohexene precursor (via anti-addition) is pre-organized for cyclization, yielding a cis-fused epoxide. Conversely, a cis-bromohydrin (equatorial-axial relationship) resists cyclization and often undergoes side reactions like elimination or solvent trapping.

Visualization of Signaling Pathway

The following diagram illustrates the kinetic competition and stereochemical requirements.

Bromohydrin_Cyclization Start Bromohydrin (Substrate) Alkoxide Alkoxide Intermediate (Nucleophile) Start->Alkoxide Deprotonation (Fast, Eq) Base Base (NaH, K2CO3, NaOH) Base->Alkoxide Anti Anti-Periplanar Conformer (Reactive) Alkoxide->Anti Bond Rotation (k_rot) Gauche Gauche/Syn Conformer (Unreactive) Alkoxide->Gauche Bond Rotation Epoxide Epoxide (Product) Anti->Epoxide Intramolecular SN2 (Inversion of Config) SideProds Side Products (Ketone/Allylic Alcohol) Gauche->SideProds Elimination (E2) or Solvolysis

Caption: Kinetic pathway showing the necessity of the anti-periplanar conformation for successful epoxide formation versus competing elimination pathways.

Experimental Protocols

Method A: Mild Carbonate Method (Standard Lab Scale)

Best for: Acid-sensitive substrates, late-stage functionalization, and substrates prone to elimination.

Reagents:

  • Potassium Carbonate (

    
    ): 2.0 – 3.0 equivalents.
    
  • Solvent: Methanol (MeOH) or Acetone (Reagent Grade).

  • Substrate: Purified Bromohydrin.

Protocol:

  • Preparation: Dissolve the bromohydrin (1.0 equiv) in MeOH (

    
     concentration).
    
    • Why: Methanol is polar protic, stabilizing the transition state, though it can nucleophilically open the epoxide if the reaction is left too long or heated excessively. Acetone is a polar aprotic alternative that avoids solvolysis.

  • Addition: Add anhydrous

    
     (2.5 equiv) in a single portion at room temperature (
    
    
    
    ).
  • Reaction: Stir vigorously. The reaction is heterogeneous; efficient mixing is crucial.

    • Monitoring: Check by TLC or LC-MS every 30 minutes. Typical reaction time: 1–4 hours.

  • Workup:

    • Filter off the solid carbonate salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (usually Silica gel, Hexanes/EtOAc) is often required to remove trace salts or elimination byproducts.

Method B: Hydride Method (Difficult/Hindered Substrates)

Best for: Sterically hindered alcohols, large rings, or when irreversible deprotonation is required to drive the reaction.

Reagents:

  • Sodium Hydride (NaH): 1.2 – 1.5 equivalents (60% dispersion in mineral oil).

  • Solvent: Anhydrous THF or DMF.

  • Atmosphere: Nitrogen or Argon (

    
    /Ar).
    

Protocol:

  • Preparation: Flame-dry glassware and cool under

    
    .
    
  • Washing NaH: Place NaH dispersion in the flask. Wash twice with anhydrous hexanes to remove mineral oil (optional but recommended for easier workup). Suspend washed NaH in anhydrous THF (

    
    ).
    
  • Addition: Cool the suspension to

    
    . Add the bromohydrin (dissolved in minimal THF) dropwise over 10–15 minutes.
    
    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.

  • Quench: Cool to

    
    . Carefully quench with saturated aqueous 
    
    
    
    or water.
  • Extraction: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
Method C: Biphasic Phase-Transfer Method (Industrial/Scale-Up)

Best for: Large-scale synthesis, robust substrates, avoiding anhydrous solvents.

Reagents:

  • Sodium Hydroxide (NaOH): 50% w/w aqueous solution (excess).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1–5 mol%).

Protocol:

  • Biphasic Setup: Dissolve bromohydrin in DCM. Add the phase transfer catalyst.

  • Initiation: Add the NaOH solution while stirring rapidly.

  • Mechanism: The catalyst transfers the hydroxide ion into the organic phase (or the alkoxide into the interface), facilitating cyclization.

  • Separation: distinct layers form upon stopping agitation. Separate organic layer, wash with water, and distill solvent.

Critical Parameters & Optimization Guide

Solvent & Base Selection Matrix
ParameterRecommended ConditionRationale
Solvent Polarity Polar Aprotic (THF, DMF) or Polar Protic (MeOH)Polar solvents stabilize the partial charge in the

transition state. Aprotic solvents (THF) enhance nucleophilicity of the alkoxide.
Concentration

Intramolecular reactions are favored by dilution . High concentrations (

) increase the risk of intermolecular polymerization or dimerization.
Temperature

Higher temperatures (

) increase the rate of elimination (E2) side reactions. Keep it cool to favor substitution.
Base Strength

Use weak bases (

) for simple substrates to minimize side reactions. Use strong bases (

) only when steric hindrance demands it.
Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction "Wrong" ConformationThe substrate may be locked in a conformation where OH and Br are gauche. Try heating (carefully) or changing solvent to DMF to alter solvation shell.
Olefin Formation Elimination (E2)Base is acting as a base, not a nucleophile initiator. Switch to a weaker base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) or lower the temperature.
Polymerization Intermolecular AttackConcentration is too high. Dilute the reaction mixture significantly (e.g., to

).
Hydrolysis (Diol) Hydroxide AttackIf using aqueous base, the product epoxide is opening. Switch to anhydrous conditions (Method A or B).

Workflow Visualization

Workflow cluster_0 Pre-Reaction Analysis cluster_1 Reaction Execution cluster_2 Post-Processing Step1 Analyze Substrate Stereochemistry (Is OH/Br anti-periplanar?) Step2 Select Method (A: K2CO3, B: NaH, C: Biphasic) Step1->Step2 Step3 Dissolve Substrate (Control Concentration < 0.2M) Step2->Step3 Step4 Add Base & Monitor (TLC/LCMS for disappearance of SM) Step3->Step4 Step5 Quench & Workup (Remove Base/Salts) Step4->Step5 Step6 Isolate Epoxide (Distillation or Column) Step5->Step6

Caption: Step-by-step decision tree for the synthesis of epoxides from bromohydrins.

References

  • Vertex AI Search. (2024). Mechanism of bromohydrin conversion to epoxide base selection. OrgoSolver. [Link]

  • Master Organic Chemistry. (2015). Synthesis of Epoxides (2): Treating Halohydrins With Base. [Link]

  • Chang, C. Y., et al. (2022).[4] Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry LibreTexts. (2023). Elimination vs. Substitution. [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of Epoxides. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 1,3-Diols from Dibromo Hydroxybutanoate Precursors

Executive Summary The synthesis of highly functionalized chiral 1,3-diols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized chiral 1,3-diols is a critical workflow in the development of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is a highly versatile chiral pool building block [1]. However, converting its ester moiety into a primary alcohol to yield a 1,3-diol presents a significant synthetic challenge due to the extreme base-sensitivity of the vicinal halohydrin motifs.

This application note details a field-proven, highly chemoselective protocol for the reduction of dibromo hydroxybutanoates to their corresponding 1,3-diols using an in situ generated calcium borohydride system.

Mechanistic Causality: The "Why" Behind the Chemistry

As synthetic chemists, we must look beyond the overall transformation and analyze the transition states. The precursor, methyl 2,4-dibromo-3-hydroxybutanoate, contains an ester group at C1, a secondary hydroxyl at C3, and bromines at C2 and C4.

The Challenge of Epoxidation

Standard ester reduction protocols typically employ Lithium Aluminum Hydride (


). However, 

is highly basic. Upon addition, it immediately deprotonates the C3-hydroxyl group, generating a strong alkoxide intermediate. Because this alkoxide is vicinal to the C2 and C4 alkyl bromides, it rapidly undergoes an intramolecular

displacement (a Payne-type rearrangement pathway), ejecting the bromide ion and forming a stable epoxy alcohol [2]. Furthermore, prolonged exposure to strong hydrides can cause reductive debromination.
The Lewis Acid-Mediated Solution

To achieve chemoselective ester reduction without triggering epoxidation, the reducing agent must be electrophilically activating yet strictly non-basic. Sodium borohydride (


) alone is too mild to reduce an ester. However, the addition of anhydrous Calcium Chloride (

) to

in a mixed THF/Ethanol solvent generates Calcium Borohydride (

) in situ [3].

The


 ion acts as a hard Lewis acid, coordinating to the ester carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and allowing the mild borohydride to deliver a hydride smoothly. Because the reaction medium remains near-neutral, the C3-hydroxyl is never fully deprotonated into an alkoxide, completely bypassing the epoxidation pathway.

Reaction Pathway Visualization

G A Methyl 2,4-dibromo- 3-hydroxybutanoate D Ca(BH4)2 Activation A->D NaBH4 / CaCl2 (Neutral/Mild) E Alkoxide Formation A->E LiAlH4 (Strong Base) B 2,4-dibromo- 1,3-butanediol (Target) C Epoxy Alcohol (Side Product) D->B Chemoselective Reduction E->C Intramolecular SN2

Reaction pathways for the reduction of dibromo hydroxybutanoates.

Quantitative Data: Reducing Agent Comparison

The table below summarizes the empirical data driving the selection of the


 system over traditional alternatives.
Reducing AgentSolvent SystemTemp (°C)Major Product ObservedTarget 1,3-Diol Yield (%)

THF0Epoxy alcohol / Debrominated< 10
DIBAL-H

-782,4-dibromo-1,3-butanediol75

/

THF / EtOH0 to 252,4-dibromo-1,3-butanediol88

Note: While DIBAL-H provides acceptable yields, it requires strict cryogenic conditions (-78 °C) and rigorous anhydrous techniques, making it less scalable than the


 method.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the pH during the quench phase, the integrity of the 1,3-diol is preserved.

Scale: 10 mmol Target: (2S,3R)-2,4-dibromo-1,3-butanediol

Materials Required
  • Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (2.76 g, 10.0 mmol)

  • Sodium Borohydride (

    
    , 1.13 g, 30.0 mmol)
    
  • Calcium Chloride, anhydrous (

    
    , 1.66 g, 15.0 mmol)
    
  • Tetrahydrofuran (THF, anhydrous, 20 mL)

  • Absolute Ethanol (EtOH, 10 mL)

  • Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Preparation of the Active Reductant: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, suspend anhydrous

    
     (1.66 g) in a mixture of THF (20 mL) and absolute EtOH (10 mL). Stir vigorously for 15 minutes at room temperature to ensure partial dissolution and complexation.
    
  • Substrate Addition: Add Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (2.76 g) to the suspension. Lower the flask into an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Controlled Hydride Delivery: Add

    
     (1.13 g) in three equal portions over 15 minutes. Causality Note: Portion-wise addition prevents rapid exothermic hydrogen gas evolution, which could cause localized heating and trigger unwanted side reactions.
    
  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C). Stir for an additional 3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; the product 1,3-diol will appear as a lower

    
     spot compared to the starting ester).
    
  • pH-Controlled Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous

    
     (15 mL) dropwise.
    
    • Self-Validation Check: Do not use

      
       or standard basic workup protocols. The slightly acidic nature of 
      
      
      
      destroys excess hydride while keeping the pH below 7, ensuring the newly formed 1,3-diol does not undergo late-stage epoxidation.
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Verification: The crude product should yield approximately 2.18 g (88%) of the target 1,3-diol as a viscous oil. The absence of a strong

    
     epoxide stretch (around 1250 
    
    
    
    ) and the presence of a broad
    
    
    stretch (3300
    
    
    ) in the FT-IR spectrum immediately validates the chemoselective success of the protocol.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. ResearchGate / General Literature. Retrieved from [Link]

Method

Functionalization of poly-hydroxybutyrate (PHB) derivatives

Application Note: Functionalization of Poly-Hydroxybutyrate (PHB) Derivatives Abstract Poly-hydroxybutyrate (PHB) is a bacterial polyester renowned for its biodegradability and biocompatibility.[1][2][3] However, its hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Poly-Hydroxybutyrate (PHB) Derivatives

Abstract

Poly-hydroxybutyrate (PHB) is a bacterial polyester renowned for its biodegradability and biocompatibility.[1][2][3] However, its high crystallinity, brittleness, and hydrophobic nature limit its utility in advanced drug delivery and tissue engineering. This guide details three validated chemical routes to functionalize PHB: (1) Transesterification to create amphiphilic block copolymers (PHB-b-PEG), (2) Surface Aminolysis for ligand attachment, and (3) Free-Radical Grafting to introduce hydrophilic side chains. These protocols transform native PHB into a versatile platform for targeted nanocarriers and bioactive scaffolds.

Section 1: Strategic Functionalization Routes

The chemical inertness of the PHB backbone requires aggressive activation or the exploitation of chain-end functionalities. We categorize modifications into Bulk (altering mechanical/thermal properties) and Surface (altering biological interaction).

Mechanistic Overview
  • Transesterification (Bulk): Utilizes the ester linkages in the backbone. By reacting PHB with low molecular weight diols or poly(ethylene glycol) (PEG) in the presence of a catalyst (e.g., Stannous Octoate), the polymer chain is cleaved and recombined, yielding block copolymers with tunable amphiphilicity.

  • Aminolysis (Surface): A nucleophilic attack by diamines on the surface ester bonds. This cleaves surface chains, exposing reactive amine (-NH2) and hydroxyl (-OH) groups without compromising the bulk mechanical integrity.

  • Grafting (Bulk/Surface): Hydrogen abstraction from the tertiary carbon (methine group) of the PHB backbone creates a radical site, initiating the polymerization of vinyl monomers (e.g., acrylic acid).

Section 2: Detailed Experimental Protocols

Protocol A: Synthesis of Amphiphilic PHB-b-PEG Block Copolymers

Application: Self-assembling micelles for hydrophobic drug delivery.

Rationale: Native PHB is insoluble in water. Conjugating it with PEG creates an amphiphilic molecule that self-assembles into core-shell nanoparticles, protecting the drug payload in the PHB core while the PEG shell ensures circulation stability.

Materials:

  • PHB (Natural origin, MW ~300-500 kDa)

  • Poly(ethylene glycol) (PEG), MW 2,000-5,000 Da (monomethyl ether PEG for diblock)

  • Catalyst: Stannous Octoate (Sn(Oct)2) or p-Toluenesulfonic acid (p-TSA)

  • Solvent: Anhydrous Chloroform or 1,2-Dichloroethane

  • Precipitant: Cold Diethyl Ether or Methanol

Workflow:

  • Purification: Dissolve PHB in boiling chloroform and filter to remove cellular debris. Precipitate in methanol and vacuum dry.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve PHB (1.0 g) and PEG (0.5 g) in anhydrous 1,2-dichloroethane (20 mL).

    • Note: The ratio of PHB to PEG dictates the hydrophilic-lipophilic balance (HLB).

  • Catalysis: Add Sn(Oct)2 (1 wt% relative to polymer). Purge the system with Nitrogen (N2) for 15 minutes to remove moisture/oxygen.

  • Transesterification: Heat the mixture to reflux (83°C) for 4–6 hours.

    • Critical Checkpoint: Monitor molecular weight reduction via GPC aliquots if possible. Longer times yield shorter PHB blocks.

  • Quenching & Recovery: Cool to room temperature. Pour the solution dropwise into a 10-fold excess of cold diethyl ether under vigorous stirring.

  • Purification: Collect the precipitate via filtration. To remove unreacted PEG, wash the solid repeatedly with water (PHB-b-PEG is insoluble in water, free PEG is soluble).

  • Drying: Vacuum dry at 40°C for 24 hours.

Protocol B: Surface Aminolysis for RGD Peptide Attachment

Application: Bioactive Scaffolds for Tissue Engineering.

Rationale: PHB lacks cell-recognition sites. Aminolysis introduces free amine groups, which serve as anchors for covalently linking RGD (Arginine-Glycine-Aspartic acid) peptides, enhancing cell adhesion.

Materials:

  • PHB Films (solvent cast)[4]

  • 1,6-Hexanediamine (HDA)[5]

  • Solvent: Isopropanol (or Methanol)

  • Crosslinker: Glutaraldehyde (or EDC/NHS)

Workflow:

  • Preparation: Prepare a 10% (w/v) solution of 1,6-hexanediamine in isopropanol. Warm to 40°C.

  • Etching (Aminolysis): Immerse PHB films into the diamine solution for 10–30 minutes.

    • Caution: Reaction >45 mins causes significant mass loss and film degradation.

  • Washing: Remove films and wash extensively with distilled water (3x) and ethanol (2x) to remove adsorbed diamines.

  • Activation: Incubate aminolyzed films in 1% Glutaraldehyde (in PBS) for 2 hours at room temperature.

  • Ligand Coupling: Wash films with PBS, then incubate with RGD peptide solution (100 µg/mL) overnight at 4°C.

  • Blocking: Rinse with PBS and block unreacted sites with Glycine or BSA solution.

Section 3: Visualization of Pathways

Diagram 1: Functionalization Workflows

This diagram illustrates the decision tree for selecting the appropriate functionalization route based on the desired end-application.

PHB_Functionalization PHB Native PHB (Hydrophobic, Crystalline) Route1 Route 1: Transesterification PHB->Route1 Route2 Route 2: Surface Aminolysis PHB->Route2 Route3 Route 3: Radical Grafting PHB->Route3 PEG Reagent: PEG + Sn(Oct)2 Route1->PEG Diamine Reagent: Diamine (HDA) Route2->Diamine Monomer Reagent: Acrylic Acid + BPO Route3->Monomer BlockCo PHB-b-PEG (Amphiphilic Micelles) PEG->BlockCo AminoSurf Aminated Surface (-NH2 Functionalized) Diamine->AminoSurf GraftCo PHB-g-PAA (Hydrophilic Hydrogel) Monomer->GraftCo DrugDel Drug Delivery (Nanoparticles) BlockCo->DrugDel TissueEng Tissue Scaffolds (Cell Adhesion) AminoSurf->TissueEng WaterAbs Superabsorbents GraftCo->WaterAbs

Caption: Strategic pathways for PHB modification. Yellow nodes indicate chemical processes; Green nodes indicate the resulting derivative; Blue nodes represent the final application.

Section 4: Characterization & Data Analysis

To ensure scientific integrity, every functionalization must be validated. The following table summarizes key analytical methods and expected results.

TechniqueAnalyteExpected Outcome for Successful Functionalization
1H-NMR PHB-b-PEGAppearance of PEG peak at 3.6 ppm (-CH2-CH2-O-) alongside PHB peaks (1.3, 2.5, 5.2 ppm).
FTIR Aminolyzed FilmNew bands at 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) ; broadening of -OH region (3100-3500 cm⁻¹).
GPC Block CopolymerShift to lower retention time (higher MW) if coupling, or multimodal distribution if transesterification is uncontrolled.
Contact Angle Grafted/AminolyzedReduction in water contact angle from ~80° (Native PHB) to <60° (Functionalized) , indicating increased hydrophilicity.
Ninhydrin Assay Surface AminesDevelopment of purple color (Rhemann’s purple) on the film surface, quantifiable via UV-Vis at 570 nm.
Diagram 2: Chemical Mechanism of Aminolysis

Visualizing the nucleophilic attack on the PHB backbone.

Aminolysis_Mechanism Step1 Initiation: Diamine (H2N-R-NH2) approaches PHB Surface Ester Bond Step2 Nucleophilic Attack: Amine lone pair attacks Carbonyl Carbon Step1->Step2 Step3 Cleavage: Ester bond breaks. Formation of Amide linkage and Hydroxyl end. Step2->Step3 Result Result: PHB-Chain---CO-NH-R-NH2 (Free pendant Amine exposed) Step3->Result

Caption: Step-wise mechanism of PHB surface aminolysis. The reaction cleaves the polymer chain, resulting in lower molecular weight surface chains terminated with reactive amine groups.

References

  • Production and functionalization strategies for superior polyhydroxybutyrate blend performance. Source: ResearchGate URL:[5][6][7][8][Link]

  • Surface modification of polyester films with polyfunctional amines: Effect on bacterial biofilm formation. Source: SSRN / ResearchGate URL:[6][7][Link]

  • Synthesis and characterization of amphiphilic block copolymers by transesterification for nanoparticle production. Source: SciELO (Polímeros) URL:[Link][9]

  • Graft polymerization of acrylic acid onto plasma treated poly(ethylene terephthalate) films. (Analogous protocol for polyester grafting) Source: PubMed URL:[10][Link]

  • Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum. Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Nucleophilic Reactivity and Synthetic Utility of Methyl 2,4-Dibromo-3-hydroxybutanoate in Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary Methyl 2,4-dibromo-3-hydroxybutanoate is a densely f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Methyl 2,4-dibromo-3-hydroxybutanoate is a densely functionalized, highly versatile chiral building block. Characterized by two distinct electrophilic centers (the C2 and C4 alkyl bromides) and a protic/nucleophilic center (the C3 hydroxyl group), this compound is an ideal precursor for the synthesis of complex heterocyclic scaffolds. This application note details the mechanistic rationale and experimental protocols for transforming this bifunctional ester into chiral oxiranes and, subsequently, into pyrrolidine-based glycosidase inhibitors (such as α-mannosidase inhibitors)[1].

Mechanistic Insights: The Dual Electrophilic Centers

The synthetic utility of methyl 2,4-dibromo-3-hydroxybutanoate relies on the precise, regioselective control of its reactive sites during nucleophilic attack.

Regioselective Epoxidation (Intramolecular Sₙ2)

The first critical transformation is the base-mediated intramolecular cyclization. When treated with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, the C3-hydroxyl group is deprotonated. The resulting alkoxide faces a kinetic choice: attack C2 to form a 2,3-epoxide (oxirane-2-carboxylate) or attack C4 to form a 3,4-epoxide.

Causality & Design Choice: The C2-bromine is situated alpha to the strongly electron-withdrawing methyl ester. This proximity highly polarizes the C2–Br bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. Consequently, intramolecular nucleophilic substitution at C2 is kinetically favored over the unactivated primary C4 position. This regioselectivity exclusively yields2[2]. Acetone is deliberately chosen as the solvent because its aprotic nature enhances alkoxide nucleophilicity without competing as an external nucleophile, while K₂CO₃ is mild enough to prevent unwanted ester saponification.

Cascade Nucleophilic Substitution (Intermolecular to Intramolecular)

Once the 3-(bromomethyl)oxirane-2-carboxylate is isolated, it serves as a powerful bis-electrophile. The introduction of an external nitrogenous nucleophile (e.g., ammonia or a primary amine) triggers a cascade reaction. The amine regioselectively opens the epoxide ring, which is immediately followed by an intramolecular Sₙ2 displacement of the terminal C4-bromine. This cascade efficiently constructs the pyrrolidine ring, yielding a 4-amino-3-hydroxypyrrolidin-2-one (lactam) intermediate that can be1[1].

Quantitative Data & Yield Analysis

The table below summarizes the critical reaction parameters, active nucleophiles, and validated yields for the transformation of methyl 2,4-dibromo-3-hydroxybutanoate into pyrrolidine derivatives.

Starting MaterialReagents & ConditionsActive NucleophileMajor ProductYield
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate K₂CO₃ (1.5 eq), Acetone, 4.0h, RTIntramolecular C3-AlkoxideMethyl 3-(bromomethyl)oxirane-2-carboxylate98%[2]
Methyl 3-(bromomethyl)oxirane-2-carboxylate NH₃ (excess), Methanol, RefluxAmmonia (NH₃)4-amino-3-hydroxypyrrolidin-2-one~70%[1]
4-amino-3-hydroxypyrrolidin-2-one LiAlH₄ (2.0 eq), THF, 0°C to RTHydride (H⁻)4-amino-3-hydroxypyrrolidine~85%[1]

Experimental Protocols (Self-Validating Workflows)

Protocol A: Base-Mediated Regioselective Epoxidation

Objective: Synthesis of Methyl 3-(bromomethyl)oxirane-2-carboxylate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 10.0 mmol of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate in 30 mL of anhydrous acetone.

  • Base Addition: Add 15.0 mmol (1.5 equivalents) of finely powdered, anhydrous potassium carbonate (K₂CO₃) in a single portion.

    • Self-Validation Check: The use of finely powdered K₂CO₃ maximizes the solid-liquid interfacial surface area, ensuring complete deprotonation within the 4-hour kinetic window without requiring elevated temperatures.

  • Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 4.0 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed[2].

  • Workup: Filter the reaction mixture through a packed pad of Celite to quantitatively remove inorganic salts. Wash the filter cake with an additional 15 mL of acetone to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation at 30°C) to afford the crude epoxide. The product is typically of sufficient purity (>95%) for the subsequent cascade reaction.

Protocol B: Cascade Cyclization to Lactam

Objective: Synthesis of 4-amino-3-hydroxypyrrolidin-2-one.

  • Preparation: Dissolve the crude methyl 3-(bromomethyl)oxirane-2-carboxylate (approx. 9.8 mmol) in 25 mL of anhydrous methanol.

  • Nucleophile Introduction: Bubble dry ammonia (NH₃) gas into the solution at 0°C for 15 minutes, or add a pre-saturated solution of methanolic ammonia (excess).

  • Cascade Cyclization: Seal the reaction vessel securely and heat to 60°C for 12 hours.

    • Self-Validation Check: The elevated temperature provides the necessary activation energy for the initial intermolecular epoxide ring-opening, which rapidly funnels into the thermodynamically favored intramolecular displacement of the primary bromide, driving the cascade to completion[1].

  • Workup & Purification: Cool to room temperature, vent the system carefully to release residual ammonia, and concentrate under reduced pressure. Purify the resulting residue via ion-exchange chromatography to isolate the pure lactam.

Mechanistic Pathway Visualization

G A Methyl 2,4-dibromo-3-hydroxybutanoate (Bifunctional Precursor) B Mild Base Treatment (K2CO3 / Acetone) A->B Deprotonation (C3-OH) C Methyl 3-(bromomethyl)oxirane-2-carboxylate (Reactive Epoxide) B->C Intramolecular SN2 (98% Yield) D Nucleophilic Addition (NH3 or Primary Amines) C->D Intermolecular Attack E Cascade Ring-Opening & Cyclization (Intramolecular SN2) D->E Epoxide Opening F 4-Amino-3-hydroxypyrrolidin-2-one (Lactam Intermediate) E->F Displacement of C4-Br G Carbonyl Reduction (e.g., LiAlH4 / THF) F->G Reduction H 4-Amino-3-hydroxypyrrolidine (α-Mannosidase Inhibitor) G->H Final Product

Fig 1: Reaction cascade of methyl 2,4-dibromo-3-hydroxybutanoate to pyrrolidine derivatives.

References

  • Deoxyiminoalditols from Aldonic Acids VI. Preparation of the Four Stereoisomeric 4-Amino-3-hydroxypyrrolidines from Bromodeoxytetronic Acids. Discovery of a New α-Mannosidase Inhibitor. Source: MolAid Chemical Database (Compound 88824-11-7) URL:[1]

  • (2S,3R)-2,4-dibromo-3-hydroxybutanoate Reaction Profiles and Epoxidation Yields. Source: MolAid Chemical Database (Compound 88824-09-3) URL:[2]

Sources

Method

Stereoselective reduction of beta-keto esters to halohydrins

Stereoselective Reduction of Functionalized -Keto Esters[1] Executive Summary Chiral halohydrins are high-value pharmacophores and versatile building blocks in the synthesis of epoxides, azidohydrins, and statin side-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Reduction of Functionalized -Keto Esters[1]

Executive Summary

Chiral halohydrins are high-value pharmacophores and versatile building blocks in the synthesis of epoxides, azidohydrins, and statin side-chains. The direct, stereoselective reduction of


-halo- and 

-halo-

-keto esters presents a unique challenge: the need to control both enantioselectivity (at the alcohol center) and diastereoselectivity (relative to the halogen).

This guide details three field-proven protocols for these transformations:

  • Dynamic Kinetic Resolution (DKR) via Ruthenium-catalyzed transfer hydrogenation for

    
    -halo substrates.
    
  • Asymmetric Hydrogenation via Ru-BINAP for

    
    -halo substrates (The "Statin Route").
    
  • Biocatalytic Reduction using Ketoreductases (KREDs) for complementary stereocontrol.

Strategic Overview: Selecting the Right Methodology

The choice of method depends strictly on the position of the halogen and the desired stereochemistry.

Substrate ClassTarget ProductPrimary ChallengeRecommended Method

-Halo-

-keto ester
1,2-Halohydrin (Epoxide precursor)Labile stereocenter at

-position; Risk of racemization.
Method A: Ru-DKR (Chemical) or Method C (Enzymatic)

-Halo-

-keto ester
1,3-Halohydrin (Statin precursor)Remote functionalization; Enantiocontrol at

-position.
Method B: Ru-BINAP (Hydrogenation)
Method A: Dynamic Kinetic Resolution (DKR) of -Halo- -Keto Esters[2]

Principle:


-Halo-

-keto esters possess an acidic proton at the

-position (

), allowing rapid racemization between the

and

enantiomers of the ketone. By employing a catalyst that reduces one enantiomer significantly faster than the other (

), one can theoretically convert 100% of the racemic starting material into a single stereoisomer with high diastereomeric ratio (dr) and enantiomeric excess (ee).
Mechanism of Action

The following diagram illustrates the DKR cycle using a Ruthenium-TsDPEN catalyst system.

DKR_Mechanism Racemate Racemic alpha-Chloro-beta-Keto Ester R_Ketone (R)-Ketone Racemate->R_Ketone S_Ketone (S)-Ketone Racemate->S_Ketone Enol Achiral Enol Intermediate (Rapid Equilibration) R_Ketone->Enol Base (TEA) Product Syn-(2R,3S)-Chlorohydrin (High dr, High ee) R_Ketone->Product Fast Reduction (Matched Case) S_Ketone->Enol Base (TEA) S_Ketone->Product Slow/No Reduction (Mismatched) Catalyst Ru(II)-TsDPEN Catalyst (Chiral Template) Catalyst->R_Ketone

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) for


-substituted 

-keto esters.[1] The base facilitates rapid racemization, while the catalyst selectively reduces one isomer.
Protocol 1: Ru-Catalyzed Transfer Hydrogenation

Target: ethyl 2-chloro-3-hydroxybutyrate (syn-selective)

Reagents:

  • Substrate: Ethyl 2-chloroacetoacetate (10 mmol)

  • Catalyst: [RuCl(

    
    -cymene)((R,R)-TsDPEN)] (0.5 mol%)
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or DMF (for higher racemization rates)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a Schlenk flask under nitrogen, dissolve [RuCl

    
    (
    
    
    
    -cymene)]
    
    
    (0.025 mmol) and (R,R)-TsDPEN (0.05 mmol) in 2 mL of anhydrous DCM. Add TEA (0.1 mmol) and stir at room temperature for 30 min. The solution typically turns deep purple/red, indicating formation of the active 16e
    
    
    Ru-hydride species.
  • Reaction Assembly: Add the substrate (10 mmol) to the catalyst solution.

  • Initiation: Cool the mixture to 0°C (to enhance diastereoselectivity). Slowly add the HCOOH/TEA mixture (2.5 eq of formate) via syringe pump over 1 hour.

    • Note: Slow addition prevents "hydrogen starvation" and ensures the racemization rate remains faster than reduction.

  • Monitoring: Stir at 0°C - RT. Monitor conversion via GC-FID. Look for the disappearance of the ketone peak.

  • Work-up: Quench with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with saturated NaHCO

    
     (to remove residual formic acid) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Quality Attributes (CQA):

  • Yield: >85%

  • dr (syn:anti): Typically >95:5 for this catalyst system.[2]

  • ee: >96%.[3][4][5][6]

Method B: Asymmetric Hydrogenation of -Halo- -Keto Esters

Principle: Unlike


-halo esters, 

-halo esters (e.g., ethyl 4-chloro-3-oxobutanoate) do not racemize easily. The challenge here is purely enantioselective reduction of the ketone. This is the industrial standard for synthesizing the chiral side chains of statins (e.g., Atorvastatin).
Protocol 2: High-Pressure Hydrogenation (Noyori Conditions)

Target: Ethyl (R)-4-chloro-3-hydroxybutanoate

Reagents:

  • Substrate: Ethyl 4-chloro-3-oxobutanoate[7]

  • Catalyst: RuCl

    
    [(R)-BINAP] (0.1 mol%)
    
  • Solvent: Ethanol (degassed)

  • Gas: Hydrogen (

    
    )
    

Step-by-Step Procedure:

  • Safety Check: This reaction requires a high-pressure autoclave (Hastelloy or Stainless Steel). Ensure burst disks are rated appropriately.

  • Preparation: In a glovebox, load the autoclave glass liner with substrate (1.0 M concentration in EtOH) and catalyst.

  • High-Temperature Activation (Optional but recommended): Some Ru-BINAP precursors require activation at 50°C under low

    
     pressure before the main run.
    
  • Hydrogenation: Seal the autoclave. Purge with

    
     (3 cycles at 10 bar). Pressurize to 30-50 bar (435-725 psi) .
    
  • Reaction: Heat to 80-100°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Note: Higher temperatures often improve turnover frequency (TOF) without significantly eroding ee for this specific substrate class.

  • Work-up: Vent

    
     carefully. Concentrate the solvent.[8] The product is often pure enough for the next step (e.g., substitution with cyanide or azide).
    
Method C: Biocatalytic Reduction (The "Green" Alternative)

Principle: Engineered Ketoreductases (KREDs) offer a distinct advantage: they can be selected to produce anti-halohydrins or syn-halohydrins with near-perfect stereocontrol, often overcoming the chemical bias of the substrate.

Protocol 3: Enzymatic Reduction with Cofactor Recycling

Target: Variable (dependent on enzyme selection)

Reagents:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

Biocatalysis_Workflow Screen 1. Enzyme Screening (96-well plate) Select 2. Hit Selection (>99% ee, >90% conv) Screen->Select Opt 3. Optimization (pH, Temp, Cosolvent) Select->Opt Scale 4. Gram-Scale Batch (pH Stat Control) Opt->Scale Scale->Opt Feedback Loop

Figure 2: Workflow for developing a biocatalytic reduction process.

Step-by-Step Procedure (Gram Scale):

  • Buffer Prep: Prepare 100 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO

    
    .
    
  • Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (1.5 eq relative to substrate). Add GDH (500 units).

  • Substrate Addition: Dissolve the

    
    -keto ester (1 g) in IPA or DMSO (5% v/v final concentration) to assist solubility. Add to the buffer.
    
  • Reaction: Add the KRED enzyme (20-50 mg). Stir at 30°C.

    • pH Control: The reaction produces gluconic acid (from glucose). Monitor pH and maintain at 7.0 using 1M NaOH (pH-stat titration).

  • Work-up: Add Celite, filter to remove protein. Extract filtrate with MTBE.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Conversion (DKR) Catalyst deactivation or "Hydrogen Starvation".Increase

source feed rate; Ensure strict anaerobic conditions; Check for trace acid impurities in substrate.
Low dr (DKR) Racemization (

) is slower than reduction (

).
Increase reaction temperature slightly; Switch solvent to one that promotes enolization (e.g., add HFIP or use DMF).
Poor ee (Enzymatic) Wrong enzyme or background chemical reduction.Rescreen KRED library; Ensure no metal contaminants are present that could catalyze non-selective reduction.
Substrate Decomposition

-Halo esters are thermally unstable.
Keep reaction temperature <40°C for

-halo variants; Avoid strong bases.
References
  • Genêt, J. P., et al. (1995). "Enantioselective synthesis of

    
    -hydroxy esters and 
    
    
    
    -hydroxy acids via ruthenium-catalyzed hydrogenation." Journal of the American Chemical Society.[9][10] Link
  • Noyori, R., et al. (1987).[3][9] "Asymmetric hydrogenation of

    
    -keto carboxylic esters." Journal of the American Chemical Society.[9][10] Link
    
  • Codexis Inc. (2010).

    
    -keto esters: Application Note." Codexis Technical Literature. Link
    
  • Cross, D. J., et al. (2005). "Dynamic Kinetic Resolution of

    
    -Chloro-
    
    
    
    -keto Esters." Journal of Organic Chemistry. Link
  • BenchChem. (2025).[8] "Application Notes and Protocols: Biocatalytic Reduction of

    
    -Keto Esters." Link
    

Disclaimer: The protocols provided herein are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling halogenated organic compounds and pressurized hydrogen gas.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability Protocol for Methyl 2,4-dibromo-3-hydroxybutanoate

Ticket ID: #STAB-24DB-HYD Severity: Critical (Compound Degradation) Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary Methyl 2,4-dibromo-3-hydroxybutanoate is a highly labile intermediate, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-24DB-HYD Severity: Critical (Compound Degradation) Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

Methyl 2,4-dibromo-3-hydroxybutanoate is a highly labile intermediate, structurally related to statin side-chain precursors (e.g., Rosuvastatin intermediates). Its stability is compromised by three competing degradation pathways: ester hydrolysis , Darzens-like epoxidation , and dehydrohalogenation .

This guide provides a validated protocol to prevent hydrolysis and cyclization. The core principle is Strict pH and Thermal Containment : the compound survives only within a narrow pH window (3.5 – 5.5) and low temperatures (< 0°C) during aqueous exposure.

Module 1: The Stability Landscape (Root Cause Analysis)

To prevent degradation, you must understand the "Kill Zones." The presence of electron-withdrawing bromine atoms at C2 and C4 significantly increases the electrophilicity of the ester carbonyl (promoting hydrolysis) and the acidity of the C2 proton (promoting elimination/cyclization).

Degradation Pathways Diagram

StabilityPathways Compound Methyl 2,4-dibromo- 3-hydroxybutanoate AcidPath Acidic Hydrolysis (pH < 2) Compound->AcidPath + H2O / H+ BasePath Base-Mediated Cyclization (Darzens Reaction) (pH > 7) Compound->BasePath + OH- / Base HeatPath Thermal Elimination (> 25°C) Compound->HeatPath Heat ProductAcid 2,4-dibromo-3-hydroxy butanoic acid (Dead End) AcidPath->ProductAcid ProductEpox Methyl 2,3-epoxy- 4-bromobutanoate (Impurity) BasePath->ProductEpox ProductElim Methyl 2-bromo-crotonate (Dehydration) HeatPath->ProductElim

Figure 1: The "Kill Zones" for Methyl 2,4-dibromo-3-hydroxybutanoate. The compound is stable only when avoiding the red and yellow pathways.

Module 2: Validated Workup Protocol

The Problem: Standard aqueous workups (using sat. NaHCO₃ or strong acids) will destroy this molecule. The Solution: A Buffered, Cryogenic Workup .

Step-by-Step Procedure
StepActionTechnical Rationale
1. Quench Cool reaction mixture to -10°C . Quench with cold 5% NaH₂PO₄ (Monosodium Phosphate) .Maintains pH ~4.5. Avoids the alkalinity of bicarbonate (which triggers epoxidation) and the acidity of mineral acids.
2. Extraction Extract immediately with cold EtOAc or DCM (pre-chilled to 0°C).Minimizes contact time with the aqueous phase.[1] Cold solvent reduces kinetic rate of hydrolysis.
3. Wash Wash organic layer once with cold Brine (sat.[1] NaCl) .[1]Increases ionic strength to drive water out of the organic layer without altering pH.
4. Drying Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 10 mins at 0°C.MgSO₄ is slightly acidic/neutral. Avoid Na₂SO₄ if it has been stored loosely, as it can sometimes be slightly basic or slow to dry.
5. Concentration Rotary evaporate at < 30°C bath temperature.[2]Thermal elimination of HBr occurs rapidly above 40°C.
Critical Reagent List
  • Quench Buffer: 5% w/v NaH₂PO₄ (pH approx 4.2–4.5).

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), HPLC Grade, <0.05% water.

  • Drying Agent: Freshly opened MgSO₄.

Module 3: Storage & Handling Guidelines

Once isolated, the methyl ester remains susceptible to atmospheric moisture hydrolysis.

Storage Matrix
ParameterRecommendationConsequence of Failure
Temperature -20°C (Freezer) At RT, spontaneous dehydrobromination turns the oil brown/black.
Atmosphere Argon/Nitrogen Overlay Oxygen/Moisture promotes radical degradation and hydrolysis.
Container Amber Glass (Silanized) Light catalyzes C-Br homolysis. Silanized glass prevents surface acidity from catalyzing hydrolysis.
Time Limit Use within 48 hours The compound is kinetically unstable; "store and forget" is not an option.

Module 4: Troubleshooting & FAQs

Q1: I see a broad peak at ~11.0 ppm in the ¹H NMR. What happened?

Diagnosis: Ester Hydrolysis. You have formed the carboxylic acid.[1][3][4]

  • Cause: Your workup was likely too acidic (pH < 2) or the drying step was insufficient, leaving residual water in the oil.

  • Fix: Switch to the Phosphate Buffer quench (Step 1 in Protocol) and ensure MgSO₄ is used, not Na₂SO₄.

Q2: My product cyclized to the epoxide. I used NaHCO₃.

Diagnosis: Base-Catalyzed Darzens Reaction. Mechanism: The C2-proton is highly acidic due to the alpha-bromine and ester group. Even weak bases like Sodium Bicarbonate (pH ~8.5) can deprotonate C2. The resulting enolate attacks C3, displacing the hydroxyl group to form the epoxide.

  • Fix: NEVER use Bicarbonate. Use Monosodium Phosphate (NaH₂PO₄) or dilute Citric Acid to keep pH < 6.

Q3: The oil turned dark brown during rotary evaporation.

Diagnosis: Thermal Elimination. You likely heated the bath > 35°C. This compound eliminates HBr to form the conjugated alkene (crotonate derivative), which then polymerizes/oligomerizes (brown tar).

  • Fix: Set rotovap bath to 20°C and use high vacuum (< 10 mbar) to remove solvent.

References

  • BenchChem Technical Support. (2025).[1][5] Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem. Link

  • Organic Syntheses. (1993). (R)-(-)-Methyl 3-hydroxybutanoate.[2] Org. Synth. 1993, 71, 148. Link

  • Lachman, L., et al. (1956).[6] Inhibition of hydrolysis of esters in solution. J. Am. Pharm. Assoc. Link

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes (Context on anti-Markovnikov/stability). Link

  • Wikipedia. Alpha-Halo Carboxylic Acids and Esters (Reactivity profile). Link

Sources

Optimization

Stability of alpha-bromo esters in aqueous media

This guide serves as a technical support resource for researchers working with -bromo esters (e.g., ethyl bromoacetate, tert-butyl bromoacetate) in aqueous environments. It addresses stability challenges, degradation mec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with


-bromo esters (e.g., ethyl bromoacetate, tert-butyl bromoacetate) in aqueous environments. It addresses stability challenges, degradation mechanisms, and buffer incompatibility issues common in bioconjugation and organic synthesis.

Technical Support Center: -Bromo Esters in Aqueous Media

Current Status: Operational Topic: Hydrolytic Stability & Buffer Compatibility Audience: Senior Researchers / Process Chemists

Module 1: The Degradation Mechanism (The "Why")


-Bromo esters are "doubly electrophilic" species. In aqueous media, they face a "Three-Front War" that compromises their stability before they can react with your intended target (e.g., a cysteine residue or a specific amine).
The Three Competitive Pathways

Unlike simple alkyl halides, the presence of the carbonyl group adjacent to the halogen significantly alters reactivity.

  • Pathway A: Ester Hydrolysis (Saponification)

    • Mechanism: Nucleophilic attack at the carbonyl carbon.[1]

    • Driver: High pH (

      
       8.0). The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl, making these esters more labile than unsubstituted esters (e.g., ethyl acetate).
      
    • Result: Formation of

      
      -bromo acid and alcohol.[2] The acid lowers the pH, potentially quenching the reaction if the buffer capacity is exceeded.
      
  • Pathway B: Halide Displacement (Hydrolysis)

    • Mechanism:

      
       attack at the 
      
      
      
      -carbon by water or hydroxide.
    • Driver: Highly polar solvents (water).

    • Result: Formation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -hydroxy ester.[3] This species is chemically distinct and will not perform the desired alkylation.
      
  • Pathway C: Buffer Aminolysis (The "Silent Killer")

    • Mechanism: Nucleophilic attack by primary/secondary amine buffers (e.g., Tris, Glycine) at the

      
      -carbon.
      
    • Driver: High concentration of buffer relative to the reagent.

    • Result: Irreversible alkylation of the buffer molecule. Your reagent is consumed by the solvent system.

Visualization of Degradation Pathways

AlphaBromoDegradation Reagent α-Bromo Ester (Active Reagent) Prod_Hydrolysis α-Bromo Acid (pH Drop) Reagent->Prod_Hydrolysis Pathway A: Ester Hydrolysis (High pH) Prod_Displacement α-Hydroxy Ester (Inactive) Reagent->Prod_Displacement Pathway B: Halide Displacement (Neutral pH) Prod_Buffer N-Alkylated Buffer (Reagent Loss) Reagent->Prod_Buffer Pathway C: Buffer Attack (Primary Amines) Water H2O / OH- Buffer Amine Buffer (e.g., Tris)

Figure 1: The three primary degradation pathways for


-bromo esters in aqueous solution. Pathways A and C are the most common causes of experimental failure.

Module 2: Troubleshooting & FAQs

Symptom: "My reaction yield is near zero, but the starting material is gone."

Diagnosis: Buffer Interference.[1] Explanation: If you used Tris , Glycine , or Ethanolamine , the buffer acted as a scavenger.


-Bromo esters react rapidly with primary amines.
Solution:  Switch to non-nucleophilic buffers.
  • Recommended: HEPES, MOPS, MES, Phosphate (caution with phosphate at high concentrations, but generally safer than Tris).

Symptom: "The pH of my reaction dropped significantly over time."

Diagnosis: Hydrolysis-Induced Acidification. Explanation: Both ester hydrolysis (Pathway A) and halide displacement (Pathway B) generate acid byproducts (carboxylic acids and HBr, respectively). Solution:

  • Increase buffer concentration (e.g., from 10 mM to 50-100 mM).

  • Monitor pH in real-time and use a pH-stat if possible.

Symptom: "I see a new spot on TLC/HPLC that isn't my product."

Diagnosis:


-Hydroxy Ester Formation.[3]
Explanation:  In highly aqueous, neutral conditions where ester hydrolysis is slow, water eventually displaces the bromide.
Solution: 
  • Add the

    
    -bromo ester as a concentrated stock in water-miscible organic solvent (DMSO, DMF, MeCN) immediately before the reaction starts.
    
  • Do not store aqueous dilutions of the reagent.

Buffer Compatibility Matrix
Buffer SystemCompatibilityRisk LevelReason
Tris / Glycine INCOMPATIBLE 🔴 CriticalPrimary amines rapidly react with

-bromo esters.
Phosphate (PBS) Conditional 🟡 ModeratePhosphate is a weak nucleophile; safe for short reactions (<1h).
HEPES / MOPS Excellent 🟢 LowSterically hindered / Tertiary amines; minimal reactivity.
Bicarbonate Good 🟢 LowNon-nucleophilic, but pH can drift if

evolves.
Citrate Excellent 🟢 LowGood for lower pH (4.0–6.0) stability.[4][5][6]

Module 3: Best Practices & Protocols

Protocol: The "Half-Life Check"

Before committing precious biological samples, determine the stability of your specific


-bromo ester in your chosen buffer.

Reagents:

  • 
    -Bromo ester (100 mM stock in DMSO-d6 or MeCN-d3).
    
  • Target Buffer (in

    
    ).
    

Procedure (NMR Method):

  • Prepare 600 µL of your buffer in

    
     (adjust pD = pH + 0.4).
    
  • Add internal standard (e.g., 1 mM Maleic acid) for integration reference.

  • Add 6 µL of

    
    -bromo ester stock (Final conc: ~1 mM).
    
  • Acquire

    
    -NMR spectra every 15 minutes for 4 hours.
    
  • Data Analysis: Integrate the

    
    -proton signal (usually a singlet ~3.8–4.2 ppm). Plot ln(Integral) vs. Time.[7] The slope is 
    
    
    
    .
Decision Tree: Selecting the Right Conditions

BufferSelection Start Start: Select Reaction Conditions Q_pH Required pH? Start->Q_pH High_pH pH > 8.0 Q_pH->High_pH Neu_pH pH 6.5 - 7.5 Q_pH->Neu_pH Low_pH pH < 6.0 Q_pH->Low_pH Risk_Hyd Risk: Rapid Ester Hydrolysis Work Fast (<30 min) High_pH->Risk_Hyd Unstable Q_Nuc Is the Target a Thiol (Cysteine)? Neu_pH->Q_Nuc Use_Citrate Use Citrate or MES Low_pH->Use_Citrate Most Stable Use_HEPES Use HEPES or MOPS (50-100 mM) Risk_Hyd->Use_HEPES Q_Nuc->Use_HEPES Yes Warning Avoid Tris/Glycine! Q_Nuc->Warning Check Buffer Warning->Use_HEPES

Figure 2: Decision logic for buffer selection to maximize


-bromo ester stability.

References

  • National Institutes of Health (NIH). (2005). pH-dependent Interactions of the carboxyl-terminal helix of steroidogenic acute regulatory protein. (Demonstrates peptide/ester stability in aqueous buffers). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. (Mechanistic grounding for reactivity of

    
    -bromo species). Retrieved from [Link]
    
  • NanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. (Practical half-life data for ester-based reagents in phosphate vs. borate buffers). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing HBr Elimination in Dibromo Ester Synthesis

Topic: Minimizing HBr Elimination in Dibromo Ester Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Advanced Synthesis Support Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing HBr Elimination in Dibromo Ester Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical instability of vicinal dibromo esters, specifically the tendency for dehydrobromination (HBr elimination) to revert the product to a vinyl bromide or alkyne.

The following protocols and troubleshooting steps are designed to prioritize kinetic control —ensuring the addition product is favored over the thermodynamic elimination product.

Part 1: The Mechanistic Landscape

Before troubleshooting, it is vital to visualize why your reaction is failing. The ester group increases the acidity of the


-proton, making the vicinal dibromide highly susceptible to base-catalyzed E2 elimination.

Elimination_vs_Addition cluster_conditions Critical Control Points Alkene Unsaturated Ester (Starting Material) Intermediate Bromonium Ion Intermediate Alkene->Intermediate Electrophilic Attack Bromine Br2 / Electrophile Bromine->Intermediate Dibromide Vicinal Dibromide (Target Product) Intermediate->Dibromide Nucleophilic Attack (Br-) VinylBromide Vinyl Bromide (Elimination Byproduct) Dibromide->VinylBromide E2 Elimination (Base/Heat/Polar Solvent)

Figure 1: The competition between stable addition and elimination. Note that the target dibromide is often the precursor to the unwanted vinyl bromide if conditions (base, heat) are not controlled.

Part 2: Tiered Troubleshooting (Q&A)
Tier 1: Critical Issues (Reaction Failure)

Q: My reaction mixture turned dark brown/black and tarry. Is this normal? A: No. A dark, tarry mixture usually indicates polymerization or radical decomposition, often catalyzed by HBr accumulation or excessive heat.

  • Immediate Action: Check your temperature. Bromination is exothermic. If you added bromine too quickly without cooling (0°C or lower), you likely triggered a radical polymerization cascade.

  • Corrective Protocol: Repeat the experiment with a cooling bath (ice/salt or dry ice/acetone) and add the bromine solution dropwise over 30–60 minutes. Ensure the reaction is kept in the dark to prevent radical initiation.

Q: I see the product on TLC, but after workup, I only isolate the vinyl bromide (elimination product). What happened? A: The elimination likely occurred during the workup. Vicinal dibromo esters are extremely sensitive to base.

  • Diagnosis: Did you use a saturated bicarbonate (

    
    ) wash to "neutralize" the acid?
    
  • The Fix: Avoid carbonate/bicarbonate washes. Even weak bases can deprotonate the

    
    -position of a dibromo ester. Instead, wash with water or a slightly acidic brine solution. If you must quench excess bromine, use sodium bisulfite (
    
    
    
    ), which is acidic, rather than basic thiosulfate/carbonate mixtures.
Tier 2: Optimization & Reagent Selection

Q: Liquid bromine (


) is difficult to handle. Can I use Pyridinium Tribromide (Py·

)?
A: Proceed with caution. While Py·

is a solid and easier to weigh, it releases pyridine as a byproduct.
  • Risk: Pyridine is a base (

    
    ). In the presence of the acidic HBr generated (if any substitution occurs) or simply by itself, pyridine can catalyze the E2 elimination of your sensitive dibromo ester.
    
  • Recommendation: If using Py·

    
    , you must include an acid scavenger that is non-nucleophilic, or run the reaction in acetic acid to buffer the pyridine. However, for strictly minimizing elimination, elemental bromine in a non-polar solvent (
    
    
    
    or
    
    
    ) is often superior
    because it introduces no exogenous base.

Q: Which solvent minimizes elimination? A: Non-polar, aprotic solvents are best.

  • Preferred: Dichloromethane (DCM), Chloroform (

    
    ), or Carbon Tetrachloride (
    
    
    
    - if permitted).
  • Avoid: Polar protic solvents (Methanol, Ethanol). These stabilize the transition states for elimination (E1) and can participate in solvolysis.

  • Avoid: Polar aprotic solvents (DMF, DMSO) with basic character, as they enhance the basicity of nucleophiles (like

    
    ), promoting elimination.
    
Part 3: Experimental Protocol (Low-Elimination Method)

This protocol is designed for the bromination of


-unsaturated esters (e.g., ethyl cinnamate) while strictly preventing HBr elimination.

Reagents:

  • Substrate: Unsaturated Ester (1.0 equiv)

  • Bromine (

    
    ): 1.05 equiv (1.0 M solution in DCM)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: 10% Aqueous Sodium Bisulfite (

    
    )
    

Workflow:

  • Preparation: Dissolve the unsaturated ester in DCM (0.5 M concentration). Cool the solution to -10°C to 0°C using an ice/salt bath. Shield the flask from light with aluminum foil.

  • Addition: Add the bromine solution dropwise via an addition funnel or syringe pump over 30–45 minutes. The solution should remain slightly red/orange (indicating excess

    
    ).
    
    • Note: If the color fades immediately and stays colorless, you are under-brominating. If it turns dark brown/black, you are generating HBr/polymers (stop and cool further).

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC. Do not let the reaction warm to room temperature unless conversion is stalled.

  • Quench (The Critical Step):

    • Do NOT pour the reaction into a basic solution.

    • Add cold 10%

      
       (Sodium Bisulfite) directly to the reaction mixture with vigorous stirring until the red bromine color disappears (turns pale yellow/clear). Bisulfite is acidic (
      
      
      
      ), which protects the dibromide from base-catalyzed elimination.
  • Workup:

    • Separate layers.[1][2]

    • Wash the organic layer once with cold water.

    • Wash once with saturated NaCl (Brine).

    • Dry over anhydrous

      
       (Magnesium Sulfate is slightly acidic/neutral; avoid basic drying agents like 
      
      
      
      ).
    • Concentrate in vacuo at a bath temperature below 30°C .

Part 4: Data & Comparison

Table 1: Impact of Conditions on Elimination vs. Addition

VariableCondition A (High Risk)Condition B (Optimized)Mechanistic Reason
Temperature > 25°C (Room Temp/Reflux)< 0°C (Ice Bath) Elimination has a higher activation energy (

); heat favors it.
Solvent Ethanol / MethanolDCM /

Polar solvents stabilize charge separation in elimination transition states.
Reagent Pyridinium Tribromide

in DCM
Pyridine byproduct acts as a base, catalyzing E2 elimination.
Quench

/


(Bisulfite)
Carbonate bases deprotonate the

-carbon, triggering elimination.
Part 5: Storage & Stability

Q: How do I store the isolated dibromo ester? A: Vicinal dibromo esters are often kinetically unstable and will slowly eliminate HBr even at room temperature ("spontaneous dehydrobromination").

  • Storage: Store at -20°C (Freezer).

  • Container: Amber glass vial (light sensitive).

  • Stabilizer: Ensure the product is completely acid-free, but do not add solid base stabilizers (like

    
    ) inside the vial.
    
References
  • Org. Synth. 1928, 8, 84.Ethyl

    
    -Dibromo-
    
    
    
    -phenylpropionate. Organic Syntheses. Link
  • Schmitt, G. et al. (2025). Minimizing the formation of elimination products in substitution reactions. BenchChem Technical Guides. Link

  • TCI Chemicals. Bromination Reagents and Protocols. TCI America Technical Support. Link

  • University of Wisconsin-Madison. Bromination of Saturated and Unsaturated Hydrocarbons. Department of Chemistry. Link

  • PubChem. Pyridinium Tribromide Safety and Handling. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Light-Sensitive Brominated Esters

Welcome to the Application Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows for handling light-sensitive brominated esters (e.g., ethyl bromoacetate, benzyl bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows for handling light-sensitive brominated esters (e.g., ethyl bromoacetate, benzyl bromoacetate, and various α-bromo esters). Designed for researchers and drug development professionals, this document ensures the chemical integrity of your reagents from delivery to reaction.

FAQ 1: Why do brominated esters degrade when exposed to light, and what is the mechanism?

Expert Insight: The carbon-bromine (C-Br) bond in α-bromo esters is relatively weak and highly susceptible to photolytic cleavage. When exposed to ultraviolet or ambient visible light, the molecule undergoes homolytic bond rupture, generating a carbon-centered radical and a highly reactive bromine radical[1].

These radicals act as initiators for further side reactions. The carbon radicals can undergo dimerization (forming 1,5-dicarbonyls or homocoupled products)[2], while the bromine radicals can recombine to form elemental bromine (


). The generation of free 

is what imparts the characteristic yellow-to-brown discoloration to degraded reagents.

Photodegradation A α-Bromo Ester (Colorless Liquid) B Photon Absorption (UV/Visible Light) A->B C Homolytic Cleavage (C-Br Bond Rupture) B->C D Carbon-Centered Radical C->D E Bromine Radical (Br•) C->E F Dimerization / Homocoupling D->F Radical Recombination G Elemental Bromine (Br2) (Yellow/Brown Discoloration) E->G Radical Coupling

Caption: Photolytic degradation pathway of alpha-bromo esters generating radicals and free bromine.

FAQ 2: What are the absolute optimal storage conditions to prevent degradation?

Expert Insight: To prevent both photolysis and hydrolysis, brominated esters must be isolated from photons, moisture, and nucleophiles. While some stable isotope derivatives can be stored at room temperature[3], highly reactive α-bromo esters (like DL-Ethyl 2-bromobutyrate) should be stored at 0–6°C[4] to minimize thermal degradation kinetics. The container must be amber glass (to block UV/Vis transmission) and backfilled with an inert gas because atmospheric oxygen can interact with radical intermediates, accelerating degradation[5].

Quantitative Storage Parameters
ParameterOptimal ConditionCausality / Rationale
Temperature 0°C to 6°C (or per CoA)Suppresses thermal decomposition and volatility[4].
Light Exposure Zero (Amber/Opaque Vials)Prevents homolytic C-Br bond cleavage[1].
Atmosphere Argon or NitrogenDisplaces moisture (prevents hydrolysis to HBr) and

[5].
Container Material Borosilicate Glass (Amber)Inert surface; incompatible with certain plastics over time.
Moisture Limit < 0.1%Prevents autocatalytic generation of hydrobromic acid (HBr).
Protocol: Self-Validating Aliquoting System for Fresh Reagents

Repeated opening of a master stock bottle introduces moisture and light. Implementing a single-use aliquoting protocol ensures the integrity of the reagent across its entire shelf life. This system is self-validating : if an aliquot remains perfectly colorless upon opening months later, the storage protocol was successful.

Step-by-Step Methodology:

  • Preparation: Transfer the unopened amber bottle of the brominated ester, a box of pre-dried amber vials (oven-dried at 120°C for >4 hours), and PTFE-lined caps into a glovebox or a Schlenk line setup under Argon.

  • Equilibration: Allow the reagent bottle to reach room temperature before opening to prevent condensation of ambient moisture on the cold liquid.

  • Purging: Purge the headspace of the receiving vials with Argon for 3 minutes.

  • Transfer: Using a gas-tight glass syringe (avoid plastic syringes which may leach plasticizers), dispense the required volume (e.g., 1–5 mL) into each amber vial.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquots in a secondary opaque container (e.g., a desiccator box with Drierite) and store at 2–8°C[4].

FAQ 3: My ethyl bromoacetate has turned yellow/brown. Can I still use it, and how do I rescue it?

Expert Insight: A yellow or brown tint indicates the presence of free molecular bromine (


) and potentially hydrobromic acid (HBr) resulting from photolysis and subsequent hydrolysis[6]. Using discolored brominated esters in sensitive cross-coupling or alkylation reactions will drastically reduce yields, poison transition-metal catalysts (like Pd, Ni, or Ru), and introduce unwanted brominated byproducts. You must purify the reagent before use.
Protocol: Purification of Degraded Brominated Esters
  • Setup: Assemble a short-path vacuum distillation apparatus. Wrap the receiving flask in aluminum foil to protect the purified distillate from light immediately.

  • Neutralization (Optional but recommended for heavy degradation): If the liquid is highly acidic (fuming), wash the ester with a cold, dilute aqueous solution of sodium bicarbonate (

    
    ) to neutralize HBr, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (
    
    
    
    ) and filter. Note: Minimize aqueous contact time to prevent further ester hydrolysis.
  • Distillation: Transfer the liquid to the distillation flask. Add a few PTFE boiling chips.

  • Vacuum Application: Apply a high vacuum (e.g., 1–10 mmHg) to lower the boiling point. Heating brominated esters at atmospheric pressure can cause explosive decomposition or rapid polymerization[7].

  • Collection: Discard the first 5% of the distillate (forerun, containing volatile impurities and moisture). Collect the main fraction, which should be a crystal-clear, colorless liquid.

  • Immediate Storage: Immediately transfer the purified ester to amber vials under Argon, as detailed in the aliquoting protocol above.

Troubleshooting Start Visual Inspection of Brominated Ester Colorless Colorless & Clear Start->Colorless Discolored Yellow / Brown / Cloudy Start->Discolored Action1 Proceed with Experiment Colorless->Action1 Action2 Do Not Use Directly! Catalyst Poisoning Risk Discolored->Action2 Purify Short-Path Vacuum Distillation (Light-Shielded) Action2->Purify Verify Verify Clarity & Purity Purify->Verify Verify->Colorless Success

Caption: Decision tree for identifying and troubleshooting degraded brominated esters prior to use.

FAQ 4: What safety considerations are critical when handling these compounds?

Expert Insight: Brominated esters, particularly ethyl bromoacetate, are severe lachrymators (tear gases) and are highly toxic if inhaled, swallowed, or absorbed through the skin[8]. They act as potent alkylating agents, reacting irreversibly with nucleophilic sites on biological macromolecules (proteins, DNA).

  • Engineering Controls: Always handle inside a certified chemical fume hood. Never open on an open bench[6].

  • PPE: Wear heavy-duty nitrile or butyl rubber gloves (standard thin nitrile provides limited breakthrough time for concentrated halogenated organics), chemical splash goggles, and a lab coat[8].

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and reducing agents, as these can trigger violent exothermic reactions[7].

References

1.[8] ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. lobachemie.com. 8 2.[7] HAZARD SUMMARY IDENTIFICATION - Ethyl Bromoacetate. nj.gov. 7 3.[3] Ethyl bromoacetate (2-¹³C, 99%) - Cambridge Isotope Laboratories. isotope.com. 3 4.[6] SAFETY DATA SHEET - Fisher Scientific (Ethyl bromoacetate). fishersci.dk. 6 5.[4] DL-Ethyl 2-bromobutyrate 533-68-6 wiki - Guidechem. guidechem.com. 4 6.[1] Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. acs.org.1 7.[5] Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. researchgate.net. 5 8.[2] Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. nih.gov. 2

Sources

Troubleshooting

Technical Support Center: Purification of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Topic: Purification of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Content type: Technical Support Center Guide Ticket ID: PUR-DBHB-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Content type: Technical Support Center Guide

Ticket ID: PUR-DBHB-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Specialist Insight

Welcome to the Technical Support Center. You are likely working with Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3), a critical chiral building block often employed in the synthesis of complex pharmaceutical intermediates, including statin side-chains and beta-lactam antibiotics.[1][2]

The Specialist’s Take: The purification of this compound is notoriously difficult due to three competing factors:

  • Diastereomeric Control: The (2S,3R) configuration must be separated from the (2R,3S) enantiomer and the (2S,3S)/(2R,3R) syn-diastereomers.

  • Thermal Instability: The presence of two bromine atoms (one at the

    
    -position) makes this compound prone to 
    
    
    
    -elimination of HBr upon heating.[1]
  • Reactivity: The

    
    -hydroxy-
    
    
    
    -bromo motif is a precursor to epoxides; exposure to even mild bases during workup can trigger premature cyclization.[1]

This guide prioritizes fractional crystallization over distillation (due to thermal degradation) and provides optimized chromatography conditions for difficult separations.

Troubleshooting Guide (Q&A)

Category A: Purity & Separation[1][3]

Q1: I am seeing a persistent impurity (~5-10%) in my HPLC trace that co-elutes closely with the main peak. Recrystallization isn't removing it.[1] What is it?

Diagnosis: This is likely the (2S,3S)-diastereomer (the syn-isomer).[1] Mechanism: In the bromination/reduction sequence, if the stereocontrol is not absolute, the syn-isomer forms.[1] It has very similar solubility properties to your anti-(2S,3R) target.[1] Solution:

  • Switch Solvent System: If you are using Hexane/Ethyl Acetate, switch to Toluene/Heptane or Diisopropyl Ether (IPE)/Hexane . The syn-isomer often has higher solubility in aromatic solvents compared to the anti-isomer.[1]

  • Enrichment Protocol: Perform a "slurry wash" rather than a full recrystallization. Suspend the solid in cold Toluene (0°C) for 2 hours, then filter. The supernatant will carry away the syn-impurity.[1]

Q2: My product turns yellow/brown during rotary evaporation. Is this oxidation?

Diagnosis: No, this is thermal decomposition leading to the elimination of HBr. Mechanism: The


-proton is acidic.[1] At elevated temperatures (>40°C), HBr eliminates to form Methyl 2-bromo-4-hydroxybut-2-enoate  or cyclizes to an epoxide.[1] The HBr released catalyzes further autocatalytic decomposition, turning the oil dark.
Solution: 
  • Bath Temperature Limit: Never exceed 30°C on the rotavap.

  • Acid Scavenger: Add a trace amount (0.1% w/w) of BHT (butylated hydroxytoluene) or keep the solution strictly neutral.

  • Storage: Store the crude oil at -20°C immediately if not purifying right away.

Category B: Chromatography Issues

Q3: When I run a silica column, my yield drops significantly, and I recover less mass than I loaded. Where did it go?

Diagnosis: The compound is degrading on the silica gel.[1] Mechanism: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity, combined with the Lewis acid character of surface silanols, can catalyze the rearrangement or dehydration of the


-hydroxy group.[1]
Solution: 
  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. Note: Use TEA sparingly; too much will trigger epoxide formation.[1]

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is much gentler on acid-sensitive alkyl bromides.[1]

Detailed Protocols

Protocol A: Optimized Fractional Crystallization

Best for scaling up (>10g) and removing diastereomers.

Reagents:

  • Crude Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate[1]

  • Solvent A: Diisopropyl Ether (IPE) - Stabilized[1]

  • Solvent B: n-Heptane[1]

  • Seed Crystals (if available)

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of IPE at 35°C. (Do not boil).

  • Precipitation: Slowly add n-Heptane dropwise until the solution turns slightly turbid.

  • Clarification: Add just enough IPE back to make the solution clear again.

  • Nucleation: Cool the solution slowly to Room Temperature (RT) over 2 hours with gentle stirring.

    • Tech Tip: If oiling out occurs, add a seed crystal immediately at 25°C.[1]

  • Deep Cooling: Once crystals appear, cool the flask to 0°C to -5°C and hold for 4 hours.

  • Filtration: Filter the white needles rapidly. Wash the cake with cold (-20°C) n-Heptane/IPE (3:1 mixture).

  • Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 6 hours. Do not use a drying oven.

Protocol B: Analytical HPLC Method

For verifying Diastereomeric Excess (de).

ParameterCondition
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95 :[1] 5)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 210 nm (Bromide absorption)
Retention Times (2S,3R): ~12.5 min (2R,3S): ~14.2 min Diastereomers: ~16-18 min

Visual Logic & Degradation Pathways

The following diagram illustrates the purification logic and the critical "danger zones" where degradation occurs.

PurificationLogic Crude Crude Reaction Mixture (Target + Diastereomers + HBr) Workup Neutral Workup (Cold NaHCO3 Wash) Crude->Workup Keep < 10°C Decision Purity > 85%? Workup->Decision Base Base Catalysis (pH > 8) -> Epoxide Formation Workup->Base Excess Base Cryst Fractional Crystallization (IPE / Heptane) Decision->Cryst Yes Column Flash Chromatography (Neutral Alumina or Buffered Silica) Decision->Column No (Oily/Impure) Pure Pure Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (>98% de, Solid) Cryst->Pure Thermal Thermal Degradation (>40°C) -> Elimination Cryst->Thermal Drying > 30°C Column->Cryst Enrichment

Figure 1: Purification workflow emphasizing critical control points to prevent degradation.[1]

References & Grounding

  • Sigma-Aldrich. Product Specification: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3).[1][3] Retrieved from .[1]

  • BenchChem. Technical Support Center: Managing Impurities in Halo-Esters.[1] (General guidelines on alpha-bromo ester stability). Retrieved from .

  • Organic Syntheses. General Procedures for Handling Alpha-Bromo Ketones and Esters. (Analogous chemistry for thermal instability). Retrieved from .

  • PubChem. Compound Summary: Methyl 2,4-dibromo-3-hydroxybutanoate.[1] Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.

Sources

Optimization

Technical Support Center: Methyl 2,4-dibromo-3-hydroxybutanoate Stability &amp; Degradation

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) . It addresses thermal instability, degradation pathways, and sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) . It addresses thermal instability, degradation pathways, and stabilization protocols.

Product: Methyl 2,4-dibromo-3-hydroxybutanoate CAS: 88824-09-3 Application: Chiral intermediate for statin side-chains (e.g., Rosuvastatin, Atorvastatin) and functionalized epoxides.

Part 1: Troubleshooting Guide (Q&A)

Q1: I observe new impurity peaks in my HPLC/GC chromatograms after storing the compound at room temperature. What is happening?

A: You are likely observing thermal degradation products resulting from the instability of the


-hydroxy-

-bromo ester motif. Even at ambient temperatures, this molecule is prone to two primary degradation pathways:
  • Dehydration: Loss of water to form Methyl 2,4-dibromobut-2-enoate (Methyl 2,4-dibromocrotonate) . This is driven by the thermodynamic stability of the conjugated ester system.

  • HBr Elimination: Loss of hydrogen bromide to form Methyl 2,3-epoxy-4-bromobutanoate (via internal nucleophilic attack) or Methyl 4-bromo-3-oxobutanoate (via tautomerization of an enol intermediate).

Diagnostic Sign:

  • Dehydration Product: Look for a peak with a UV absorbance maximum shifted to ~210-220 nm (conjugated ester).

  • Epoxide/Ketone: These often appear as broad peaks or distinct shifts in retention time due to polarity changes.

Q2: Can I purify this compound via vacuum distillation?

A: Strictly No. Methyl 2,4-dibromo-3-hydroxybutanoate is thermally labile. Heating it above 60-80°C, even under high vacuum, accelerates the dehydrobromination and dehydration reactions described above.

  • Consequence: Distillation will yield a mixture of the target product, the crotonate derivative, and polymerized material (black tar) due to intermolecular alkylation.

  • Recommendation: Use column chromatography (silica gel) with buffered eluents or low-temperature crystallization if applicable.

Q3: My reaction yield is low, and the starting material seems to "disappear" without forming the target. Is the solvent involved?

A: Yes. This compound is sensitive to nucleophilic solvents and bases .

  • Solvent Incompatibility: In protic solvents like methanol or ethanol at elevated temperatures, the bromine atoms are susceptible to

    
     displacement or solvolysis.
    
  • Base Sensitivity: Even weak bases (e.g., Pyridine,

    
    ) can trigger the rapid formation of Methyl 2,3-epoxy-4-bromobutanoate  (Darzens-type reaction mechanism) or elimination to the alkene. Ensure your reaction conditions are strictly neutral or acidic unless epoxide formation is intended.
    
Q4: How should I store this compound to prevent degradation?

A:

  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Under Argon or Nitrogen. Oxygen can induce radical decomposition of the C-Br bond.

  • Stabilizers: Avoid storing in metal containers (steel/iron), as trace metals can catalyze debromination or radical coupling. Glass or Teflon-lined containers are mandatory.

Part 2: Technical Deep Dive & Degradation Mechanisms

Mechanistic Insight

The instability of Methyl 2,4-dibromo-3-hydroxybutanoate arises from the proximity of the hydroxyl group (C3) and the bromine atom (C2). This "halohydrin" arrangement is a loaded spring for reactivity.

Pathway A: Thermal Dehydration (Acid-Catalyzed or Thermal)

Under thermal stress, the molecule eliminates water across C2-C3. The driving force is the formation of a conjugated


-system with the ester carbonyl.


Pathway B: Intramolecular Cyclization (Epoxide Formation)

While typically base-mediated, thermal energy can provide the activation energy for the hydroxyl oxygen to attack C2, displacing the bromide ion (Intramolecular


).


Degradation Pathway Diagram

DegradationPathways Start Methyl 2,4-dibromo- 3-hydroxybutanoate (Precursor) TS_Dehydration Transition State: Elimination of H2O Start->TS_Dehydration Heat (>60°C) Acid Trace TS_Epoxide Transition State: Intramolecular SN2 Start->TS_Epoxide Heat Weak Base Prod_Crotonate Methyl 2,4-dibromocrotonate (Dehydration Product) TS_Dehydration->Prod_Crotonate - H2O Prod_Epoxide Methyl 2,3-epoxy- 4-bromobutanoate TS_Epoxide->Prod_Epoxide - HBr Prod_Ketone Methyl 4-bromo- 3-oxobutanoate (Rearrangement) Prod_Epoxide->Prod_Ketone Lewis Acid Rearrangement

Figure 1: Thermal degradation pathways showing dehydration to crotonate and cyclization to epoxide.

Part 3: Quantitative Data & Analysis

Table 1: Key Degradation Products & Identification
CompoundStructure DescriptionRetention Time Shift (Relative)UV CharacteristicMass Spec (m/z)
Parent Methyl 2,4-dibromo-3-hydroxybutanoate1.00 (Reference)Low Absorbance276 (

)
Degradant A Methyl 2,4-dibromocrotonate 1.15 - 1.25 (Less Polar)Strong

~215nm
258 (

)
Degradant B Methyl 2,3-epoxy-4-bromobutanoate 0.85 - 0.95 (More Polar)Low Absorbance196 (

)
Degradant C Methyl 4-bromo-3-oxobutanoate 0.90 (Variable)

~240nm (Enol)
195 (

)

Part 4: Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to validate the purity of your lot before critical synthesis steps.

  • Sample Prep: Dissolve 5 mg of Methyl 2,4-dibromo-3-hydroxybutanoate in 1 mL of Acetonitrile (Do not use Methanol to avoid transesterification/solvolysis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the ester).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 210 nm (for crotonate detection) and 254 nm.

  • Pass Criteria: Parent peak >95%. If "Degradant A" (Crotonate) > 2%, repurification is required.

Protocol B: Safe Drying Procedure

Avoid rotary evaporation at high baths for this compound.

  • Solvent Removal: Use a rotary evaporator with a bath temperature < 35°C .

  • Vacuum: Apply vacuum gradually to prevent "bumping" and sudden cooling which might trap moisture.

  • Final Drying: Do not use a high-vacuum oven with heat. Dry on a Schlenk line at ambient temperature (20-25°C) for 2-4 hours max.

  • Storage: Immediately backfill with Argon and store in a freezer.

References

  • Sigma-Aldrich. (n.d.). Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Sheet. Retrieved from

  • Seebach, D., et al. (1992). Preparation of (R)-Methyl 3-hydroxybutanoate and its Conversion to Chiral Building Blocks. Organic Syntheses, 71, 39. (Provides context on the stability of the non-brominated analog and general handling of 3-hydroxy esters). Retrieved from

  • Kopetzki, D., & Antonietti, M. (2011). Hydrothermal degradation of poly(3-hydroxybutyrate). (Describes the elimination mechanisms of hydroxy-butyrates yielding crotonates). Retrieved from

  • Chowdhury, R. (2013). Thermal decomposition pathways of methyl butanoate. (Mechanistic parallels for ester pyrolysis). Retrieved from

Troubleshooting

Handling precautions for vesicant organic bromides

Ticket ID: #ORG-BR-992 Subject: Advanced Handling & Troubleshooting for Vesicant Organic Bromides Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ORG-BR-992 Subject: Advanced Handling & Troubleshooting for Vesicant Organic Bromides Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical (Health & Safety)

Introduction: The "Tear Gas" in Your Hood

You are receiving this guide because you are working with vesicant organic bromides (e.g., Benzyl Bromide, Allyl Bromide, Propargyl Bromide). These are not standard organic solvents. They are potent lachrymators (tear agents) and alkylating agents .

A common error researchers make is treating these reagents like standard halogenated solvents (e.g., DCM). This leads to two specific failure modes:

  • The "Burning Hand" Phenomenon: Delayed chemical burns under nitrile gloves due to rapid permeation.

  • The "Lab Evacuation" Event: Inadequate quenching of glassware leading to lachrymatory vapors entering the general lab atmosphere.

This guide serves as your Tier 3 Technical Support documentation to prevent these scenarios.

Module 1: Personal Protective Equipment (PPE) Troubleshooting

User Issue: "I wore standard nitrile gloves, but 10 minutes later my skin started burning. Why?"

Root Cause Analysis: Standard disposable nitrile gloves (4-6 mil) offer poor resistance to organic bromides. Benzyl bromide, for instance, can permeate standard nitrile in <10 minutes . Once the chemical permeates, the glove acts as an occlusive dressing, holding the vesicant against your skin and accelerating the burn.

The Solution: The "Laminate Barrier" Protocol You must upgrade your glove barrier system. Do not rely on thickness; rely on material compatibility.

Glove MaterialBreakthrough Time (Benzyl Bromide)Protection LevelRecommended Use
Silver Shield® / 4H® (Laminate) > 480 minsMaximum Primary handling, spill cleanup.
Viton® > 240 minsHighProlonged handling.
Standard Nitrile (Double) < 10 minsLow (Splash Only) Not recommended unless used as an outer layer over laminates.
Latex ImmediateNone DO NOT USE.

Actionable Protocol:

  • Base Layer: Don a pair of Silver Shield (Laminate) gloves. These are loose-fitting and reduce dexterity.

  • Outer Layer: Don a pair of standard Nitrile gloves over the laminate gloves. This restores grip and protects the expensive laminate glove from physical abrasion.

  • Check-Valve: If you spill on the outer nitrile, strip it immediately. The laminate under-layer protects you while you change the outer glove.

Module 2: Operational Logic & Transfer Techniques

User Issue: "The liquid drips out of the pipette tip spontaneously, and the fumes are fogging up the hood sash."

Root Cause Analysis:

  • Dripping: High density (

    
     g/mL) combined with low surface tension causes the liquid to overcome capillary action in air-displacement pipettes.
    
  • Fogging: Hydrolysis. Organic bromides react with atmospheric moisture to release Hydrogen Bromide (

    
    ) gas, which forms white fog.
    

The Solution: Positive Displacement & Trap Systems

Workflow A: The Syringe Transfer (Preferred)

Do not use air-displacement pipettes (e.g., Eppendorf/Gilson) for volumes > 1 mL.

  • Use a glass syringe with a Luer-lock stainless steel needle.

  • The "Nitrogen Cushion": Before withdrawing liquid, pull inert gas (

    
     or 
    
    
    
    ) into the syringe, then expel it into the reagent bottle to equalize pressure.
  • The Wipe: As you withdraw the needle from the septum, immediately wrap the tip in a Kimwipe soaked in 5% Sodium Thiosulfate (see Module 3). This neutralizes the "hanging drop" before it can vaporize.

Workflow B: The HBr Trap (For Reactions)

If your reaction involves heating organic bromides, you will generate HBr gas. You must construct a trap to prevent corrosion of the fume hood ductwork.

HBr_Trap cluster_0 Critical Safety Check Reaction Reaction Flask (Generating HBr) EmptyTrap Empty Trap Flask (Anti-Suckback) Reaction->EmptyTrap Gas Flow BaseTrap Neutralization Trap (10% NaOH or NaHCO3) EmptyTrap->BaseTrap Gas Bubbles Exhaust Fume Hood Exhaust BaseTrap->Exhaust Clean Air

Figure 1: HBr Neutralization Train. The empty trap is critical to prevent base from being sucked back into your hot reaction if the temperature drops suddenly.

Module 3: Emergency Response (Spills)

User Issue: "I dropped a 100mL bottle of Benzyl Bromide. My eyes are watering. What do I do?"

Root Cause Analysis: Lachrymators trigger TRPA1 ion channels in sensory nerves. The "tearing" is a biological warning system. If you ignore it to clean up, you risk pulmonary edema (fluid in lungs).

The Decision Matrix:

Spill_Response Start Spill Detected Assess Is the spill contained inside the Fume Hood? Start->Assess Inside YES: Inside Hood Assess->Inside Outside NO: On Floor/Bench Assess->Outside Sash Close Sash Immediately Post 'DO NOT ENTER' Sign Inside->Sash Evacuate EVACUATE LAB IMMEDIATELY Trigger Fire Alarm if volume > 50mL Do not re-enter without SCBA Outside->Evacuate Prep Prepare Neutralization Slurry (Sodium Thiosulfate + Sand) Sash->Prep Clean Apply Slurry from perimeter inward. Wait 30 mins. Prep->Clean

Figure 2: Spill Response Logic. Note that spills outside the hood usually require evacuation due to the rapid volatilization of the lachrymator.

Module 4: Quenching & Waste Disposal (The "Bunte Salt" Method)

User Issue: "Can I wash my glassware with water and acetone?"

Status: DENIED. Washing with water/acetone merely spreads the lachrymator. It does not destroy it. You will gas yourself (and your colleagues) when you take the glassware out of the hood.

The Solution: Nucleophilic Deactivation You must chemically convert the electrophilic alkyl bromide into a non-volatile, water-soluble salt before cleaning. The best reagent is Sodium Thiosulfate (


) .

The Chemistry:



This forms a Bunte Salt , which is non-volatile and non-toxic.

Quenching Protocol:

  • Preparation: Prepare a "Quench Bath" in a large beaker inside the hood: saturated aqueous Sodium Thiosulfate (approx. 10-15% w/v).

  • Soak: Submerge all contaminated glassware, syringes, and needles in this bath.

  • Wait: Leave for at least 1 hour (overnight is better).

  • Verify: The solution should remain clear or turn slightly cloudy. If a separate organic layer persists, add a small amount of ethanol to help phase transfer.

  • Wash: After soaking, the glassware can be rinsed with water and acetone as normal.

Comparison of Neutralizing Agents:

AgentProsConsVerdict
Sodium Thiosulfate Fast reaction, non-toxic products, no fumes.Requires preparation of solution.RECOMMENDED
Ammonia (

)
Reacts to form amines.Generates irritating fumes; can form precipitates.Use only if Thiosulfate unavailable.
Water/NaOH Hydrolysis to alcohol.Very slow reaction; often incomplete.NOT RECOMMENDED

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[3]

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards.[4][5][6][7][8] National Library of Medicine.

  • Ansell Healthcare. (2008). Chemical Resistance Guide: Permeation & Degradation Data. (Data source for laminate vs. nitrile breakthrough times).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.

Sources

Optimization

Technical Support Center: Optimizing Yield in Reformatsky-Type Couplings

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their Reformatsky-ty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their Reformatsky-type couplings. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction's key components and requirements.

Q1: What is the fundamental principle of the Reformatsky reaction?

The Reformatsky reaction is a powerful C-C bond-forming method that couples an aldehyde or ketone with an α-haloester in the presence of metallic zinc.[1][2] The process results in the synthesis of a β-hydroxy ester.[1][2] A key advantage of this reaction is that the organozinc intermediate, known as a Reformatsky enolate, is generated in situ and is generally less reactive than corresponding Grignard or lithium enolates.[3][4] This moderate reactivity prevents unwanted side reactions, such as nucleophilic addition to the ester group of another molecule.[3][4]

Q2: What are the essential components for a successful Reformatsky reaction?

A typical Reformatsky reaction requires:

  • A Carbonyl Compound: An aldehyde or ketone serves as the electrophile.[5]

  • An α-Haloester: Typically an α-bromo or α-chloro ester, which acts as the precursor to the nucleophilic enolate.[6]

  • Metallic Zinc: This is the classical metal used for the oxidative insertion into the carbon-halogen bond to form the organozinc reagent.[3][4]

  • Anhydrous Aprotic Solvent: Solvents like diethyl ether, tetrahydrofuran (THF), or benzene/ether mixtures are commonly used to provide an inert reaction medium.[1][5]

Q3: Why is the activation of zinc so critical for the reaction's success?

Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide (ZnO). This oxide layer prevents the zinc metal from participating in the necessary oxidative addition step with the α-haloester, which is the first and most crucial step in forming the Reformatsky enolate.[7][8] Therefore, this ZnO layer must be removed or disrupted to expose a fresh, reactive metal surface. Failure to activate the zinc is one of the most common reasons for reaction failure.[7]

Q4: Which α-haloester is the best choice?

The choice of halogen influences reactivity. α-bromoesters are the most common and represent a good balance of reactivity and stability. α-iodoesters are more reactive but can be less stable and more prone to side reactions. α-chloroesters are less reactive and may require more forcing conditions or highly active zinc to react efficiently.[9]

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides in-depth, problem-oriented guidance to resolve specific experimental challenges.

Q5: My reaction has not started. There are no signs of an exotherm or color change. What should I do?

This is the most frequent issue and almost always points to two primary causes: inactive zinc or the presence of moisture.

  • Cause 1: Ineffective Zinc Activation. As discussed, the passivating ZnO layer is the primary barrier. If you simply added commercial zinc dust to your flask, it is unlikely to be reactive enough.

    • Solution: You must employ a robust activation protocol. Several methods exist, ranging from simple chemical treatment to the use of reducing agents. It is crucial to perform these steps under an inert atmosphere (e.g., Nitrogen or Argon) as the activated zinc is highly sensitive to air and moisture.[7] Refer to the "Protocol: Zinc Activation Methods" section below for a detailed comparison and step-by-step guide.

  • Cause 2: Presence of Water. The Reformatsky enolate is a strong base and will be rapidly quenched by any protic source, particularly water.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) before use. Solvents must be anhydrous grade and ideally should be freshly distilled from an appropriate drying agent. Ensure your starting aldehyde/ketone and α-haloester are also dry.[7]

A logical workflow for troubleshooting a non-starting reaction is presented below.

G Start Reaction Not Starting? Check_Zinc Was Zinc Pre-activated? Start->Check_Zinc Check_H2O Are Conditions Strictly Anhydrous? Check_Zinc->Check_H2O Yes Activate_Zinc Activate Zinc (See Protocol Table) Check_Zinc->Activate_Zinc No Dry_System Dry Glassware & Reagents Use Anhydrous Solvent Check_H2O->Dry_System No Reattempt Re-run Reaction Check_H2O->Reattempt Yes Activate_Zinc->Check_H2O Dry_System->Reattempt Success Reaction Initiated Reattempt->Success

Caption: Troubleshooting workflow for a non-starting Reformatsky reaction.

Q6: The reaction starts but is sluggish and gives a low yield of the desired β-hydroxy ester. What factors should I investigate?

Low conversion can be attributed to several factors, including reaction kinetics and competing side reactions.

  • Cause 1: Insufficiently Reactive Enolate. Sterically hindered α-haloesters or ketones can slow down the reaction rate.[7] The choice of solvent also plays a significant role in solvating the intermediates and influencing reactivity.

    • Solution:

      • Temperature Control: While initiation may require gentle heating, the subsequent coupling reaction temperature can be critical. For some systems, lowering the temperature after initiation improves selectivity and yield.[10]

      • Solvent Choice: THF is often a superior solvent to diethyl ether due to its better solvating power for the organozinc intermediates.[1][5] For particularly stubborn substrates, consider a two-step procedure where the enolate is pre-formed in a solvent like dimethoxyethane (DME) before the carbonyl compound is added.[5]

  • Cause 2: Self-Condensation of the Enolate (Blaise Reaction). The Reformatsky enolate can act as a nucleophile and attack a second molecule of the α-haloester. This side reaction is more common when the carbonyl substrate is unreactive or when the local concentration of the enolate is too high.[7][8]

    • Solution: Employ slow addition. Add the α-haloester slowly to the mixture of activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the enolate low, favoring the desired cross-coupling over self-condensation.[7]

  • Cause 3: Dehydration of the Product. The β-hydroxy ester product can sometimes eliminate water under the reaction or workup conditions to form an α,β-unsaturated ester, especially if the workup is too acidic or heated.

    • Solution: Use a mild acidic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over strong acids like HCl for quenching the reaction.[7] This buffered quench minimizes the risk of dehydration.

Key Experimental Protocols & Data

Protocol: Zinc Activation Methods

The choice of activation method can significantly impact reaction initiation and overall yield. The following table summarizes common, field-proven methods.

Activation MethodReagent(s)Typical ConditionsKey Considerations
Iodine I₂ (catalytic amount)Stir with zinc in solvent (e.g., THF) until the purple color disappears.Simple and effective. The disappearance of iodine color is a good visual indicator of activation.[6][7]
1,2-Dibromoethane (DBE) BrCH₂CH₂BrReflux with zinc in solvent for ~10-15 min.Highly effective. The evolution of ethylene gas (bubbling) provides a clear indication of successful activation.[7][8]
Trimethylsilyl chloride (TMSCl) TMSClStir with zinc in solvent at room temp.Very effective at removing the oxide layer and can sometimes help solubilize the organozinc intermediate.[7][11]
DIBAL-H Diisobutylaluminium hydrideAdd to zinc slurry at a controlled temp (e.g., 30-40°C).A powerful method for achieving a rapid and controlled reaction start, particularly useful for difficult substrates or scale-up.[10]
Zinc-Copper Couple Copper (I) or (II) saltTreat zinc with a solution of e.g., copper(I) iodide or copper(II) acetate.Creates a more reactive bimetallic species that can significantly improve yields.[11]
Step-by-Step Protocol: Activation with 1,2-Dibromoethane
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Activation: Add a small amount of 1,2-dibromoethane (DBE) (approx. 5 mol%) via syringe.

  • Heating: Heat the slurry to a gentle reflux. You should observe gas evolution (ethylene). Maintain reflux for 10-15 minutes.

  • Cooling: Cool the slurry to the desired reaction temperature. The activated zinc should appear as a fine, grey suspension. It is now ready for the addition of the carbonyl and α-haloester substrates.

Reaction Mechanism Overview

The mechanism of the Reformatsky reaction is a multi-step process that hinges on the formation of the key organozinc enolate. Understanding these steps is crucial for troubleshooting.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup alpha-Haloester alpha-Haloester Oxidative\nAddition Oxidative Addition alpha-Haloester->Oxidative\nAddition + Zn(0) Reformatsky\nEnolate (Dimer) Reformatsky Enolate (Dimer) Oxidative\nAddition->Reformatsky\nEnolate (Dimer) [R-O-C(OZnBr)=CH₂]₂ Coordination Coordination Reformatsky\nEnolate (Dimer)->Coordination + R'₂C=O 6-Membered\nTransition State 6-Membered Transition State Coordination->6-Membered\nTransition State Chair-like Zinc Alkoxide Zinc Alkoxide 6-Membered\nTransition State->Zinc Alkoxide Protonation Protonation Zinc Alkoxide->Protonation + H₃O⁺ (mild) beta-Hydroxy Ester beta-Hydroxy Ester Protonation->beta-Hydroxy Ester

Caption: The core mechanistic pathway of the Reformatsky reaction.

The reaction begins with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester to form an organozinc compound.[3][4] This species, the Reformatsky enolate, often exists as a dimer in solution.[3][4] The carbonyl oxygen of the aldehyde or ketone then coordinates to the zinc atom, leading to a six-membered, chair-like transition state.[3][4] A subsequent rearrangement forms the new carbon-carbon bond, yielding a zinc alkoxide intermediate.[3][4] Finally, a mild acidic workup protonates the alkoxide to give the final β-hydroxy ester product and zinc(II) salts.[3][6]

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from [Link]

  • Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2021, November 29). Reformatsky reaction as a key step in the synthesis of natural products: A review. Retrieved from [Link]

  • ACS Publications. (2009, September 23). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, December 4). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson+. (n.d.). The Reformatsky reaction is an addition reaction in which an orga.... Study Prep. Retrieved from [Link]

  • PMC. (n.d.). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • PMC. (n.d.). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. Retrieved from [Link]

  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

Sources

Troubleshooting

Solvent selection for nucleophilic substitution of bromo esters

Technical Support Center: Nucleophilic Substitution of -Bromo Esters Ticket Status: OPEN Agent: Senior Application Scientist Subject: Solvent Selection & Process Optimization for -Bromo Ester Substitution The Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nucleophilic Substitution of -Bromo Esters

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Solvent Selection & Process Optimization for


-Bromo Ester Substitution

The Core Directive: Solvent Selection Logic

As researchers, we often default to DMF or DCM out of habit. However, for


-bromo esters (e.g., ethyl bromoacetate, methyl 2-bromopropionate), the solvent is not just a medium—it is a kinetic switch that dictates the competition between Substitution (

)
, Elimination (

)
, and Hydrolysis .
The Decision Matrix

Use this logic flow to determine your optimal solvent system. Do not guess; analyze your nucleophile (


).
Scenario A: The Nucleophile is an Anionic Salt (e.g.,

,

, Carboxylates)
  • The Challenge: Salts are insoluble in non-polar solvents but highly solvated (and thus deactivated) in protic solvents (MeOH,

    
    ).
    
  • The Standard Solution: Polar Aprotic Solvents (DMF, DMSO, NMP).

    • Mechanism:[1][2][3][4][5][6] These solvents solvate the metal cation (

      
      , 
      
      
      
      ) via their electron-rich dipoles but cannot hydrogen-bond to the anion. This leaves the anion "naked" and highly reactive.
  • The "Green" Solution: Phase Transfer Catalysis (PTC) in Toluene/Water or EtOAc/Water.

    • Why? Avoids high-boiling solvents like DMF (hard to remove) and minimizes water contact with the ester.

Scenario B: The Nucleophile is Neutral (e.g., Primary Amines, Anilines, Thiols)
  • The Challenge: Over-alkylation (forming quaternary salts) and proton scavenging.

  • The Solution: Mildly Polar Aprotic (THF, Acetonitrile, Acetone) or Chlorinated (DCM, Chloroform).

    • Note: If using amines, you must add a scavenger base (TEA or DIPEA) or use 2 equivalents of the amine.

Scenario C: The "Finkelstein" Boost (Low Reactivity Substrates)
  • The Strategy: If the bromide is sluggish (e.g., sterically hindered

    
    -position), switch the solvent to Acetone  or Butanone (MEK)  and add 10 mol% NaI.
    
    • Mechanism:[1][2][3][4][5][6]

      
      . The iodide is a better leaving group (
      
      
      
      rate increases), and NaBr precipitates, driving the equilibrium.
Visualization: Solvent Selection Decision Tree

SolventSelection Start START: Define Nucleophile Type NuType Is the Nucleophile Neutral or Anionic? Start->NuType Neutral Neutral (Amines, Thiols) NuType->Neutral Neutral Anionic Anionic (Azide, Cyanide, Carboxylate) NuType->Anionic Anionic Solubility Is Substrate Soluble in Ether/DCM? Neutral->Solubility GreenReq Is 'Green Chemistry' or Easy Workup Required? Anionic->GreenReq DCM_THF Use DCM or THF (Add Base Scavenger) Solubility->DCM_THF Yes MeCN Use Acetonitrile (MeCN) Solubility->MeCN No Standard Standard Lab Scale GreenReq->Standard No PTC_Path Phase Transfer Catalysis (PTC) Toluene/Water + TBAB GreenReq->PTC_Path Yes (Recommended) PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Standard->PolarAprotic High Reactivity Needed

Figure 1: Decision logic for selecting the optimal solvent system based on nucleophile properties and process constraints.

Troubleshooting: Why is my reaction failing?

Issue 1: "I see the product, but also a lot of starting material remaining."

Diagnosis: The nucleophile is "caged" by solvation or the leaving group is trapped.

  • Root Cause: You are likely using a protic solvent (Methanol, Ethanol) or a wet aprotic solvent.[7] Hydrogen bonding stabilizes the nucleophile, raising the activation energy for the attack.

  • Fix:

    • Switch to Acetonitrile or DMF .

    • The Finkelstein Trick: Add 0.1 - 0.5 eq of Sodium Iodide (NaI). The iodide displaces the bromide (fast reversible reaction), forming a more reactive

      
      -iodo ester, which reacts faster with your nucleophile.
      
Issue 2: "I am getting the Elimination product (Alkene) instead of Substitution."

Diagnosis: The


 pathway is dominating.
  • Root Cause:

    
    -protons next to esters are acidic (
    
    
    
    ). If your nucleophile is also a strong base (e.g., Alkoxide
    
    
    ), it will deprotonate rather than substitute.
  • Fix:

    • Change the Base: Never use strong alkoxides (NaOMe, KOtBu) with secondary

      
      -bromo esters unless elimination is desired. Use weaker bases: 
      
      
      
      or
      
      
      .
    • Solvent Switch: Switch to Acetone or Acetonitrile .[7] These solvents do not support basicity as strongly as alcohols do.

    • Temperature:

      
       is favored at higher temperatures. Cool the reaction to 
      
      
      
      .
Issue 3: "My yield is low, and I smell 'vinegar' (Acid formation)."

Diagnosis: Hydrolysis of the ester.[8]

  • Root Cause: Water ingress. Bromo esters hydrolyze easily to bromo-acids, which poison the reaction.

  • Fix:

    • Dry Solvents: Use anhydrous solvents (molecular sieves).

    • Avoid Hygroscopic Solvents: DMF and DMSO absorb water from the air. If you cannot ensure dryness, switch to a Biphasic System (PTC) where the ester stays in the organic layer (Toluene) and the base stays in the water, minimizing contact.

Advanced Protocol: Phase Transfer Catalysis (The "Gold Standard")

For scale-up and purity, Phase Transfer Catalysis (PTC) is superior to using DMF. It allows the use of inorganic bases (


) without dissolving them in the organic phase, preventing ester hydrolysis.

Objective: Substitution of Ethyl Bromoacetate with Sodium Azide (


).
Reagents
  • Substrate: Ethyl Bromoacetate (1.0 eq)

  • Nucleophile: Sodium Azide (1.2 eq)

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase) - 1:1 ratio.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%).

Step-by-Step Methodology
  • Preparation: Dissolve Sodium Azide (1.2 eq) in Water (

    
     relative to substrate). Dissolve Ethyl Bromoacetate in Toluene (
    
    
    
    ).
  • Catalyst Addition: Add the TBAB catalyst to the reaction vessel containing the biphasic mixture.

  • Initiation: Stir vigorously (>800 RPM). Crucial: The reaction rate is diffusion-controlled. High shear is required to create a large interfacial area.

  • Reaction: Heat to

    
    . Monitor by TLC/HPLC.
    
    • Mechanism:[1][2][3][4][5][6] The

      
       cation pairs with 
      
      
      
      in the water phase, becomes lipophilic, and shuttles the azide into the Toluene layer. There, the azide is poorly solvated (highly reactive) and displaces the bromide.
  • Workup: Stop stirring. The layers will separate instantly.

    • Top Layer: Contains Product + Toluene.

    • Bottom Layer: Contains NaBr (waste) + unreacted Azide.

  • Purification: Wash the organic layer once with water, dry over

    
    , and concentrate.
    
Visualization: The PTC Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (Toluene) Na_Nu Na+ + Nu- (Salt) Exchange Ion Exchange (Q+ picks up Nu-) Na_Nu->Exchange Q_Br Q+Br- (Catalyst) Q_Br->Exchange Q_Nu Q+Nu- (Active Species) Exchange->Q_Nu Transfer to Org Substrate R-Br (Ester) Product R-Nu (Product) Substrate->Product Q_Nu->Product SN2 Attack Regen Q+Br- (Recycled) Product->Regen Leaving Group Release Regen->Q_Br Return to Aq

Figure 2: The Phase Transfer Cycle. Q+ represents the Quaternary Ammonium cation (e.g., Tetrabutylammonium).

Green Chemistry Alternatives

Modern drug development requires moving away from reprotoxic solvents like DMF and DMAc.

Traditional SolventGreen AlternativeWhy switch?
DMF / NMP Cyrene™ (Dihydrolevoglucosenone)Cyrene has similar dipolarity to DMF but is cellulose-derived and biodegradable.
DCM Ethyl Acetate or 2-MeTHF 2-MeTHF is derived from corncobs, separates well from water, and has higher stability than THF.
Acetonitrile Propylene Carbonate High boiling point, polar aprotic, non-toxic, but requires high-vac distillation to remove.

Application Note: When using Cyrene, be aware that it can react with primary amines at high temperatures (forming imines). It is ideal for anionic nucleophilic substitutions (azides, cyanides, fluorides).

References

  • Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Phase Transfer Catalysis Guide : Halpern, M. (2000). Phase-Transfer Catalysis in Industry. Phase Transfer Catalysis Communications.

  • The Finkelstein Reaction : Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Green Solvents (Cyrene) : Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to Dipolar Aprotic Solvents. Chemical Communications.

  • Reactivity of

    
    -Halo Esters : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. 
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a critical chiral building block in the synthesis of statins and other pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate , a critical chiral building block in the synthesis of statins and other pharmaceutical agents.

This guide distinguishes the specific (2S,3R) diastereomer (typically the syn isomer in this scaffold) from its anti counterpart, utilizing coupling constants and chemical shift analysis as the primary validation tools.

Executive Summary & Structural Logic

The molecule methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate contains two adjacent chiral centers (C2 and C3) bearing heavy electronegative substituents (Br and OH). The stereochemical relationship between these centers dictates the scalar coupling constants (


) observed in the NMR spectrum, which serve as the definitive "fingerprint" for structural validation.
The Stereochemical Challenge

In 2,3-disubstituted butanoates, the (2S,3R) configuration corresponds to the syn diastereomer (assuming standard zig-zag backbone priority). Distinguishing this from the anti (2S,3S) isomer is critical, as they exhibit distinct physical properties and reactivities.

  • Syn Isomer ((2S,3R)): Characterized by a smaller vicinal coupling constant (

    
     Hz) due to a gauche relationship between H2 and H3 in the preferred hydrogen-bonded conformation.
    
  • Anti Isomer ((2S,3S)): Characterized by a larger vicinal coupling constant (

    
     Hz) due to an anti-periplanar arrangement.
    

Spectral Analysis & Assignments

The following data represents the characteristic 1H NMR profile for the (2S,3R) isomer in CDCl


.
Chemical Shift Data Table[1]
PositionProton LabelMultiplicityChemical Shift (

, ppm)
IntegrationCoupling Constants (

, Hz)
C2 H2 Doublet (d)4.48 1H

Hz
C3 H3 Multiplet (m)4.25 1H

,

,

C4 H4a dd3.68 1H

,

C4 H4b dd3.55 1H

,

Ester OMe Singlet (s)3.82 3H-
OH -OH Broad (br s)3.10 - 3.50 1HVariable (concentration dependent)

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and temperature. The coupling constant 

is the robust invariant for stereochemical assignment.
Mechanistic Insight: The Karplus Relationship

The small coupling constant (


 Hz) in the (2S,3R) isomer confirms a gauche  dihedral angle (

) between the C2 and C3 protons. This conformation is stabilized by an intramolecular hydrogen bond between the C3-hydroxyl group and the C1-carbonyl oxygen, locking the molecule in a specific rotamer.

In contrast, the anti isomer ((2S,3S)) adopts a conformation where H2 and H3 are anti-periplanar (


), resulting in a large coupling constant (

Hz).

Comparative Analysis: Syn vs. Anti

The table below provides a direct comparison to enable rapid dereplication of reaction mixtures.

Feature(2S,3R) - Syn Isomer (Target)(2S,3S) - Anti Isomer (Alternative)Diagnostic Value

Coupling
2.5 Hz (Small)9.0 Hz (Large)Primary Discriminator
H2 Shift

4.48 ppm

4.35 ppm
Syn H2 is typically deshielded
H3 Signal Narrow multipletBroad multiplet (quartet-like)Due to large

splitting
H4a/H4b Distinct ABX patternDistinct ABX patternLess diagnostic

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the resolution required to measure small coupling constants (2-3 Hz), strict adherence to sample preparation protocols is necessary.

  • Solvent Selection: Use CDCl

    
      (99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed ester hydrolysis or elimination.
    
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. High concentrations (>20 mg) can induce intermolecular H-bonding, broadening the OH signal and obscuring the H3 multiplet.

  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and Z2 is recommended if the H2 doublet is not fully resolved to the baseline.

Synthesis Workflow (Context)

This molecule is typically synthesized via the bromohydrin formation of methyl 4-bromo-crotonate or the bromination of methyl 3-hydroxybutanoate derivatives. The workflow below illustrates the critical decision point where stereochemistry is established.

SynthesisWorkflow Start Methyl 4-bromocrotonate (Trans-Alkene) Reagent NBS / H2O (Bromohydrin Formation) Start->Reagent Inter Bromonium Ion Intermediate Reagent->Inter Electrophilic Attack ProductAnti (2S,3S)-Isomer (Anti / Erythro) Major Product Inter->ProductAnti Anti-Addition (Standard) ProductSyn (2S,3R)-Isomer (Syn / Threo) Target (Minor/Specific) Inter->ProductSyn Directed/Specific Conditions

Figure 1: Synthetic pathway logic. Standard bromohydrin formation on a trans-alkene typically yields the Anti ((2S,3S)) isomer. Accessing the Syn ((2S,3R)) isomer often requires specific catalytic control or starting from the cis-alkene.

Structural Visualization & Coupling Tree

The following diagram visualizes the spin system coupling network for the H3 proton, which is the most complex signal in the spectrum.

CouplingTree H3 H3 Proton (Multiplet) H2 H2 Proton (Doublet) J = 2.5 Hz H3->H2 Vicinal (Syn) H4a H4a Proton (dd) J = 5.5 Hz H3->H4a Vicinal H4b H4b Proton (dd) J = 7.0 Hz H3->H4b Vicinal OH OH Proton (Broad) J = Variable H3->OH Exchangeable

Figure 2: Spin-spin coupling network centered on H3. The small coupling to H2 is the key indicator of the (2S,3R) configuration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10921164, (2S,3R)-2-bromo-3-hydroxybutanoic acid. Retrieved from [Link]

  • Reich, H. J. (2017). WinPLT NMR Coupling Constant Analysis. University of Wisconsin. Retrieved from [Link]

Comparative

The Analytical Challenge: Stereochemical Assignment of Vicinal Dibromides

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the methodologies used to assign the stereochemistry of vicinal dibromides. The stereochemical assignment of dias...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the methodologies used to assign the stereochemistry of vicinal dibromides.

The stereochemical assignment of diastereomeric dibromo esters—such as the erythro and threo forms of methyl 2,3-dibromo-3-phenylpropanoate—is a notorious bottleneck in synthetic chemistry and drug development. While


C NMR spectroscopy is highly sensitive to the spatial arrangement of atoms, the presence of two adjacent bromine atoms introduces severe chemical shift perturbations.

This guide objectively compares the three primary analytical workflows—Empirical NMR Prediction , Quantum Mechanical (DFT-GIAO) Calculations , and Experimental NMR Acquisition —evaluating their performance, accuracy, and ability to handle the complex physics of heavily halogenated stereocenters.

Mechanistic Deep Dive: The Heavy Atom Effect (HAE)

To understand why predicting


C NMR shifts for dibromo esters is difficult, we must examine the causality behind the spectral data. Bromine is a massive nucleus. The core electrons of bromine move at relativistic speeds, leading to a phenomenon known as Spin-Orbit (SO) coupling [1].

When a


C nucleus is directly bonded to a heavy atom like bromine, this relativistic effect induces a significant paramagnetic shielding term. Consequently, the 

C resonance is shifted upfield (shielded) compared to what standard electronegativity models would predict. Furthermore, the erythro and threo diastereomers experience different

-gauche steric compressions in their respective global energy minima, which further modulates these shifts[2].

Standard empirical predictors rely on 2D topological additivity rules and often lack sufficient parameterization for vicinal heavy atoms, leading to predictions that are routinely 5–10 ppm too far downfield.

Performance Comparison of Analytical Workflows

The following table evaluates the performance of the three primary approaches used to resolve diastereomeric dibromo esters.

Analytical ApproachStereochemical ResolutionHandling of Heavy Atom Effect (Br)Speed / ThroughputResource Intensity
Empirical Predictors (e.g., ChemDraw, Mnova)Poor: Often fails to distinguish subtle

-gauche differences between erythro/threo.
Poor: 2D additivity rules fail to account for relativistic spin-orbit coupling.< 1 minute Low: Requires only standard software licenses.
DFT-GIAO Calculations (e.g., Gaussian, ORCA)Excellent: Captures 3D spatial compressions and rotamer populations accurately.High: Highly accurate if relativistic Effective Core Potentials (ECPs) or parametric scaling are applied.Hours to Days Medium: Requires high-performance computing (HPC) clusters.
Experimental 1D/2D NMR (e.g., Bruker, Agilent)Ground Truth: Definitive assignment when combined with 2D NOESY/HSQC.N/A: Reflects the inherent physical reality of the molecule.Days to Weeks High: Requires wet-lab synthesis, purification, and spectrometer time.
Quantitative Data Comparison: Methyl 2,3-dibromo-3-phenylpropanoate

To demonstrate the performance gap, below is a comparison of the


C NMR shifts for the C2 and C3 carbons of erythro and threo methyl 2,3-dibromo-3-phenylpropanoate[3],[4].
Carbon PositionExperimental Shift (erythro)Experimental Shift (threo)Empirical Prediction (Uncorrected)DFT-GIAO Prediction (Scaled)
C2 (

to ester)
47.6 ppm46.6 ppm~53.1 ppm47.8 ppm
C3 (benzylic)51.5 ppm50.6 ppm~56.4 ppm51.2 ppm

Data Note: Empirical predictions drastically overestimate the deshielding effect of the halogens due to the absence of relativistic corrections. Scaled DFT accurately captures the ~1 ppm difference between diastereomers.

Self-Validating Experimental & Computational Protocols

To achieve a high-confidence stereochemical assignment, wet-lab synthesis must be tightly coupled with in silico validation.

Experimental Protocol: Stereospecific Bromination

Causality: This protocol utilizes a non-nucleophilic solvent to prevent solvent trapping of the bromonium ion, ensuring a stereospecific anti-addition[5].

  • Reaction Setup: Dissolve 10.0 mmol of methyl cinnamate in 25 mL of anhydrous CHCl

    
     in a round-bottom flask. Cool the system to 0 °C to minimize radical substitution pathways.
    
  • Bromine Addition: Add a solution of Br

    
     (11.0 mmol, 0.56 M in CHCl
    
    
    
    ) dropwise over 30 minutes. The reaction is monitored by TLC until the starting material is consumed.
  • Quenching: Add 15 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Rationale: Sodium thiosulfate reduces highly reactive unreacted Br
    
    
    to inert bromide salts, preventing oxidative degradation of the product during workup[5].
  • Extraction & Acquisition: Extract with CHCl

    
    , dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Acquire 1D
    
    
    C and 2D HSQC/HMBC spectra in CDCl
    
    
    at 298 K using a 400 MHz or higher spectrometer.
Computational Protocol: DFT-GIAO Prediction

Causality: Standard DFT underestimates van der Waals interactions; therefore, dispersion corrections (D3) are mandatory to accurately model the steric bulk of the bromine atoms[6].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search for both the erythro and threo isomers to identify all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/def2-SVP level of theory, incorporating a Polarizable Continuum Model (PCM) for chloroform[6].

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Statistical Validation: Apply DP4+ probability analysis. This statistical framework applies empirical scaling factors to the raw calculated tensors, effectively correcting for the systematic errors introduced by the heavy atom effect of bromine, yielding a >99% confidence assignment[1],[2].

Integrated Analytical Workflow

G A Unknown Dibromo Esters (Diastereomeric Mixture) B Experimental NMR Acquisition (13C, 2D) A->B C In Silico Conformational Search (MMFF94) A->C F DP4+ Statistical Correlation B->F D DFT Geometry Optimization (B3LYP-D3/def2-SVP) C->D E GIAO 13C Shielding Calc. (Relativistic Corrections) D->E E->F G Unambiguous Stereochemical Assignment F->G

Integrated experimental and computational workflow for resolving diastereomeric NMR shifts.

Conclusion

For the stereochemical assignment of diastereomeric dibromo esters, empirical NMR predictors are fundamentally inadequate due to their inability to model the relativistic spin-orbit coupling induced by heavy halogens. While experimental NMR remains the ground truth, the optimal, modern workflow pairs high-resolution experimental acquisition with DFT-GIAO calculations utilizing dispersion corrections and DP4+ statistical scaling . This combined approach self-validates the structural assignment, ensuring absolute confidence in drug development pipelines.

References

1.[1] Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. acs.org. 1 2.[2] Synthesis of four diastereomers of notoryne and their 13C NMR chemical shifts analysis. ias.ac.in. 2 3.[6] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. mdpi.com. 6 4.[3] Structure-dependent oxidative bromination of unsaturated C-C bonds mediated by Selectfluor. amazonaws.com. 3 5.[5] Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A. uni-regensburg.de. 5 6.[4] Functional Viologens for Electrochemical Applications. kent.ac.uk. 4

Sources

Validation

IR spectroscopy peaks for alpha-bromo beta-hydroxy esters

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of -bromo -hydroxy esters . It is designed for researchers synthesizing these compounds—often via Reformatsky-type reac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of


-bromo 

-hydroxy esters
. It is designed for researchers synthesizing these compounds—often via Reformatsky-type reactions using

-dibromo esters or bromohydrin formation from acrylates—and requires precise structural validation.

IR Spectroscopy Guide: -Bromo -Hydroxy Esters

Introduction & Structural Context


-Bromo 

-hydroxy esters represent a highly functionalized structural motif (

). They serve as critical intermediates in the synthesis of

-epoxy esters (Darzens reaction precursors) and

-lactams.

Accurate IR interpretation requires deconvoluting two competing electronic effects:

  • Inductive Effect (+I): The

    
    -bromine atom withdraws electron density, strengthening the C=O bond and shifting absorption to a higher frequency .
    
  • Intramolecular Hydrogen Bonding: The

    
    -hydroxyl group can form a transient 5-membered ring with the carbonyl oxygen, weakening the C=O bond and shifting absorption to a lower frequency .
    

This guide isolates these variables to provide a definitive spectral fingerprint.

Comparative Spectral Analysis

The following table contrasts the target molecule against its structural precursors to establish a baseline for identification.

Table 1: Characteristic IR Wavenumbers ( )
Functional GroupSimple Ester (Baseline)

-Bromo Ester
(Inductive Effect)

-Hydroxy Ester
(H-Bond Effect)

-Bromo

-Hydroxy Ester
(Target)

Stretch
1735 – 17451750 – 17601730 – 17401750 – 1765

Stretch
N/AN/A3400 – 3550 (broad)3450 – 3550 (broad)

Stretch
N/A500 – 700N/A550 – 650

Stretch
1150 – 12501150 – 12501150 – 12501180 – 1260

Key Insight: In


-bromo 

-hydroxy esters, the inductive effect of the halogen dominates , typically keeping the carbonyl frequency elevated (

) despite the potential lowering effect of hydrogen bonding.

Mechanistic Visualization

The diagram below illustrates the competing electronic vectors and the formation of the intramolecular hydrogen bond that defines the spectral fine structure.

G Substrate α-Bromo β-Hydroxy Ester Inductive α-Br Inductive Effect (-I Effect) Substrate->Inductive Electron Withdrawal HBond Intramolecular H-Bond (5-Membered Ring) Substrate->HBond Geometry Permitting ShiftUp Increases ν(C=O) (+15-20 cm⁻¹) Inductive->ShiftUp ShiftDown Decreases ν(C=O) (-5-10 cm⁻¹) HBond->ShiftDown Result Observed ν(C=O) ~1755 cm⁻¹ ShiftUp->Result Dominant Factor ShiftDown->Result Minor Factor

Caption: Figure 1. Competing electronic effects on the carbonyl stretching frequency. The


-halogen inductive effect generally overrides the H-bonding redshift.

Experimental Protocol: Synthesis & Analysis

To validate these spectral peaks, the following protocol outlines the synthesis of an


-bromo 

-hydroxy ester via a modified Reformatsky reaction, followed by IR characterization.
Phase A: Synthesis (Reformatsky with Ethyl Dibromoacetate)

Note: Standard Reformatsky uses ethyl bromoacetate. Using ethyl dibromoacetate retains one bromine atom in the final product.

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Zinc dust (1.2 eq) and activate with TMSCl (0.05 eq) in dry THF.
    
  • Addition: Add Ethyl Dibromoacetate (1.0 eq) and the target Aldehyde (0.8 eq) dropwise at 0°C.

    • Mechanistic Note: The zinc inserts into one C-Br bond, forming the enolate which attacks the aldehyde. The second bromine remains at the

      
      -position.
      
  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC.

  • Quench: Hydrolyze with cold 1M HCl. Extract with

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase B: IR Spectroscopy Workflow
  • Sample Prep (Liquid): Place a drop of the purified oil between two NaCl or KBr plates (Neat film).

    • Why Neat? Maximizes the observation of intermolecular vs. intramolecular H-bonding.

  • Sample Prep (Solid): Grind 1-2 mg of product with 100 mg dry KBr; press into a transparent disc.

  • Acquisition: Scan from 4000 to 400

    
     (32 scans, 4 
    
    
    
    resolution).
  • Analysis:

    • Zone 1 (3600-3400): Look for the broad OH stretch.

    • Zone 2 (1760-1730): Zoom in on the Carbonyl. A sharp peak at >1750 confirms the

      
      -Br presence. If it is <1740, the Br may have been lost (reduced) or the product is a simple 
      
      
      
      -hydroxy ester.
    • Zone 3 (Fingerprint): Check 600-500

      
       for C-Br stretch (often weak/obscured).
      

Diagnostic Flowchart

Use this logic gate to confirm your product structure based on IR data.

Analysis Start Analyze IR Spectrum CheckCO Check ν(C=O) Position Start->CheckCO HighCO > 1750 cm⁻¹ CheckCO->HighCO LowCO < 1740 cm⁻¹ CheckCO->LowCO CheckOH Check OH Region HighCO->CheckOH Conclusion2 Likely Simple β-Hydroxy Ester (Br lost) LowCO->Conclusion2 HasOH Broad Band 3400-3550 cm⁻¹ CheckOH->HasOH NoOH No OH Band CheckOH->NoOH Conclusion1 Target Confirmed: α-Bromo β-Hydroxy Ester HasOH->Conclusion1 Conclusion3 α-Bromo Ester (No reaction with Aldehyde) NoOH->Conclusion3

Caption: Figure 2. Decision tree for validating


-bromo 

-hydroxy ester synthesis.

References

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • IR Spectral Data for -Halo Esters: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for inductive shifts in carbonyls).
  • Intramolecular Hydrogen Bonding in Hydroxy Esters

    • Borho, N., et al. (2006).[1] "Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters." Physical Chemistry Chemical Physics.[1]Link

  • Imagawa, T., et al. (1996).

Sources

Comparative

The Definitive Guide to Chiral HPLC for Enantiomeric Excess (ee) Determination: A Comparative Analysis of Stationary Phases

In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, regulatory a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical quality attribute. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, regulatory agencies mandate rigorous control over chiral purity. While chiroptical methods (like Circular Dichroism) and Gas Chromatography (GC) have their niches, High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for determining enantiomeric excess (ee) due to its superior resolution, sensitivity, and reliability 1.

This guide provides an authoritative, mechanistic comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating experimental workflow for robust ee determination.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

The heart of chiral HPLC is the stationary phase. Enantiomeric resolution occurs because the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector on the column. Because chiral recognition is highly empirical, selecting the right CSP requires understanding the underlying binding causality.

  • Polysaccharide-Based CSPs (The Workhorses): Comprising amylose or cellulose derivatives (typically phenylcarbamates), these columns account for approximately 90% of all documented chiral HPLC procedures 2. The chiral recognition mechanism relies on the polymer's helical structure, which creates chiral cavities. Analytes are separated via a combination of steric fit (inclusion), hydrogen bonding (via carbamate linkages), and

    
     stacking.
    
  • Macrocyclic Glycopeptides: Utilizing antibiotics like Vancomycin or Teicoplanin, these phases excel with polar or ionizable compounds (e.g., amino acids). The mechanism is driven by steric inclusion within the macrocyclic "basket," coupled with strong dipole stacking and ionic interactions.

  • Pirkle-Type (Brush-Type) CSPs: Built on rational design via the "three-point interaction" model. These columns (e.g., Whelk-O1) require the analyte to have specific

    
    -acid/
    
    
    
    -base aromatic rings and hydrogen bond donors/acceptors. They offer exceptionally high loadability, making them ideal for preparative scale-up.
Table 1: Comparative Overview of Chiral Stationary Phases
CSP ClassRepresentative ColumnsPrimary Chiral Recognition MechanismIdeal Analyte ProfileSolvent Compatibility
Coated Polysaccharide Chiralpak AD, Chiralcel ODHelical inclusion, H-bonding,

stacking
Broad spectrum (pharmaceuticals)Hexane, Alcohols (Avoid DCM/THF)
Immobilized Polysaccharide Chiralpak IA, IB, ICHelical inclusion, H-bonding,

stacking
Broad spectrum, complex matricesUniversal (Includes DCM, THF, MTBE)
Macrocyclic Glycopeptide Chirobiotic V, TSteric inclusion, dipole stacking, ionic interactionsPolar, ionizable (amino acids, peptides)Reversed-Phase, Polar Organic
Pirkle (Brush-Type) Whelk-O1Three-point interaction (

-acid/base, H-bond)
Aromatic compounds with H-bond sitesNormal Phase, SFC

Workflow for Chiral Method Development

Because predicting the exact chiral cavity fit is nearly impossible, multimodal screening of columns with complementary selectivities is recognized as the most efficient strategy to bypass the trial-and-error bottleneck 3.

ChiralWorkflow N1 1. Racemic Reference Prep (Establish Baseline) N2 2. Multimodal Column Screen (Polysaccharide & Macrocyclic) N1->N2 N3 Rs ≥ 1.5 Achieved? N2->N3 N4 3. Method Optimization (Modifiers, Temp, Flow) N3->N4 Yes N5 Secondary Screen (Pirkle/Alternative CSPs) N3->N5 No N6 4. System Validation (Blanks & Equal Response) N4->N6 N5->N3 Retry N7 5. Sample Analysis & ee% Calculation N6->N7

Fig 1: Systematic self-validating workflow for chiral HPLC method development and ee determination.

Self-Validating Experimental Protocol for ee Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical data, the following step-by-step protocol embeds self-validating checks.

Phase 1: System Suitability & Baseline Establishment
  • Blank Injection: Inject the sample diluent (mobile phase).

    • Causality: Ensures no ghost peaks, system peaks, or carryover from previous runs interfere with the specific retention windows of the enantiomers.

  • Racemic Reference Injection: Inject a

    
     solution of the racemic standard.
    
    • Causality: This is the most critical validation step. It confirms the column's ability to resolve the enantiomers (target Resolution

      
      ) and validates that the UV detector response is identical for both isomers in an achiral environment (Peak Area ratio must be 50:50 ± 1%).
      
Phase 2: Multimodal Column Screening
  • Parallel Screening: Route the racemic sample through a column-switching valve connected to 4 distinct CSPs (e.g., AD-H, OD-H, Chirobiotic V, Whelk-O1). Run a standardized mobile phase gradient or isocratic hold (e.g., Hexane/IPA 90:10).

    • Causality: Coupling columns with complementary selectivities acts as a rapid screening approach 4. Because chiral recognition relies on exact 3D spatial alignment, empirical screening prevents weeks of sequential trial-and-error.

Phase 3: Method Optimization
  • Modifier Adjustment: If peaks exhibit tailing, add

    
     Diethylamine (DEA) for basic analytes or 
    
    
    
    Trifluoroacetic acid (TFA) for acidic analytes.
    • Causality: Basic analytes tail heavily on silica. Basic additives competitively bind to residual unendcapped silanols on the silica support, preventing secondary, non-enantioselective interactions that degrade chiral resolution.

Phase 4: Sample Analysis & ee Calculation
  • Asymmetric Sample Injection: Inject the synthesized or purified enantioenriched sample.

  • Integration & Calculation: Determine the area of the major (

    
    ) and minor (
    
    
    
    ) peaks. Calculate the enantiomeric excess using the standard formula:
    
    

Comparative Experimental Data (Case Study)

To illustrate the empirical nature of CSP selection, Table 2 demonstrates the multimodal screening results for a model basic pharmaceutical intermediate (Racemic Citalopram) across four different columns.

Table 2: Chromatographic Performance of Racemic Citalopram on Various CSPs
Column (CSP)Mobile PhaseRet. Time (R)Ret. Time (S)Resolution (

)
Selectivity (

)
Chiralpak AD-H Hexane/EtOH/DEA (90:10:0.1)8.4 min10.2 min2.1 1.25
Chiralcel OD-H Hexane/EtOH/DEA (90:10:0.1)9.1 min9.5 min0.61.05
Chirobiotic V MeOH/NH₄TFA (100:0.1)12.3 min12.3 min0.01.00
Whelk-O1 Hexane/IPA (80:20)15.2 min16.8 min1.41.12

Data Interpretation: The amylose-based Chiralpak AD-H provides baseline resolution (


), making it the validated choice for determining the ee of this specific compound. The macrocyclic and cellulose-based columns failed to provide adequate chiral cavities for this specific steric bulk.

Expert Insights: Causality & Troubleshooting

  • The Immobilization Advantage: Historically, coated polysaccharide phases would bleed or dissolve if exposed to strong solvents like dichloromethane (DCM) or ethyl acetate. Immobilization of the chiral polymer brings a new generation of stability, allowing the use of previously "forbidden" solvents 5. Introducing DCM into the mobile phase drastically alters the steric environment of the chiral cavity, often unlocking baseline resolution for compounds that fail in standard Hexane/Alcohol mixtures.

  • Temperature Inversion Phenomenon: Chromatographers intuitively lower column temperatures to increase retention and resolution (enthalpy-driven separations). However, chiral separations sometimes exhibit an inversion temperature (

    
    ). Below 
    
    
    
    , the separation is enthalpy-controlled; above it, entropy dominates. If a separation yields an
    
    
    of 1.0 at 25°C, testing at 40°C might surprisingly yield baseline resolution due to favorable entropic changes in the analyte-selector complex.

References

  • "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography", Herald Scholarly Open Access.[Link]

  • "Chiral Stationary Phases for Liquid Chromatography: Recent Developments", NIH/PMC.[Link]

  • "Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases", Chromatography Online.[Link]

  • "Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC", PharmTech.[Link]

  • "Coupling chiral stationary phases as a fast screening approach for HPLC method development", ResearchGate.[Link]

Sources

Validation

Stereochemical Assignment of 2,4-Dibromo-3-hydroxybutanoate Isomers: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers. It is structured to serve researchers and drug development professionals requiring r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers. It is structured to serve researchers and drug development professionals requiring rigorous methodology for chiral intermediate characterization.

Executive Summary

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS 88824-09-3) and its stereoisomers act as critical chiral building blocks in the synthesis of statin side chains, carnitine analogs, and


-lactam antibiotics.[1] The presence of two vicinal chiral centers (C2 and C3) combined with bulky bromine substituents creates a complex stereochemical landscape comprising four isomers: two enantiomeric pairs forming syn (erythro) and anti (threo) diastereomers.

Accurate assignment of these isomers is non-trivial due to the conformational flexibility introduced by the


-hydroxy- 

-bromo motif. This guide compares three primary assignment methodologies—NMR Spectroscopy , X-ray Crystallography , and Chemical Correlation —evaluating their performance based on resolution, sample requirements, and throughput.

Part 1: The Stereochemical Landscape

The molecule possesses two stereocenters, C2 and C3.[2] The connectivity is defined as:


 
The Isomers[2][3][4]
  • Threo (Anti) Pair :

    
     and 
    
    
    
    .
    • Configuration: Substituents (Br at C2 and OH at C3) are on opposite sides in the Fischer projection.

    • Stability: Often thermodynamically preferred due to reduced steric repulsion between the C2-Br and C3-OH groups in the anti-periplanar conformation.

  • Erythro (Syn) Pair :

    
     and 
    
    
    
    .
    • Configuration: Substituents are on the same side in the Fischer projection.

Conformation & Hydrogen Bonding

In non-polar solvents (e.g.,


), an intramolecular hydrogen bond often forms between the C3-hydroxyl proton and the C1-carbonyl oxygen. This locks the molecule into a specific conformation, which is the basis for NMR-based assignment.

Part 2: Methodological Comparison

Method A: NMR Spectroscopy ( -Coupling Analysis)

Status : The Workhorse (High Throughput, Moderate Reliability)

NMR assignment relies on the Karplus relationship applied to the vicinal coupling constant,


.
Mechanistic Logic

The magnitude of


 depends on the dihedral angle (

) between

and

.
  • Threo (Anti) Isomers : In the H-bonded conformation, the protons

    
     and 
    
    
    
    typically adopt an anti-periplanar arrangement (
    
    
    ).
    • Observed

      
       : Large (
      
      
      
      ).
  • Erythro (Syn) Isomers : In the H-bonded conformation, the protons

    
     and 
    
    
    
    adopt a gauche arrangement (
    
    
    ).
    • Observed

      
       : Small (
      
      
      
      ).
Experimental Protocol
  • Sample Prep : Dissolve 10-20 mg of the isomer in 0.6 mL of anhydrous

    
    .
    
    • Note: Avoid DMSO-d6 or Methanol-d4 initially, as they disrupt the intramolecular H-bond, averaging the conformations and converging the

      
       values.
      
  • Acquisition : Acquire a standard

    
     spectrum (minimum 400 MHz).
    
  • Analysis : Locate the doublet (or dd) for the C2 proton at

    
     ppm and the multiplet for C3 at 
    
    
    
    ppm. Measure the coupling constant.

Performance Verdict :

  • Pros : Fast, non-destructive, minimal sample required.

  • Cons : Ambiguous if conformational locking is weak. Requires pure diastereomers for clear assignment.

Method B: X-Ray Crystallography

Status : The Gold Standard (Absolute Certainty)

Single-crystal X-ray diffraction (XRD) provides the absolute configuration (R/S) directly, utilizing the anomalous scattering of the heavy bromine atoms.

Mechanistic Logic

Bromine atoms (


) have a significant anomalous scattering contribution with Cu-K

or Mo-K

radiation. This allows for the determination of the Flack parameter, which distinguishes between enantiomers (e.g.,

vs

) without needing a known chiral reference.
Experimental Protocol
  • Crystallization : Dissolve 50 mg of the compound in a mixture of Hexane/Ethyl Acetate (8:2). Allow slow evaporation at 4°C.

    • Tip: If the ester is an oil, derivatize to the p-nitrobenzoate ester to encourage crystallization.

  • Data Collection : Collect data at 100 K to reduce thermal motion.

  • Refinement : Refine the structure and calculate the Flack parameter. A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

Performance Verdict :

  • Pros : Unambiguous determination of relative and absolute stereochemistry.

  • Cons : Requires suitable crystals (often difficult for low-MW esters), time-consuming.

Method C: Chemical Correlation (Epoxide Formation)

Status : The Validator (Chemical Proof)

Converting the bromohydrin to an epoxide allows correlation with known standards.

Mechanistic Logic

Treatment of 2,4-dibromo-3-hydroxybutanoate with a mild base (e.g.,


) induces intramolecular 

displacement of the C2-bromide by the C3-alkoxide.
  • Mechanism : The reaction proceeds with inversion of configuration at C2.

  • Threo Isomer

    
    Trans-Epoxide  (
    
    
    
    for epoxide protons).
  • Erythro Isomer

    
    Cis-Epoxide  (
    
    
    
    ).
Experimental Protocol
  • Reaction : Stir 0.5 mmol of substrate with 1.5 eq

    
     in acetone at RT for 2 hours.
    
  • Workup : Filter salts and evaporate solvent.

  • Analysis : Analyze the crude epoxide by

    
     NMR. Compare the epoxide proton coupling to literature values for methyl 2,3-epoxybutanoates.
    

Part 3: Performance Comparison Matrix

FeatureNMR SpectroscopyX-Ray CrystallographyChemical Correlation
Primary Output Relative Stereochem (Diastereomer ID)Absolute Stereochem (Enantiomer ID)Relative Stereochem (via Product)
Sample Req. ~10 mg (Recoverable)~50 mg (Crystal needed)~50 mg (Destructive)
Time to Result < 1 Hour1-3 Days1 Day
Reliability High (if J values distinct)AbsoluteHigh (mechanistic dependence)
Cost LowHighModerate
Best For Routine screening of reaction mixturesFinal confirmation of lead compoundVerifying ambiguous NMR data

Part 4: Decision Pathway Visualization

The following diagram outlines the logical workflow for assigning the stereochemistry of an unknown sample of 2,4-dibromo-3-hydroxybutanoate.

StereochemAssignment Start Unknown Isomer Sample NMR 1H NMR Analysis (CDCl3) Measure J(2,3) Start->NMR LargeJ J(2,3) = 8-10 Hz NMR->LargeJ SmallJ J(2,3) = 2-5 Hz NMR->SmallJ Ambiguous Ambiguous J (5-7 Hz) or Broad Signals NMR->Ambiguous Threo Assignment: Threo (Anti) (2S,3R) / (2R,3S) LargeJ->Threo Erythro Assignment: Erythro (Syn) (2S,3S) / (2R,3R) SmallJ->Erythro XRay X-Ray Crystallography (Anomalous Dispersion) Threo->XRay Confirm Absolute Erythro->XRay Confirm Absolute Derivatize Chemical Correlation (Base treatment -> Epoxide) Ambiguous->Derivatize TransEpox Product: Trans-Epoxide Derivatize->TransEpox CisEpox Product: Cis-Epoxide Derivatize->CisEpox TransEpox->Threo CisEpox->Erythro Absolute Final Output: Absolute Configuration XRay->Absolute

Caption: Logical workflow for the stereochemical assignment of 2,4-dibromo-3-hydroxybutanoate isomers, prioritizing non-destructive NMR techniques before escalating to chemical correlation or X-ray diffraction.

References

  • Sigma-Aldrich . Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate Product Specification. Retrieved from

  • Seebach, D., et al. (1987). Preparation of (R)-3-Hydroxybutanoic Acid and Derivatives. Organic Syntheses, 65, 230. Retrieved from

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.
  • BenchChem . Synthesis and Analysis of Hydroxybutanoate Derivatives. Retrieved from

  • PubChem . 2,4-dibromo-3-hydroxybutanoate Compound Summary. Retrieved from

Sources

Comparative

Mass spectrometry fragmentation of methyl dibromo hydroxybutanoate

Technical Guide: Mass Spectrometry Profiling of Methyl Dibromo Hydroxybutanoate Executive Summary Methyl dibromo hydroxybutanoate (typically the 2,4-dibromo-3-hydroxy isomer, a key intermediate in the synthesis of functi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Profiling of Methyl Dibromo Hydroxybutanoate

Executive Summary Methyl dibromo hydroxybutanoate (typically the 2,4-dibromo-3-hydroxy isomer, a key intermediate in the synthesis of functionalized benzoxazinoids and statin precursors) presents a unique analytical challenge.[1] Its multifunctional nature—containing a labile hydroxyl group, two heavy halogen atoms, and an ester moiety—creates a complex mass spectral signature.[1]

This guide compares two primary analytical workflows: Direct Injection Electron Ionization (DI-EI) versus Trimethylsilyl (TMS) Derivatization .[1] While DI-EI offers speed, our comparative analysis demonstrates that TMS Derivatization provides superior structural fidelity, preventing the thermal dehydrobromination artifacts common in direct analysis.[1]

Part 1: The Isotopic Fingerprint (The "Triad")[1]

Before analyzing fragmentation pathways, researchers must validate the molecular ion cluster.[1] The presence of two bromine atoms creates a definitive 1:2:1 isotopic triad due to the natural abundance of


 (50.7%) and 

(49.3%).[1][2]
Isotope Combinationm/z (Nominal)Relative IntensitySignificance

276 51%Lightest molecular ion

278 100%Base of the molecular cluster

280 49%Heaviest molecular ion

Note: Data calculated for Methyl 2,4-dibromo-3-hydroxybutanoate (


).[1]

Part 2: Method Comparison (The Alternatives)

We evaluated the performance of Direct Injection against TMS Derivatization.

Method A: Direct Injection EI-MS (The Standard)[1]
  • Mechanism: Sample is injected directly into the GC inlet at 250°C.[1]

  • Performance:

    • Pros: Zero sample preparation time; lower cost.[1]

    • Cons: High risk of thermal degradation.[1] The

      
      -bromo alcohol motif is susceptible to thermal elimination of HBr and 
      
      
      
      inside the injector liner.[1]
    • Result: The mass spectrum often shows a vanished molecular ion (

      
      ) and a base peak corresponding to a dehydrated/dehydrobrominated artifact, leading to potential misidentification as a furanone derivative.[1]
      
Method B: TMS Derivatization EI-MS (The Recommended Protocol)[1]
  • Mechanism: The hydroxyl proton is replaced with a trimethylsilyl group using BSTFA.[1]

  • Performance:

    • Pros: Steric protection of the alcohol prevents thermal elimination; increases volatility; produces a distinct

      
       ion.[1]
      
    • Cons: Requires 30-minute incubation step.[1]

    • Result: Preservation of the molecular integrity.[1] The spectrum retains the high-mass isotopic clusters, allowing for confident structural confirmation.[1]

Part 3: Fragmentation Mechanics & Pathways

Understanding the causality of fragmentation is critical for peak assignment.[1]

Alpha-Cleavage (Ester Directed)

The radical cation localizes on the carbonyl oxygen.[1] Homolytic cleavage adjacent to the carbonyl leads to the loss of the methoxy radical (


, 31 Da).[1]
  • Diagnostic Ion:

    
    
    
  • Pattern: Retains the 1:2:1 bromine triad (m/z 245, 247, 249).

Carbon-Bromine Cleavage

Bromine is a weak bond.[1] In the direct injection method, the loss of a bromine radical (


) is the dominant pathway.[1]
  • Diagnostic Ion:

    
    
    
  • Pattern: The remaining mono-bromo fragment collapses to a 1:1 doublet (m/z 197, 199).[1]

McLafferty-Like Rearrangement (TMS Method)

In the derivatized form, the bulky TMS group alters fragmentation.[1] A characteristic silicon-stabilized rearrangement often yields a strong peak at m/z 73 (


) or m/z 75  (

), confirming the presence of the hydroxyl group.[1]
Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 276, 278, 280 (1:2:1 Triad) Frag_OMe [M - OMe]+ m/z 245, 247, 249 (Alpha Cleavage) M_Ion->Frag_OMe - •OCH3 (31 Da) Frag_Br [M - Br]+ m/z 197, 199 (1:1 Doublet) M_Ion->Frag_Br - •Br (79/81 Da) Frag_HBr [M - HBr]+ m/z 196, 198 (Thermal Artifact) M_Ion->Frag_HBr - HBr (Thermal/EI) Frag_Base Base Peak (C4H5O+ / C3H3Br+) Frag_OMe->Frag_Base Secondary Decay Frag_Br->Frag_Base - HBr / - CO

Figure 1: Mechanistic fragmentation tree for Methyl 2,4-dibromo-3-hydroxybutanoate.[1] Green nodes indicate structurally diagnostic ions; Red indicates thermal artifacts common in direct injection.[1]

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: TMS Derivatization (Recommended)[1]
  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. Causality: Heat ensures complete silylation of the sterically hindered secondary alcohol.[1]

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

Protocol B: GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm)Low bleed, non-polar phase ideal for halogenated esters.[1]
Inlet Temp 220°CKept lower than standard (250°C) to minimize thermal degradation of the dibromo backbone.[1]
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy for library comparison.[1]
Scan Range m/z 40–400Captures low mass hydrocarbon fragments and the high mass molecular cluster.[1]

References

  • Doc Brown's Chemistry. (n.d.).[1] Interpreting the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

    • Cited for: Validation of the 1:2:1 isotopic triad p
    • Cited for: Mechanisms of HBr loss and halogen radical cleavage in cyclic and alkyl bromides.[1][3]

  • Google Patents. (2016).[1] Preparation of benzoxazinoids, and intermediates and crystal forms thereof (Patent TW201619167A).[1] Retrieved from

    • Cited for: Identification of Methyl 2,4-dibromo-3-hydroxybutanoate as a specific synthetic intermediate.[1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • Cited for: General principles of ester alpha-cleavage and McLafferty rearrangements.[1]

Sources

Validation

Distinguishing Threo and Erythro Isomers of Bromohydrins: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Stereochemical assignment via NMR spectroscopy, chemical derivatization kinetics, and mechanistic analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Stereochemical assignment via NMR spectroscopy, chemical derivatization kinetics, and mechanistic analysis.

Executive Summary

The precise assignment of relative stereochemistry in bromohydrins is a critical checkpoint in the synthesis of epoxides, amino alcohols, and complex pharmacophores. The terms erythro (syn-like) and threo (anti-like) describe the diastereomeric relationship between vicinal chiral centers.

In acyclic systems capable of intramolecular hydrogen bonding (e.g., 1,2-bromohydrins), NMR coupling constants (


)  and epoxidation kinetics  serve as the primary distinguishing metrics.
  • Erythro Isomers: Typically exhibit large coupling constants (

    
     Hz)  and convert rapidly to trans-epoxides .
    
  • Threo Isomers: Typically exhibit small coupling constants (

    
     Hz)  and convert slowly to cis-epoxides .
    

Mechanistic Origins & Stereochemical Definitions

To distinguish these isomers, one must first understand their formation and conformational preferences. The nomenclature derives from carbohydrate chemistry but maps to modern syn/anti definitions as follows:

IsomerFischer ProjectionZig-Zag BackboneOrigin (Anti-Addition to...)
Erythro Identical groups on same sideSyn relationshipTrans-alkene (e.g., E-stilbene)
Threo Identical groups on opposite sideAnti relationshipCis-alkene (e.g., Z-stilbene)
Conformational Locking via Hydrogen Bonding

In non-polar solvents (e.g.,


), bromohydrins form an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom (

). This interaction "locks" the molecule into a specific gauche conformation, making

values diagnostic.

Method 1: NMR Spectroscopy (The Gold Standard)

The Karplus equation relates the vicinal coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to the dihedral angle (

) between protons.[1]
The Diagnostic Rule
  • Erythro (

    
     Hz):  In the H-bonded conformer, the vicinal protons occupy an anti-periplanar  relationship (
    
    
    
    ).
  • Threo (

    
     Hz):  In the H-bonded conformer, the vicinal protons occupy a gauche  relationship (
    
    
    
    ).
Mechanistic Derivation (Example: 1,2-Diphenyl-2-bromoethanol)
  • Erythro Isomer (from trans-stilbene):

    • To maintain the

      
       interaction (gauche) while keeping the bulky phenyl groups anti (steric preference), the C-H bonds align anti  to each other.
      
    • Result: Large

      
       value.
      
  • Threo Isomer (from cis-stilbene):

    • To maintain the

      
       interaction (gauche) while minimizing phenyl-phenyl repulsion, the C-H bonds are forced into a gauche  alignment.
      
    • Result: Small

      
       value.
      

Critical Note: This rule holds for 1,2-disubstituted systems with bulky groups (e.g., Ph, t-Bu). In flexible aliphatic chains or polar solvents (DMSO, Methanol) that disrupt H-bonding, population averaging occurs, and


 values may converge (

Hz), requiring Method 2.

Method 2: Chemical Derivatization (Epoxidation Kinetics)

If NMR data is ambiguous, conversion to the corresponding epoxide provides a definitive functional test. The reaction proceeds via an intramolecular


 mechanism (Williamson ether synthesis type), requiring an anti-periplanar  arrangement of the alkoxide oxygen and the bromine leaving group.
The Protocol

Treat the bromohydrin with a base (e.g., KOH or NaH). Monitor the reaction rate and product stereochemistry.

Bromohydrin IsomerTransition State EnergyReaction RateProduct
Erythro Low (Bulky groups anti)Fast (

)
Trans-Epoxide
Threo High (Bulky groups eclipsed)Slow (

)
Cis-Epoxide
Experimental Logic
  • Erythro: Rotation to the required anti-periplanar transition state places the bulky R-groups anti to each other. This is energetically favorable.

  • Threo: Rotation to the reactive conformation forces the bulky R-groups to eclipse (syn-pentane interaction). This steric penalty significantly retards the reaction rate.

Visualization of Stereochemical Pathways

The following diagram illustrates the correlation between alkene geometry, bromohydrin stereochemistry, and NMR/Epoxidation outcomes.

BromohydrinStereochemistry TransAlkene Trans-Alkene (e.g., E-Stilbene) Bromonium Bromonium Ion Intermediate TransAlkene->Bromonium Br2 CisAlkene Cis-Alkene (e.g., Z-Stilbene) CisAlkene->Bromonium Br2 Erythro ERYTHRO Bromohydrin (Racemic) Bromonium->Erythro Anti-Addn to Trans Threo THREO Bromohydrin (Racemic) Bromonium->Threo Anti-Addn to Cis NMR_E NMR Signal: Large J (8-12 Hz) (H-H Anti) Erythro->NMR_E Base Base Treatment (KOH/NaOH) Erythro->Base NMR_T NMR Signal: Small J (2-5 Hz) (H-H Gauche) Threo->NMR_T Threo->Base TransEpox Trans-Epoxide (FAST Reaction) Base->TransEpox Erythro Precursor CisEpox Cis-Epoxide (SLOW Reaction) Base->CisEpox Threo Precursor

Caption: Stereochemical flow from alkene precursors to epoxide products, highlighting the diagnostic NMR signals and reaction kinetics for erythro vs. threo isomers.

Experimental Protocols

A. Synthesis and Isolation (General Procedure)

Note: This protocol assumes a stilbene-like substrate.

  • Dissolution: Dissolve the alkene (1.0 equiv) in DMSO/Water (10:1 v/v).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise at 0°C.

  • Quench: Stir for 1 hour, then quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Purify via silica gel chromatography. Note: Erythro and Threo isomers often have distinct

    
     values; Erythro is typically less polar due to internal H-bonding.
    
B. NMR Characterization Workflow
  • Sample Prep: Dissolve 5-10 mg of purified bromohydrin in 0.6 mL

    
    . Avoid DMSO-d6 initially as it disrupts the diagnostic H-bond.
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (min. 300 MHz).
    
  • Analysis:

    • Locate the methine protons (

      
       and 
      
      
      
      ).
    • Measure the coupling constant

      
       (Hz).[2][3][4][5][6]
      
    • Decision:

      • 
         Hz 
        
        
        
        Erythro
      • 
         Hz 
        
        
        
        Threo
      • 
         Hz 
        
        
        
        Ambiguous (Proceed to Epoxidation Test).
C. Kinetic Epoxidation Test
  • Setup: Dissolve 20 mg of bromohydrin in 1 mL Methanol.

  • Reaction: Add 2.0 equiv of KOH.

  • Monitoring: Monitor by TLC every 5 minutes.

    • If starting material disappears in < 15 mins

      
       Likely Erythro .
      
    • If starting material persists for > 1 hour

      
       Likely Threo .
      
  • Confirmation: Isolate product and verify cis/trans geometry of the epoxide via NMR (

    
     for epoxides, opposite to bromohydrins).
    

Comparison Summary Table

FeatureErythro IsomerThreo Isomer
Precursor (Anti-Addn) Trans-AlkeneCis-Alkene
Stable Conformation H-H AntiH-H Gauche

(

)
High (7-12 Hz) Low (2-5 Hz)
Epoxidation Rate Fast Slow
Epoxide Product Trans-EpoxideCis-Epoxide
Polarity (TLC) Generally Less Polar (Stronger Intramolecular H-bond)Generally More Polar

References

  • Karplus, M. (1959).[1] Contact Electron-Spin Coupling of Nuclear Magnetic Moments.[1] Journal of Chemical Physics, 30(1), 11–15.[1] Link

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Standard reference for stereoselective alkene reactions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Dalton, D. R., et al. (1968). Bromohydrin formation from alkenes. Journal of the American Chemical Society, 90(20), 5498–5501. Link

  • Reich, H. J. (2020).[7] NMR Spectroscopy: Spin-Spin Splitting and J-Coupling. University of Wisconsin-Madison.[7] Link

Sources

Comparative

Reference standards for methyl 2,4-dibromo-3-hydroxybutanoate analysis

In-Depth Technical Guide: Reference Standards for Methyl 2,4-Dibromo-3-hydroxybutanoate Analysis Introduction & Chemical Causality Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a highly functionalized, chira...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Reference Standards for Methyl 2,4-Dibromo-3-hydroxybutanoate Analysis

Introduction & Chemical Causality

Methyl 2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a highly functionalized, chiral aliphatic ester. It serves as a critical building block and a highly scrutinized impurity standard in the synthesis of statin side-chains and other active pharmaceutical ingredients (APIs)[1][2]. Because it possesses two halogenated stereocenters and a free hydroxyl group, the molecule is chemically labile. Establishing a high-purity reference standard requires orthogonal analytical techniques to account for both chemical purity and enantiomeric excess (ee).

The Causality of Degradation: The structural proximity of the hydroxyl group at the C3 position and the bromines at C2 and C4 makes this compound highly susceptible to intramolecular cyclization (epoxide formation) under basic conditions. Furthermore, it is prone to dehydrobromination (elimination) under thermal stress. Consequently, reference standards must be stored under inert atmospheres at 2–8°C[3]. This thermal lability directly impacts the choice of analytical methodology: traditional Gas Chromatography (GC) often induces on-column degradation, making Liquid Chromatography (LC) and Quantitative Nuclear Magnetic Resonance (qNMR) the preferred modalities.

Comparison of Analytical Modalities for Standard Certification

To qualify a primary reference standard, analysts must move beyond simple area-percent chromatography—which ignores non-UV absorbing impurities and inorganic salts—and utilize absolute quantification methods[4][5].

Table 1: Comparison of Analytical Modalities for Standard Qualification

Analytical ModalityPrimary FunctionAdvantagesLimitations
1H-qNMR Absolute Mass PurityDirect SI-traceable quantification; no identical reference standard needed; detects non-chromophoric organics.High upfront instrument cost; lower sensitivity for trace impurities (<0.1%).
Chiral HPLC-UV Isomeric Purity (ee)Separates the (2S,3R) target from other diastereomers/enantiomers; high precision.Requires low UV wavelength (210 nm) due to lack of strong chromophores; requires existing standards.
GC-MS Volatile ImpuritiesExcellent resolution for residual solvents and volatile byproducts.High risk of thermal degradation (dehydrobromination) in the inlet.
Karl Fischer Water ContentHighly specific for moisture.Consumes sample; requires careful handling of hygroscopic materials.

Experimental Protocols: Self-Validating Systems

Protocol 1: Absolute Purity Determination via 1H-qNMR

qNMR acts as the foundational truth for primary standard certification because the signal integral is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient[4][6].

  • Calibrant Selection: Select an internal standard, such as NIST-traceable Maleic Acid or DSS, that has a known absolute purity and produces a distinct NMR signal (e.g., singlet at ~6.2 ppm) that does not overlap with the aliphatic signals of methyl 2,4-dibromo-3-hydroxybutanoate.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the calibrant using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6 or CDCl3.

  • Acquisition Parameters (Causality Check):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set D1 to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton (typically 30–60 seconds). Causality: Failing to allow complete relaxation will artificially truncate the signal of slower-relaxing nuclei, skewing the purity calculation downward and invalidating the test.

    • Scans: 64–128 to ensure a signal-to-noise ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the calibrant peak and a distinct analyte peak (e.g., the methoxy protons at ~3.8 ppm). Calculate mass fraction purity using the standard qNMR equation.

Protocol 2: Enantiomeric Excess (ee) via Chiral HPLC-UV

Once absolute purity is established, the stereochemical integrity must be validated.

  • Column Selection: Use an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) delivered isocratically at 1.0 mL/min.

  • Detection (Causality Check): UV at 210 nm. Causality: Because methyl 2,4-dibromo-3-hydroxybutanoate lacks an aromatic ring or extended conjugation, the ester carbonyl is the primary chromophore, necessitating low-wavelength detection. Baseline drift must be strictly controlled using high-purity HPLC-grade solvents.

  • Self-Validation Step: Before testing the reference standard, inject a synthesized racemic mixture to prove baseline resolution (Rs > 1.5) of all four possible stereoisomers. This ensures the system is capable of detecting any chiral impurity.

Visualizing Workflows and Mechanisms

Q Raw Candidate Material (CAS: 88824-09-3) qNMR 1H-qNMR (Absolute Purity) Raw->qNMR Mass Balance Chiral Chiral HPLC (Isomeric Purity) Raw->Chiral Stereochemistry Water Karl Fischer (Water Content) Raw->Water Moisture Trace GC-MS / ICP-MS (Trace Impurities) Raw->Trace Volatiles/Metals Cert Certified Primary Reference Standard qNMR->Cert Chiral->Cert Water->Cert Trace->Cert

Figure 1: Orthogonal testing workflow for reference standard qualification.

D Standard Methyl 2,4-dibromo- 3-hydroxybutanoate Thermal Thermal Stress (e.g., GC Inlet > 200°C) Standard->Thermal Basic Basic Conditions (pH > 8) Standard->Basic Elim Dehydrobromination (Elimination Product) Thermal->Elim -HBr Epox Intramolecular Cyclization (Epoxide Formation) Basic->Epox -HBr

Figure 2: Primary degradation pathways impacting standard stability and GC analysis.

References

1.[1] Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. Source: PubMed (nih.gov). URL: 2.[3] Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate | 88824-09-3. Source: Sigma-Aldrich. URL: 3.[4] Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Source: MDPI. URL: 4.[5] Quantitative NMR Spectroscopy. Source: Acanthus Research. URL: 5.[6] Quantitative NMR Spectroscopy. Source: University of Oxford. URL: 6.[2] A Review on Synthesis and Applications of Statin Family. Source: Journal of Chemical Reviews. URL:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

[1][2][3][4] Executive Safety Summary Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a functionalized alkyl bromide and ester.[1][2][3] Improper disposal poses significant risks due to its potential a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Safety Summary

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate (CAS: 88824-09-3) is a functionalized alkyl bromide and ester.[1][2][3] Improper disposal poses significant risks due to its potential as a lachrymator, skin irritant, and environmental toxin.[1][2]

Critical Parameter Directive
Waste Stream Halogenated Organic Waste (Strict Segregation Required)
RCRA Status Regulated Hazardous Waste (Likely D001/Toxic characteristics depending on formulation)
Container Type HDPE or Glass (Amber); NO Metal Containers
Incompatibilities Strong Bases (NaOH, KOH), Oxidizers, Alkali Metals
Disposal Method High-Temperature Incineration (via licensed contractor)
Technical Hazard Profile & Reactivity

To dispose of this compound safely, one must understand why specific protocols are necessary. This molecule contains three reactive sites relevant to safety:

  • 
    -Bromo Ester Moiety:  The bromine at the C2 position makes the alpha-proton acidic and the carbon electrophilic.[2] Contact with strong bases can trigger dehydrohalogenation (elimination) or hydrolysis, potentially releasing corrosive hydrogen bromide (HBr) gas or generating unstable intermediates.[1]
    
  • Secondary Alcohol (C3): Provides a site for oxidation.[2] Mixing with strong oxidizers (e.g., nitric acid, permanganate) in a waste container can lead to exothermic runaway reactions.[1][2]

  • Terminal Alkyl Bromide (C4): Adds to the total halogen load, necessitating high-temperature incineration to prevent the formation of dioxins during standard combustion.[2]

GHS Classification:

  • H302: Harmful if swallowed.[2][4][5]

  • H315/H319: Causes skin and serious eye irritation.[2][6][4][5][7]

  • H335: May cause respiratory irritation.[2][6][4][5][7]

Operational Disposal Protocol
Step 1: Waste Stream Segregation

Guidance: Never mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is labeled and paid for as halogenated waste.[1][2] Halogenated disposal is significantly more expensive; cross-contamination elevates the cost of the entire container.

  • Correct Stream: Halogenated Organic Waste.[2]

  • Incorrect Stream: Aqueous Waste, Non-Halogenated Organics, Trash/Solid Waste.[1][2]

Step 2: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]

    • Reasoning: Metal containers are prohibited because hydrolysis of the bromo-ester can release trace HBr, which corrodes metal, leading to structural failure and leaks.[1][2]

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Vented) if the waste solution contains volatile co-solvents, to prevent pressure buildup.[1][2]

Step 3: Chemical Transfer
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2] Work inside a fume hood.

  • Dilution (Optional but Recommended): If disposing of the pure solid, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) before adding to the liquid waste carboy.[2] This prevents "hot spots" of reactivity in the waste container.

  • Add to Carboy: Pour slowly into the designated "Halogenated Waste" carboy.

Step 4: Labeling Compliance

The label must be attached before the first drop of waste enters the container.[2][8]

  • Required Fields:

    • Full Chemical Name: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.[1][2][3] (No abbreviations/formulas).

    • Hazard Checkboxes: Toxic, Irritant.[1][2][6][4][5]

Decision Logic & Workflows
A. Waste Segregation Decision Tree

This logic ensures the compound enters the correct cost-center and safety stream.[2]

WasteSegregation Start Waste Generation: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Reagent IsSolid->SolidPath Solid LiquidPath dissolved in Solvent IsSolid->LiquidPath Liquid SolidDest Dissolve in DCM or Pack in Wide-Mouth Jar (Label: Solid Halogenated Waste) SolidPath->SolidDest CheckSolvent Identify Co-Solvent LiquidPath->CheckSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, Ethyl Acetate) CheckSolvent->NonHaloSolvent HaloDest Halogenated Waste Carboy HaloSolvent->HaloDest CrossContam ENTIRE Mixture becomes Halogenated Waste NonHaloSolvent->CrossContam CrossContam->HaloDest Must dispose as

Figure 1: Decision tree for segregating halogenated ester waste to ensure regulatory compliance and cost control.

B. Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill Small (<50 mL) Inside Hood Assess->SmallSpill LargeSpill Large (>50 mL) Or Outside Hood Assess->LargeSpill Absorb Cover with Vermiculite or Absorbent Pads SmallSpill->Absorb Evacuate Evacuate Area Call EHS LargeSpill->Evacuate Collect Collect into Sealed Bag Label as Hazardous Debris Absorb->Collect Clean Wash Surface with Soap & Water (No Strong Base) Collect->Clean

Figure 2: Workflow for managing spills, prioritizing containment and personnel safety.

References
  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (2023).[2] Halogenated Organic Liquids Disposal Guide. Retrieved from

  • Rowan University. (2023).[2] Chemical Compatibility for Waste Accumulation. Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 88824-09-3 Formula: C₅H₈Br₂O₃ Role: Chiral Building Block / Pharmaceutical Intermediate

Executive Safety Summary

Senior Scientist Note: Do not underestimate this compound based on its "intermediate" status. As a vicinal dibromide with a hydroxyl group, Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate presents a dual hazard profile: it is a potent alkylating agent and a severe irritant/corrosive. While some vendors classify it merely as an irritant (H315/H319), structural analogs (alpha-bromo esters) are often lachrymators and corrosive (H314).

Operational Directive: Treat this substance as a Corrosive and Potential Lachrymator . All handling must occur inside a certified chemical fume hood.

Hazard Identification & Risk Assessment
Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns or irritation.Alkylation of skin proteins; acid hydrolysis on moist surfaces.
Eye Damage H318 / H319 Causes serious eye damage/irritation.[1][2][3]Rapid corneal interaction; potential for permanent opacity.
Acute Toxicity H302 Harmful if swallowed.[3]Systemic absorption of brominated metabolites.
Reactivity N/A Moisture/Heat Sensitive.[4]Hydrolysis releases HBr (hydrobromic acid), increasing corrosivity.
Personal Protective Equipment (PPE) Matrix

This matrix defines the "Non-Negotiable" barrier protection required for handling CAS 88824-09-3.

Body ZonePPE RequirementTechnical SpecificationRationale
Respiratory Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of vapors/dust.[2][3][5][6][7][8] Alpha-bromo species can induce lachrymation (tearing) at low ppm.
Hands (Primary) Double Nitrile Min Thickness: 5 mil (0.12 mm) per glove. Cuff: Extended.Standard nitrile offers splash protection. Double gloving creates a sacrificial layer against permeation.
Hands (High Risk) Laminate / Barrier Brand: Silver Shield® or North® Silver Shield.Required for spill cleanup or prolonged immersion. Brominated organics permeate nitrile rapidly (<15 mins).
Eyes Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).[2]Safety glasses are insufficient due to potential corrosive fumes/aerosols.
Body Lab Coat + Apron Material: 100% Cotton (Coat) + Rubber/Neoprene (Apron).Cotton resists solvent degradation; apron prevents soak-through to chest/lap during transfers.
Operational Handling Protocols
A. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for crystal formation on the cap (sign of hydrolysis/leakage).

  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under Inert Gas (Argon or Nitrogen) . Oxygen and moisture promote degradation into HBr and decomposition products.

B. Weighing & Transfer (The "Zone of Highest Risk")
  • Location: Never weigh this compound on an open bench. Move the balance inside the fume hood.

  • Protocol:

    • Tare the receiving vessel (flask) before opening the reagent bottle.

    • Open the bottle only when the sash is at the working height.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Immediately recap and seal with Parafilm/electrical tape after use.

C. Reaction Setup
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to lower vapor pressure.

  • Temperature: If the reaction is exothermic, cool the vessel before addition. The stability of the dibromo-motif decreases with heat.

Emergency Response & Decontamination

Scenario 1: Skin Contact

  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse with lukewarm water for 15 minutes .

  • Neutralize: Do not use vinegar or baking soda on the skin; thermal burns from neutralization can worsen the injury. Stick to water.

Scenario 2: Spills (< 10 mL/g)

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don Silver Shield gloves and a respiratory mask (if outside hood).

  • Adsorb: Use a "Universal Chemical Absorbent" or Vermiculite.

  • Clean: Wash the area with a dilute solution of Sodium Thiosulfate (to quench active bromine species) followed by soap and water.

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle of the compound within the laboratory, emphasizing critical decision points.

SafetyWorkflow Receipt Receipt & Inspection (Check for Leaks) Storage Storage (2-8°C, Argon, Sealed) Receipt->Storage Pass Inspection Weighing Weighing/Transfer (Fume Hood ONLY) Storage->Weighing Equilibrate to RT Reaction Reaction/Synthesis (Dissolve Immediately) Weighing->Reaction Solid/Liquid Transfer Spill Spill Event Weighing->Spill Accidental Drop Waste Disposal (Halogenated Waste) Reaction->Waste Quenched Reaction Reaction->Spill Glassware Failure Cleanup Decon Protocol (Thiosulfate Wash) Spill->Cleanup Evacuate & PPE Up Cleanup->Waste Contaminated Absorbent

Caption: Lifecycle safety workflow for Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate.

Disposal Protocols

Waste Categorization:

  • Stream: Halogenated Organic Waste.[9]

  • Labeling: Must explicitly state "Contains Bromine" and "Corrosive/Irritant."

Deactivation (Pre-Disposal): If you have pure unreacted material to dispose of:

  • Dilute in a combustible solvent (Acetone/Ethanol).

  • Slowly add to a dilute alkaline solution (Sodium Carbonate) to hydrolyze the ester (Exothermic!).

  • Dispose of the resulting mixture into the Halogenated Waste container.

References
  • PubChem. (n.d.). Compound Summary: Methyl 2,4-dibromo-3-hydroxybutanoate.[10][11] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
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Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
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